N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-aminophenyl)-3-morpholin-4-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFYJAYURTWSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357130 | |
| Record name | N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643582 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
462068-45-7 | |
| Record name | N-(4-Aminophenyl)-4-morpholinepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-aminophenyl)morpholin-3-one
Introduction
4-(4-aminophenyl)morpholin-3-one is a heterocyclic organic compound of significant interest within the pharmaceutical industry. Its structure, featuring a morpholin-3-one core N-substituted with a p-aminophenyl group, renders it a critical building block, most notably as the key intermediate in the synthesis of Rivaroxaban.[1][2][3] Marketed under the trade name Xarelto®, Rivaroxaban is a widely prescribed oral anticoagulant that functions as a direct factor Xa inhibitor.[1] The efficient and scalable synthesis of 4-(4-aminophenyl)morpholin-3-one is therefore a pivotal step in the manufacturing of this life-saving medication.
Beyond its established role, the unique scaffold of this compound makes it a valuable starting material for the development of novel derivatives with potential therapeutic applications, including antimicrobial agents.[4][5] This guide provides a detailed, in-depth exploration of a proven synthetic pathway to 4-(4-aminophenyl)morpholin-3-one, followed by a comprehensive overview of the analytical techniques required for its thorough characterization. The methodologies and insights presented herein are tailored for researchers, chemists, and professionals engaged in pharmaceutical development and fine chemical synthesis.
Part 1: Synthesis Methodology
The synthesis of 4-(4-aminophenyl)morpholin-3-one is most effectively achieved through a two-step process, commencing with the formation of its nitro-analogue, 4-(4-nitrophenyl)morpholin-3-one, followed by the selective reduction of the nitro group. This strategic approach is favored for its reliability and scalability.
Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one
The initial step involves the construction of the morpholinone ring system attached to the nitrophenyl group. One robust method involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride, followed by an intramolecular cyclization.
Reaction Scheme:
-
Step 1a: Acylation of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride to form the intermediate amide, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.
-
Step 1b: Base-mediated intramolecular cyclization of the intermediate to yield 4-(4-nitrophenyl)morpholin-3-one.
Causality and Experimental Insight: The choice of 2-(2-chloroethoxy)acetyl chloride is strategic; it provides the necessary three-carbon backbone and a terminal chlorine atom, which acts as a leaving group for the subsequent ring-closing reaction. The acylation is a standard nucleophilic acyl substitution where the amino group of 4-nitroaniline attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent cyclization is an intramolecular Williamson ether synthesis. A base, such as potassium carbonate, is crucial for deprotonating the amide nitrogen, enhancing its nucleophilicity to displace the chloride and form the morpholinone ring.[6]
Experimental Protocol: Synthesis of 4-(4-nitrophenyl)morpholin-3-one
-
Acylation:
-
To a stirred solution of 4-nitroaniline (1.0 eq.) in a suitable aprotic solvent (e.g., toluene, dichloromethane) under an inert atmosphere (N₂), add 2-(2-chloroethoxy)acetyl chloride (1.1 eq.) dropwise at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide can be isolated or used directly in the next step.
-
-
Cyclization:
-
To the reaction mixture containing the intermediate amide, add a base such as potassium carbonate (2.0 eq.) and a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).[1][6]
-
Heat the mixture to reflux (typically 80-90°C) and maintain for 8-12 hours, again monitoring by TLC.[1]
-
After cooling to room temperature, pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude 4-(4-nitrophenyl)morpholin-3-one. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[1]
-
Step 2: Reduction to 4-(4-aminophenyl)morpholin-3-one
The final step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation due to its high yield and clean reaction profile.
Causality and Experimental Insight: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and widely used method for nitro group reduction.[6][7] Hydrogen gas (H₂) is adsorbed onto the surface of the palladium catalyst, where it is activated. The nitro compound also adsorbs to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group to an amine without affecting the amide carbonyl or the aromatic ring. The choice of solvent is important; alcohols like ethanol or methanol are often used, but procedures using water or aqueous acetic acid have also been developed to improve safety and cost-effectiveness on an industrial scale.[6][8]
Experimental Protocol: Synthesis of 4-(4-aminophenyl)morpholin-3-one
-
Reaction Setup:
-
Hydrogenation:
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-8 bar).[6][8]
-
Heat the reaction mixture to a moderate temperature (e.g., 25-90°C) with vigorous stirring.[6][8]
-
Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis until the starting material is fully consumed (typically 2-5 hours).
-
-
Work-up and Isolation:
-
After cooling and carefully venting the hydrogen, purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled carefully while wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol, isopropanol) to yield pure 4-(4-aminophenyl)morpholin-3-one as an off-white solid.[7][9]
-
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of 4-(4-aminophenyl)morpholin-3-one.
Part 2: Characterization and Data Analysis
Once synthesized, the identity, structure, and purity of 4-(4-aminophenyl)morpholin-3-one must be unequivocally confirmed using a suite of analytical techniques.
Molecular Structure Diagram
Caption: Chemical structure of 4-(4-aminophenyl)morpholin-3-one.
Analytical Techniques
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
-
¹H NMR: Provides information about the chemical environment of protons. Key expected signals include two doublets in the aromatic region for the para-substituted phenyl ring, a singlet for the amine (NH₂) protons (which may be broad and exchangeable with D₂O), and distinct signals for the three sets of methylene (-CH₂-) protons in the morpholinone ring.
-
¹³C NMR: Reveals the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the four unique aromatic carbons, and the three methylene carbons of the morpholinone ring.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
The spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3350-3450 cm⁻¹), the C=O stretching of the amide (lactam) group (around 1650-1680 cm⁻¹), and the C-O-C stretching of the ether linkage in the morpholine ring (around 1100-1250 cm⁻¹).[10]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Purity and Physical Properties:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound, typically aiming for >98%.[2][9]
-
Melting Point: The melting point is a key physical property for identification and a preliminary indicator of purity. The reported melting point for 4-(4-aminophenyl)morpholin-3-one is in the range of 170-172°C.[9]
-
Summary of Characterization Data
| Parameter | Technique | Expected Result |
| Molecular Formula | - | C₁₀H₁₂N₂O₂ |
| Molecular Weight | - | 192.21 g/mol [9] |
| Appearance | Visual | Off-white crystalline solid[9] |
| Melting Point | Melting Point Apparatus | 170-172°C[9] |
| Molecular Ion Peak | Mass Spectrometry (ESI-MS) | m/z ≈ 193.09 ([M+H]⁺) |
| ¹H NMR | NMR Spectroscopy | Signals for aromatic, amine, and three distinct methylene groups |
| ¹³C NMR | NMR Spectroscopy | Signals for carbonyl, aromatic, and methylene carbons |
| Key IR Absorptions | FT-IR Spectroscopy | ~3350-3450 cm⁻¹ (N-H), ~1660 cm⁻¹ (C=O), ~1150 cm⁻¹ (C-O-C)[10] |
| Purity | HPLC | >98%[9] |
References
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. Retrieved from [Link]
- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.
-
Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2021). International Journal of Novel Research and Development, 6(5). Retrieved from [Link]
-
Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. (2020). Organic Process Research & Development, 24(10), 2264–2269. Retrieved from [Link]
-
4-(4-Aminophenyl)morpholin-3-one. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and characterization of novel schiff base of quinolin aldehyde with 4-(4-aminophenyl) morpholin-3-one derivatives and its antimicrobial activity. (2021). ResearchGate. Retrieved from [Link]
-
Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. (2020). ACS Publications. Retrieved from [Link]
-
Understanding 3-Morpholinone: Synthesis, Applications, and Sourcing. (n.d.). Hopax. Retrieved from [Link]
- CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
-
4-(4-Aminophenyl)morpholin-3-one. (n.d.). Darshan Healthcare. Retrieved from [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 7. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 8. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 9. darshanpharmaindia.in [darshanpharmaindia.in]
- 10. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-aminophenyl)morpholin-3-one: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-aminophenyl)morpholin-3-one is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry. Its structure, combining a morpholin-3-one core with a para-substituted aminophenyl group, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, structural features, synthesis, and its critical role as a key intermediate in the development of modern therapeutics.
Part 1: Core Chemical and Physical Properties
4-(4-aminophenyl)morpholin-3-one is typically an off-white to white solid powder or crystalline substance.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and developmental work.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.22 g/mol | [1] |
| Melting Point | 171.0 to 175.0 °C | [3][4] |
| Boiling Point | 502.3±45.0 °C (Predicted) | [3][4] |
| Density | 1.268 - 1.3 g/cm³ | [1][3] |
| Solubility | Soluble in DMSO and ethanol; slightly soluble in water.[1] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] | [1][5] |
| Appearance | Off-White Solid | [3] |
| pKa | 4.85±0.10 (Predicted) | [3] |
Part 2: Molecular Structure and Identification
The unique arrangement of atoms in 4-(4-aminophenyl)morpholin-3-one underpins its utility in chemical synthesis.
Structural Representation
The structure consists of a morpholin-3-one ring system where the nitrogen atom is attached to the fourth position of a phenyl ring, which in turn bears an amino group at the para-position.
Key Identifiers:
-
IUPAC Name: 4-(4-aminophenyl)morpholin-3-one[6]
-
CAS Number: 438056-69-0[2]
-
SMILES: C1COCC(=O)N1C2=CC=C(C=C2)N[6]
-
InChI: InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2[6]
Spectral Data
While this guide does not reproduce the spectra, various analytical techniques are used to confirm the identity and purity of 4-(4-aminophenyl)morpholin-3-one. Spectroscopic data is available from various chemical suppliers and databases.[6][7][8]
-
¹H NMR: Proton nuclear magnetic resonance spectroscopy is used to identify the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton.
-
IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups present, such as the amine (N-H), carbonyl (C=O), and ether (C-O-C) groups.[6]
-
Mass Spectrometry: This technique confirms the molecular weight of the compound.
Part 3: Synthesis Methodologies
The synthesis of 4-(4-aminophenyl)morpholin-3-one is a critical step in the industrial production of Rivaroxaban.[9] Several synthetic routes have been developed, with a common strategy involving the reduction of the corresponding nitro compound, 4-(4-nitrophenyl)morpholin-3-one.
General Synthesis Pathway
A prevalent and industrially viable method involves a two-step process starting from a readily available nitroaromatic compound. This approach is favored for its efficiency and scalability.
Caption: General two-step synthesis of 4-(4-aminophenyl)morpholin-3-one.
Experimental Protocol: Reduction of 4-(4-nitrophenyl)morpholin-3-one
This protocol is based on established procedures for the catalytic hydrogenation of the nitro-intermediate.[10]
Materials:
-
4-(4-nitrophenyl)morpholin-3-one
-
Ethanol
-
Palladium on activated carbon (5%)
-
Hydrogen gas
-
Water
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspend 60 g (0.27 mol) of 4-(4-nitrophenyl)morpholin-3-one in 480 g of ethanol in a suitable hydrogenation reactor.[10]
-
Add 3 g of 5% palladium on activated carbon to the suspension.[10]
-
Pressurize the reactor with hydrogen gas to 5 bar.[10]
-
Heat the reaction mixture to 80°C with stirring for one hour.[10]
-
After the reaction is complete, add 80 g of ethanol and 270 g of water to the suspension.[10]
-
Heat the mixture to 40°C and filter off the catalyst.[10]
-
Concentrate the filtrate under reduced pressure to isolate the product.[10]
-
Dry the resulting solid at 50°C under reduced pressure to a constant weight.[10]
Yield: Approximately 48.4 g (93% of theoretical yield) of a white to slightly reddish solid.[10]
Part 4: Applications in Drug Development
The primary and most significant application of 4-(4-aminophenyl)morpholin-3-one is as a key intermediate in the synthesis of Rivaroxaban.[1][9][11]
Role in Rivaroxaban Synthesis
Rivaroxaban is a direct factor Xa inhibitor, widely used as an anticoagulant medication to prevent and treat blood clots.[1][9] The amino group of 4-(4-aminophenyl)morpholin-3-one is crucial for the subsequent chemical transformations that lead to the final complex structure of Rivaroxaban. The morpholin-3-one moiety is also an integral part of the final drug molecule.
Caption: Role of 4-(4-aminophenyl)morpholin-3-one in Rivaroxaban synthesis.
Potential for Other Morpholine-Based Pharmaceuticals
The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical and metabolic properties.[12] The structure of 4-(4-aminophenyl)morpholin-3-one allows for its potential incorporation into various other morpholine-based pharmaceuticals, extending its utility beyond anticoagulants.[1]
Part 5: Safety, Handling, and Storage
Proper handling and storage of 4-(4-aminophenyl)morpholin-3-one are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
This compound is classified with the following hazards:
Recommended Safety Precautions
-
Handling: Handle in a well-ventilated area.[16] Wear suitable personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[13][16] Avoid generating dust.[16] Wash hands thoroughly after handling.[16]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
Inhalation: Move the person into fresh air.[16]
-
Ingestion: Rinse mouth with water and consult a physician.[16]
-
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[16]
Storage
Store in a tightly closed container in a cool, dry, and dark place.[3][16] It is recommended to store under an inert atmosphere as the compound can be air-sensitive.[16][17]
Conclusion
4-(4-aminophenyl)morpholin-3-one is a compound of significant industrial importance, primarily due to its role as an indispensable intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban. A thorough understanding of its chemical properties, structure, and synthesis is crucial for researchers and professionals in the field of drug development and pharmaceutical manufacturing. The methodologies for its synthesis are well-established, offering high yields and scalability. Adherence to proper safety protocols is paramount when handling this compound to mitigate potential hazards. The continued importance of Rivaroxaban in modern medicine ensures that 4-(4-aminophenyl)morpholin-3-one will remain a compound of high interest.
References
-
Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. (n.d.). Valsynthese SA. Retrieved from [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). WO2019138362A1.
-
4-(4-aminophenyl)morpholin-3-one. (n.d.). Multichem Exports. Retrieved from [Link]
-
4-(4-Aminophenyl)Morpholin-3-One. (n.d.). Sandoo Pharmaceuticals and Chemicals Co.,Ltd. Retrieved from [Link]
-
A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. (n.d.). Quick Company. Retrieved from [Link]
-
Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. (2020). Chemistry Letters, 49(9), 1059-1062. Retrieved from [Link]
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. Retrieved from [Link]
-
4-(4-Aminophenyl)morpholin-3-one – API Intermediate | 438056-69-0| Darshan Healthcare. (n.d.). Retrieved from [Link]
-
4-(4-Aminophenyl)morpholin-3-one. (n.d.). PubChem. Retrieved from [Link]
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). CA2538906C. Google Patents.
-
4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 - BioCrick. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2015). Baghdad Science Journal, 12(4). Retrieved from [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2015). Molecules, 20(12), 21856–21864. Retrieved from [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Molecular Structure, 1282, 135185. Retrieved from [Link]
Sources
- 1. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]
- 2. darshanpharmaindia.in [darshanpharmaindia.in]
- 3. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]
- 4. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE CAS#: 438056-69-0 [m.chemicalbook.com]
- 5. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR [m.chemicalbook.com]
- 8. 438056-69-0|4-(4-Aminophenyl)morpholin-3-one|BLD Pharm [bldpharm.com]
- 9. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 10. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. aksci.com [aksci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. valsynthese.ch [valsynthese.ch]
- 17. sandoopharma.com [sandoopharma.com]
A Technical Guide to the Mechanism of Action of N-(4-aminophenyl)-3-morpholinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-aminophenyl)-3-morpholinone and its derivatives represent a pivotal class of small molecules, primarily recognized for their potent and selective inhibition of Factor XIa (FXIa), a serine protease central to the intrinsic pathway of blood coagulation. This guide delineates the molecular mechanism by which these compounds exert their anticoagulant effect. By engaging in competitive, reversible inhibition, these derivatives occupy the active site of FXIa, preventing the binding and subsequent activation of its natural substrate, Factor IX. This action effectively attenuates the amplification of the coagulation cascade, a mechanism that holds promise for antithrombotic therapies with a potentially lower risk of bleeding compared to conventional anticoagulants. This document provides an in-depth exploration of the biochemical and structural basis of this interaction, details the experimental methodologies used for its characterization, and summarizes the structure-activity relationships that govern the potency and selectivity of this promising class of inhibitors.
Introduction: The Therapeutic Rationale for Targeting Factor XIa
The coagulation cascade is a tightly regulated process essential for hemostasis. It consists of the intrinsic, extrinsic, and common pathways, all converging on the generation of thrombin, which ultimately leads to the formation of a fibrin clot.[1][2] While the extrinsic pathway is critical for initiating coagulation in response to tissue injury, the intrinsic pathway, where Factor XIa (FXIa) plays a crucial role, is now understood to be more involved in the amplification and stabilization of a thrombus.[2][3]
Evidence from clinical studies and animal models suggests that inhibiting FXIa can prevent thrombosis with a significantly lower impact on hemostasis, thereby reducing the bleeding risks associated with traditional anticoagulants like warfarin or direct oral anticoagulants (DOACs) that target downstream factors like Factor Xa or thrombin.[2][4][5] This favorable safety profile makes FXIa an attractive target for a new generation of anticoagulants.[5][6] The N-(4-aminophenyl)-3-morpholinone scaffold has emerged as a key pharmacophore in the design of potent and selective small-molecule inhibitors of FXIa.[7][8][9][10]
Core Mechanism of Action: Competitive Inhibition of the FXIa Active Site
The primary mechanism of action for N-(4-aminophenyl)-3-morpholinone derivatives is the direct, competitive, and reversible inhibition of the FXIa enzyme.
-
Enzyme Target: Factor XIa is a trypsin-like serine protease. Its catalytic activity relies on a classic catalytic triad (Serine-Histidine-Aspartate) within its active site.[1][11]
-
Inhibitor Binding: These derivatives are designed to mimic the substrate of FXIa, allowing them to bind with high affinity to the enzyme's active site. This binding is non-covalent, making the inhibition reversible.[12]
-
Competitive Nature: The inhibitor and the natural substrate, Factor IX, compete for the same binding site.[12] By physically occupying the active site, the inhibitor prevents the proteolytic cleavage and activation of Factor IX, thereby halting the propagation of the coagulation cascade down the intrinsic pathway.[3] The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.
The overall effect is a dose-dependent reduction in thrombin generation, which is the central event in thrombosis.
Visualizing the Role of FXIa in Coagulation
To understand the impact of inhibiting FXIa, it is crucial to visualize its position within the coagulation cascade. The diagram below illustrates the intrinsic pathway and highlights the point of intervention for N-(4-aminophenyl)-3-morpholinone derivatives.
Caption: Role of Factor XIa in the intrinsic coagulation pathway and the point of inhibition.
Experimental Elucidation of the Mechanism
The mechanism of action is not merely theoretical; it is substantiated by a suite of biochemical and biophysical assays. These experiments are designed to quantify the inhibitor's potency, determine its mode of inhibition, and confirm its direct engagement with the target enzyme.
Biochemical Potency: The Chromogenic Enzymatic Assay
The cornerstone for evaluating FXIa inhibitors is the chromogenic enzymatic assay. This method provides a quantitative measure of inhibitor potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
Causality Behind the Protocol: The assay is designed to measure the activity of the FXIa enzyme. A chromogenic substrate is used, which is a small peptide that mimics the cleavage site of Factor IX and is conjugated to a color-producing molecule (chromophore), like p-nitroaniline (pNA).[13][14][15] When FXIa cleaves the substrate, the pNA is released, causing a measurable change in absorbance at 405 nm.[13][14] The rate of color change is directly proportional to the enzyme's activity. By adding an inhibitor, we can measure the reduction in this rate.
Detailed Experimental Protocol: FXIa Chromogenic Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA), pH 7.4. The buffer mimics physiological pH and salt conditions, while BSA prevents non-specific binding of the enzyme to the assay plate.
-
Human Factor XIa: Reconstitute purified human FXIa to a working concentration of 1 nM in the assay buffer. The concentration is chosen to be well below the Km of the substrate to ensure initial velocity conditions.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the N-(4-aminophenyl)-3-morpholinone derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Chromogenic Substrate: Prepare a stock solution of a specific FXIa substrate (e.g., S-2366) at 5 mM in sterile water.[14]
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 50 µL of the 1 nM FXIa solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme (pre-incubation).
-
Initiate the reaction by adding 50 µL of the chromogenic substrate, diluted in assay buffer to a final concentration equal to its Km value (e.g., 200 µM).
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biophysical Validation: Surface Plasmon Resonance (SPR)
While enzymatic assays confirm functional inhibition, biophysical methods like SPR are crucial for validating direct binding and characterizing the kinetics of the interaction (on-rate and off-rate).[16]
Causality Behind the Protocol: SPR measures changes in the refractive index at the surface of a sensor chip.[16] The FXIa enzyme is immobilized on the chip. When the inhibitor is flowed over the surface, it binds to the enzyme, causing an increase in mass on the chip surface. This mass change alters the refractive index, which is detected in real-time as a response unit (RU). The rate of RU increase reflects the association rate (k_on), and the rate of decrease during a subsequent buffer wash reflects the dissociation rate (k_off). The equilibrium dissociation constant (K_D), a direct measure of binding affinity, can be calculated from these rates.
Experimental Workflow: SPR for Binding Kinetics
Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.
Structural Insights: X-ray Crystallography
The definitive proof of the binding mode comes from X-ray crystallography. By co-crystallizing the inhibitor with the catalytic domain of FXIa, researchers can visualize the precise atomic interactions between the compound and the active site residues.[11][17][18] This information is invaluable for structure-based drug design and for explaining the basis of inhibitor potency and selectivity.[11][18] High-resolution crystal structures reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the morpholinone derivatives within the active site pockets (S1, S2, etc.) of FXIa.[11][17]
Structure-Activity Relationship (SAR) and Selectivity
The potency of N-(4-aminophenyl)-3-morpholinone derivatives is not solely dependent on the core scaffold. Modifications to the phenyl ring and other positions are systematically made to optimize interactions with the FXIa active site.
| Modification Position | General Effect on Activity | Rationale |
| Phenyl Ring Substituents | Potency & Selectivity | Substituents can form additional interactions with specific sub-pockets of the active site. For example, halogenated phenyl groups can occupy the S1 pocket.[11] |
| Morpholinone Ring | Core Scaffold | Provides the essential structural framework for positioning other functional groups correctly within the active site. |
| Linker Modifications | Pharmacokinetics | Modifications to the linker between the core and peripheral groups can influence properties like solubility and metabolic stability. |
Selectivity Profiling: A critical aspect of drug development is ensuring the inhibitor is selective for its target. N-(4-aminophenyl)-3-morpholinone derivatives are typically tested against a panel of other related serine proteases involved in coagulation and fibrinolysis, such as Factor Xa, thrombin, trypsin, and plasmin.[1] High selectivity is desirable to minimize off-target effects.[1][4] This is often achieved by exploiting subtle differences in the size, shape, and charge of the active site pockets among these enzymes.[4]
Conclusion
The mechanism of action for N-(4-aminophenyl)-3-morpholinone derivatives is well-characterized as potent, selective, and reversible competitive inhibition of Factor XIa. This mechanism is validated through a combination of enzymatic assays that quantify potency, biophysical techniques that confirm direct binding, and structural studies that reveal the precise molecular interactions. By effectively blocking the catalytic function of FXIa, these compounds interrupt the amplification of the intrinsic coagulation pathway. This targeted approach underpins their development as a promising new class of anticoagulant therapeutics designed to offer a superior safety profile by uncoupling thrombosis from essential hemostasis.
References
-
Fradera, X., Kazemier, B., Carswell, E., et al. (2012). High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 4), 404–408. [Link]
-
Fradera, X., Kazemier, B., Carswell, E., et al. (2012). High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors. PubMed, 22505407. [Link]
-
Al-Horani, R. A., & Desai, U. R. (2014). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Journal of Medicinal Chemistry, 57(22), 9199-9223. [Link]
-
Fradera, X., et al. (2012). High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors. ResearchGate. [Link]
-
Various Authors. (n.d.). X-ray crystallography. ResearchGate. [Link]
-
Kim, S.-K. (Ed.). (2023). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI. [Link]
-
Creative BioMart. (n.d.). Factor XIa Activity Assay Kit (Colorimetric). Creative BioMart. [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Biophysical methods in early drug discovery. Drug Discovery Today: Technologies, 8(1), e27-e33. [Link]
-
Gailani, D., & Smith, S. A. (2007). Characterization of Novel Forms of Coagulation Factor XIa. Journal of Biological Chemistry, 282(37), 27158-27168. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. PubChem. [Link]
-
Aniara. (n.d.). CoaChrom® Factor XIa Inhibitors. Aniara. [Link]
-
Verhelst, S. H. L., et al. (2007). In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. Molecular & Cellular Proteomics, 6(8), 1352-1361. [Link]
-
Verhelst, S. H. L., et al. (2007). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. ResearchGate. [Link]
-
Pozzi, N., & Di Cera, E. (2019). Design of Small-Molecule Active-Site Inhibitors of the S1A Family Proteases as Procoagulant and Anticoagulant Drugs. Journal of Medicinal Chemistry, 62(17), 7792-7816. [Link]
-
Fiveable Content Team. (2025). Enzyme kinetics and inhibition. Fiveable. [Link]
-
Various Authors. (n.d.). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. OUCI. [Link]
-
Low, J. L. E., et al. (2020). A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis. ResearchGate. [Link]
-
He, L., et al. (2021). Development of Selective FXIa Inhibitors Based on Cyclic Peptides and Their Application for Safe Anticoagulation. PubMed, 33974375. [Link]
-
Chemxpert Database. (n.d.). API Data Summary Report Of 4-(4-Aminophenyl)Morpholin-3-One. Chemxpert. [Link]
-
Cosmi, B. (2022). Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders. International Journal of Molecular Sciences, 23(19), 11896. [Link]
-
Parsaeian, E., et al. (2022). Sulfonated non‐saccharide molecules and human factor XIa: Enzyme inhibition and computational studies. ResearchGate. [Link]
-
Weitz, J. I., & Chan, N. C. (2019). Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease. Journal of Clinical Medicine, 8(5), 651. [Link]
-
Li, Y., et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Journal of Cardiovascular Development and Disease, 10(6), 256. [Link]
-
Al-Horani, R. A., & Desai, U. R. (2014). Factor XIa inhibitors: a review of patent literature. Expert Opinion on Therapeutic Patents, 24(2), 177-193. [Link]
-
LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. LibreTexts. [Link]
- Various Authors. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one.
Sources
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances [mdpi.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]
- 10. API Data Summary Report Of 4-(4-Aminophenyl)Morpholin-3-One [chemxpert.com]
- 11. High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 14. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. coachrom.com [coachrom.com]
- 16. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-resolution crystal structures of factor XIa coagulation factor in complex with nonbasic high-affinity synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Morpholinone Scaffold: A Technical Guide to its Discovery, History, and Evolution in Drug Development
Abstract
The morpholinone core, a six-membered heterocyclic motif containing both an amide and an ether functional group, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of structural rigidity, favorable physicochemical properties, and synthetic tractability has led to its incorporation into a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of morpholinone-based compounds, tracing their origins from the early days of heterocyclic chemistry to their current status as key building blocks in drug development. We will explore the evolution of synthetic methodologies, delve into the structure-activity relationships that govern their biological effects, and highlight key examples of morpholinone-containing drugs that have made a significant impact on human health. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Introduction: The Morpholinone Core
The morpholinone scaffold is a derivative of morpholine, a simple heterocycle containing a secondary amine and an ether.[1] The introduction of a carbonyl group adjacent to the nitrogen atom to form a lactam (a cyclic amide) within the six-membered ring gives rise to the morpholinone core. There are two principal isomers, morpholin-2-one and morpholin-3-one, with the latter being more commonly encountered in medicinal chemistry.
The unique arrangement of the ether oxygen, the amide group, and the nitrogen atom imparts a distinct set of physicochemical properties to the morpholinone ring. The ether oxygen can act as a hydrogen bond acceptor, while the amide group provides both hydrogen bond donor and acceptor capabilities. The nitrogen atom's basicity is attenuated by the adjacent carbonyl group, influencing its ionization state at physiological pH.[1] These features, combined with the scaffold's conformational pre-organization, make it an attractive template for designing molecules that can effectively interact with biological targets.
Caption: General chemical structure of a morpholin-3-one derivative.
Historical Perspective: From Heterocyclic Curiosities to Privileged Scaffolds
The precise moment of the "discovery" of the morpholinone ring is not marked by a single seminal publication. Instead, its emergence is intertwined with the broader history of heterocyclic chemistry, which began to flourish in the 19th century.
The parent heterocycle, morpholine, was reportedly first synthesized in 1851. Early organic chemists were actively exploring the synthesis of novel ring systems containing heteroatoms like nitrogen and oxygen.[2] The work of chemists like Ludwig Knorr in the late 19th century on the synthesis of quinolines and pyrroles laid the groundwork for the systematic construction of complex heterocyclic frameworks.[3][4][5]
The conceptual building blocks for morpholinone synthesis—the formation of cyclic amides (lactams) and cyclic ethers—were also being established during this period. The first synthetic β-lactam was prepared by Hermann Staudinger in 1907, demonstrating the feasibility of creating strained cyclic amide structures.[6] It is highly probable that early, unheralded syntheses of morpholinone structures occurred during investigations into the reactions of amino alcohols with halogenated esters, though these may not have been recognized for their therapeutic potential at the time.
The recognition of the morpholinone scaffold as a "privileged structure" in medicinal chemistry is a more recent development, arising from the systematic exploration of its derivatives in drug discovery programs over the past several decades.
Evolution of Synthetic Methodologies
The synthesis of the morpholinone core has evolved from classical condensation reactions to more sophisticated and stereoselective methods.
Early Synthetic Approaches
The most straightforward and historically significant method for the synthesis of morpholin-3-ones involves the intramolecular cyclization of an N-substituted 2-aminoethanol with a haloacetyl halide or ester.[7] This approach, while effective for producing simple derivatives, often requires harsh conditions and may result in low yields.
Experimental Protocol: Classical Synthesis of Morpholin-3-one [7]
-
Deprotonation of Amino Alcohol: To a solution of 2-aminoethanol in a suitable solvent such as isopropanol, an equimolar amount of a strong base (e.g., sodium metal) is added portion-wise. The mixture is heated to facilitate the formation of the sodium salt of the amino alcohol.
-
N-Alkylation and Cyclization: The reaction mixture is cooled, and an ethyl haloacetate (e.g., ethyl chloroacetate) is added dropwise. The resulting suspension is then heated to promote both N-alkylation and subsequent intramolecular cyclization to form the morpholin-3-one ring.
-
Workup and Purification: After the reaction is complete, the mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to afford the desired morpholin-3-one.
Modern Synthetic Strategies
Modern organic synthesis has introduced a variety of more efficient and versatile methods for constructing the morpholinone scaffold, including multicomponent reactions and catalytic approaches.
-
Ugi and Passerini Reactions: Multicomponent reactions, such as the Ugi and Passerini reactions, have been employed to assemble the morpholinone core in a single step from simple starting materials. These methods offer a high degree of molecular diversity.[8]
-
Catalytic Cyclizations: Transition metal-catalyzed cyclization reactions have emerged as powerful tools for the stereoselective synthesis of substituted morpholinones. For instance, palladium-catalyzed intramolecular C-O bond formation has been successfully applied.[8]
-
Domino Reactions: Domino or tandem reaction sequences, where multiple bond-forming events occur in a single pot, have streamlined the synthesis of complex morpholinone derivatives.[9]
Caption: Evolution of synthetic routes to the morpholinone core.
The Morpholinone Scaffold in Medicinal Chemistry
The morpholinone ring is considered a privileged scaffold due to its frequent appearance in biologically active compounds.[10] Its utility in drug design stems from several key attributes:
-
Improved Pharmacokinetic Properties: The inclusion of a morpholinone moiety can enhance the aqueous solubility and metabolic stability of a drug candidate, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[11]
-
Structural Rigidity and Conformational Control: The cyclic nature of the morpholinone ring reduces the number of rotatable bonds in a molecule, which can lead to higher binding affinity for a biological target by minimizing the entropic penalty of binding.
-
Versatile Substitution Patterns: The morpholinone core can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity.
Structure-Activity Relationships (SAR)
The biological activity of morpholinone-based compounds is highly dependent on the nature and position of substituents on the ring. Systematic SAR studies have been instrumental in the development of potent and selective drugs. Key SAR insights for various therapeutic targets have been elucidated through extensive medicinal chemistry campaigns.[12]
| Substituent Position | General Effect on Activity | Therapeutic Target Examples |
| N-4 | Crucial for modulating target affinity and selectivity. Often bears aryl or heteroaryl groups. | Kinases, GPCRs |
| C-2, C-6 | Introduction of stereocenters can lead to enantioselective binding. | Ion channels, enzymes |
| C-5 | Substitution can influence lipophilicity and cell permeability. | Various targets |
Key Examples of Morpholinone-Based Drugs
The versatility of the morpholinone scaffold is underscored by its presence in a number of approved drugs and clinical candidates across a range of therapeutic areas.
-
Aprepitant: An antiemetic drug used to prevent chemotherapy-induced nausea and vomiting. The morpholinone ring in aprepitant is crucial for its antagonist activity at the neurokinin 1 (NK1) receptor.[11]
-
Linezolid: An oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. While not a classical morpholinone, its structural relative, the oxazolidinone ring, shares key features and highlights the utility of related heterocyclic systems.
-
Gefitinib: A tyrosine kinase inhibitor used in the treatment of certain types of cancer. The morpholine group in gefitinib enhances its solubility and pharmacokinetic properties.[1]
Future Perspectives
The discovery and development of morpholinone-based compounds continue to be an active area of research. Future efforts are likely to focus on:
-
Novel Synthetic Methodologies: The development of even more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex morpholinone derivatives.
-
New Therapeutic Applications: The exploration of morpholinone-based compounds for novel therapeutic targets, including those involved in neurodegenerative diseases, inflammatory disorders, and infectious diseases.
-
Fragment-Based Drug Discovery: The use of morpholinone fragments in fragment-based screening campaigns to identify novel starting points for drug discovery programs.
Conclusion
The morpholinone scaffold has traversed a remarkable journey from a theoretical possibility in the early days of heterocyclic chemistry to a cornerstone of modern drug discovery. Its unique combination of physicochemical properties and synthetic accessibility has cemented its status as a privileged structure. A deep understanding of the history, synthesis, and medicinal chemistry of morpholinone-based compounds is essential for scientists and researchers working to develop the next generation of innovative medicines.
References
- Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
- Matlock, J. V., Svejstrup, T. D., Songara, P., Overington, S., McGarrigle, E. M., & Aggarwal, V. K. (2015). A general, catalytic, and asymmetric synthesis of 2,6-disubstituted morpholines. Organic Letters, 17(20), 5044-5047.
-
Ataman Kimya. (n.d.). MORPHOLINE (1,4-OXAZINANE). Retrieved from [Link]
- Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
-
Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]
- Al-Nahrain Journal of Science. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science, 27(5), 19-24.
-
BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]
- Banik, B. K., & Becker, F. F. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current medicinal chemistry, 17(15), 1512–1540.
-
Wikipedia. (n.d.). Ludwig Knorr. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Retrieved from [Link]
-
ChemistryViews. (2021, June 4). 100th Anniversary: Death of Ludwig Knorr. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazines. Retrieved from [Link]
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(21), 3532-3553.
- Tzara, A., Kourounakis, A. P., & Kourounakis, P. N. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
- Fryer, R. I., Earley, J. V., Field, G. F., Zally, W., & Sternbach, L. H. (1967). Synthesis of amidines from cyclic amides. The Journal of Organic Chemistry, 32(11), 3798-3803.
- Aitken, R. A., & Aitken, K. (2013). 1,4-Oxazine.
-
Structure activity relationship of the synthesized compounds. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
- Saikia, A. K. (2016). Synthesis of Nitrogen, Oxygen and Sulfur containing Heterocyclic compounds.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (614C)1,4-oxazinane. Retrieved from [Link]
Sources
- 1. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 3. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. β-Lactam - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ru-catalyzed sequence for the synthesis of cyclic amido-ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. Facile synthesis of eight-membered cyclic(ester-amide)s and their organocatalytic ring-opening polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
"spectroscopic analysis (NMR, IR, Mass) of 4-(4-aminophenyl)morpholin-3-one"
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-aminophenyl)morpholin-3-one
Executive Summary
This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 4-(4-aminophenyl)morpholin-3-one (CAS No. 438056-69-0), a key intermediate in pharmaceutical synthesis, notably for Rivaroxaban[1][2]. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deep, mechanistic interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies are presented with a rationale rooted in chemical principles, ensuring that researchers, scientists, and drug development professionals can use this guide as an authoritative reference for structural elucidation, purity assessment, and quality control.
Introduction and Molecular Overview
4-(4-aminophenyl)morpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core attached to an aniline moiety. Its molecular formula is C₁₀H₁₂N₂O₂ with a molecular weight of 192.21 g/mol [3][4]. The structural integrity and purity of this intermediate are critical for the successful synthesis of active pharmaceutical ingredients (APIs). Therefore, a robust and unambiguous characterization using orthogonal analytical techniques is paramount.
This guide will dissect the molecule's structure through the lens of ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS), demonstrating how the data from each technique corroborates the others to provide a definitive structural confirmation.
Molecular Structure:
Caption: Numbering scheme for 4-(4-aminophenyl)morpholin-3-one.
Integrated Analytical Workflow
A sequential and integrated approach is crucial for efficient and definitive analysis. The workflow ensures that each successive technique builds upon the data gathered from the previous one, culminating in a comprehensive structural profile.
Caption: Overall workflow for spectroscopic characterization.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the definitive connectivity map of the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the compound's good solubility and the solvent's ability to allow observation of exchangeable protons (like those of the -NH₂ group)[5].
-
Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Vortex the tube gently to ensure complete dissolution.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR is a rapid and sensitive method for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The KBr pellet method is used for solid samples to obtain high-quality spectra.
-
Protocol:
-
Mix approximately 1 mg of the sample with 100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grind the mixture to a fine powder using an agate mortar and pestle.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample compartment and subtract it from the sample spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.
-
Infuse the solution directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Results and In-Depth Interpretation
NMR Spectroscopic Analysis
The NMR spectra are fundamental to confirming the carbon-hydrogen framework of the molecule.
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The experimental data confirms the presence of all 12 protons in their expected environments[6].
-
Aromatic Region (δ 6.50 - 7.00 ppm): The 1,4-disubstituted (para) pattern of the aniline ring is clearly visible.
-
δ 6.96 (d, 2H, J = 6.9 Hz): This doublet corresponds to the two aromatic protons (H-2'/H-6') ortho to the morpholinone substituent. Their chemical shift is downfield due to the deshielding effect of the nitrogen atom.
-
δ 6.56 (d, 2H, J = 6.6 Hz): This doublet is assigned to the two aromatic protons (H-3'/H-5') ortho to the electron-donating amino group (-NH₂). These protons are shielded and appear more upfield.
-
-
Amine Protons (δ 5.11 ppm):
-
δ 5.11 (s, 2H): This broad singlet, which integrates to two protons, is characteristic of the primary amine (-NH₂) protons. The signal is broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-
-
Morpholinone Ring Protons (δ 3.50 - 4.20 ppm):
-
δ 4.12 (s, 2H): This singlet is assigned to the C2-protons (adjacent to the carbonyl group). The lack of coupling indicates no adjacent protons, consistent with the structure.
-
δ 3.91 (t, 2H, J = 3.9 Hz): This triplet corresponds to the C6-protons, which are adjacent to the ring nitrogen and coupled to the C5-protons.
-
δ 3.58 (t, 2H, J = 3.6 Hz): This triplet is assigned to the C5-protons, which are adjacent to the ring oxygen and coupled to the C6-protons.
-
Table 1: ¹H NMR Data Summary (DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 6.96 | Doublet (d) | 6.9 | 2H | Ar-H (H-2', H-6') |
| 6.56 | Doublet (d) | 6.6 | 2H | Ar-H (H-3', H-5') |
| 5.11 | Singlet (s) | - | 2H | -NH₂ |
| 4.12 | Singlet (s) | - | 2H | C2-H₂ |
| 3.91 | Triplet (t) | 3.9 | 2H | C6-H₂ |
| 3.58 | Triplet (t) | 3.6 | 2H | C5-H₂ |
The ¹³C NMR spectrum confirms the presence of all 10 unique carbon atoms in the molecule[6].
-
Carbonyl Carbon (δ 165.9 ppm): The signal at the lowest field is characteristic of an amide carbonyl carbon (C3).
-
Aromatic Carbons (δ 113.7 - 147.4 ppm): Four signals are observed for the six aromatic carbons due to molecular symmetry.
-
δ 147.4: C4' (carbon attached to -NH₂)
-
δ 130.5: C1' (carbon attached to the morpholinone nitrogen)
-
δ 126.5: C2' and C6'
-
δ 113.7: C3' and C5'
-
-
Aliphatic Carbons (δ 49.7 - 67.8 ppm): Three signals correspond to the carbons of the morpholinone ring.
-
δ 67.8: C5 (adjacent to oxygen)
-
δ 63.6: C2 (adjacent to carbonyl)
-
δ 49.7: C6 (adjacent to nitrogen)
-
Table 2: ¹³C NMR Data Summary (DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 165.9 | C3 (C=O) |
| 147.4 | C4' |
| 130.5 | C1' |
| 126.5 | C2', C6' |
| 113.7 | C3', C5' |
| 67.8 | C5 |
| 63.6 | C2 |
| 49.7 | C6 |
FT-IR Spectroscopic Analysis
The IR spectrum reveals the key functional groups confirming the molecular structure[6].
-
3437, 3320 cm⁻¹ (N-H Stretching): These two distinct sharp bands are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂).
-
2948 cm⁻¹ (C-H Stretching): This band corresponds to the aliphatic C-H stretching of the methylene groups in the morpholinone ring.
-
1640 cm⁻¹ (C=O Stretching): This strong absorption is unequivocally assigned to the amide carbonyl (lactam) stretching vibration. Its position is typical for a six-membered lactam.
-
1516 cm⁻¹ (N-H Bending & C=C Stretching): This region contains overlapping bands from the N-H scissoring vibration of the primary amine and the aromatic C=C ring stretching vibrations.
-
827 cm⁻¹ (C-H Bending): This strong band is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted benzene ring, confirming the para-substitution pattern.
Table 3: FT-IR Data Summary (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3437, 3320 | Strong, Sharp | N-H Stretch (Primary Amine) |
| 2948 | Medium | Aliphatic C-H Stretch |
| 1640 | Strong, Sharp | C=O Stretch (Amide/Lactam) |
| 1516 | Strong | Aromatic C=C Stretch / N-H Bend |
| 827 | Strong | Para-disubstituted Ring C-H Bend |
Mass Spectrometry (MS) Analysis
HRMS data provides the final piece of evidence by confirming the elemental composition.
-
Molecular Ion: The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ peak at an m/z of 193.0980[6].
-
Formula Confirmation: The calculated mass for the protonated molecule, [C₁₀H₁₃N₂O₂]⁺, is 193.0977. The excellent agreement between the experimental (193.0980) and calculated values (within 1.5 ppm mass error) provides unambiguous confirmation of the molecular formula.
Table 4: HRMS Data Summary (ESI+)
| Ion | Calculated m/z | Found m/z |
|---|
| [M+H]⁺ | 193.0977 | 193.0980 |
Under ESI conditions, fragmentation can be induced. A logical fragmentation pattern would involve cleavages within the morpholinone ring, as it contains several heteroatoms that can stabilize charge.
Caption: Plausible ESI-MS/MS fragmentation pathway.
Conclusion: A Unified Structural Confirmation
The collective evidence from NMR, IR, and Mass Spectrometry provides a cohesive and definitive characterization of 4-(4-aminophenyl)morpholin-3-one.
-
HRMS confirms the elemental composition as C₁₀H₁₂N₂O₂.
-
FT-IR validates the presence of all key functional groups: a primary amine, an amide carbonyl, a para-substituted aromatic ring, and aliphatic C-H bonds.
-
¹H and ¹³C NMR provide the complete atomic connectivity, confirming the 1,4-disubstituted aniline ring and the precise structure of the N-substituted morpholin-3-one ring.
This multi-technique approach ensures the identity and structural integrity of the compound, meeting the rigorous standards required for pharmaceutical development and quality control.
References
-
iChemical. (n.d.). 4-(4-Aminophenyl)morpholin-3-one, CAS No. 438056-69-0. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Demkowicz, S., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 8960-8971. [Link]
-
Demkowicz, S., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health. Retrieved from [Link]
-
BioCrick. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(4-Aminophenyl)-3-morpholinone. Retrieved from [Link]
-
Zacconi, F. C., et al. (n.d.). Microwave Assisted Synthesis of Novel Six-Membered 4-C, 4-O and 4-S Lactams Derivatives - Supplementary Information. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved from [Link]
-
Baghdad Science Journal. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
Fehér, P., et al. (2021). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 26(11), 3354. [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro antimicrobial activity of N-arylquinoline derivatives bearing 2-morpholinoquinoline moiety. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]
- 3. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. minio.scielo.br [minio.scielo.br]
A Technical Guide to the Solubility and Stability of 4-(4-Aminophenyl)morpholin-3-one
A Note on the Analyte: This guide focuses on the physicochemical properties of 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0). Publicly available data for "N-(4-aminophenyl)-3-morpholin-4-yl-propionamide" is scarce. Given the structural similarity and the profound industrial relevance of 4-(4-aminophenyl)morpholin-3-one as a key intermediate in the synthesis of the anticoagulant Rivaroxaban, this document has been structured to provide a comprehensive analysis of this specific, well-documented compound.[1][2][3] The principles and methodologies described herein are broadly applicable for the characterization of similar pharmaceutical intermediates.
Introduction: The Critical Role of Physicochemical Profiling
In modern drug development, the journey from a chemical entity to a safe and effective medicine is underpinned by a deep understanding of its fundamental physicochemical properties. For a key pharmaceutical intermediate like 4-(4-aminophenyl)morpholin-3-one, a robust characterization of its solubility and stability is not merely an academic exercise; it is a prerequisite for efficient process development, regulatory compliance, and ultimate product quality.
This compound serves as a critical building block in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used to prevent and treat thromboembolic disorders.[1][4] The efficiency of its synthesis, the ease of its purification, and its storage requirements are all directly dictated by its solubility and stability profiles. An impurity in this intermediate, arising from degradation, could carry through to the final Active Pharmaceutical Ingredient (API), potentially impacting patient safety. Therefore, a comprehensive understanding of how this molecule behaves in various chemical and physical environments is paramount.
This technical guide provides a framework for the systematic evaluation of the solubility and chemical stability of 4-(4-aminophenyl)morpholin-3-one, grounded in authoritative regulatory guidelines and field-proven experimental protocols.
Physicochemical & Structural Properties
The molecular structure of 4-(4-aminophenyl)morpholin-3-one, featuring a primary aromatic amine, a lactam within the morpholine ring, and ether linkages, dictates its chemical behavior. These functional groups are potential sites for chemical reactions, influencing both solubility and degradation pathways. An overview of its core properties is essential for predicting its behavior and designing robust analytical methods.
Table 1: Core Physicochemical Properties of 4-(4-aminophenyl)morpholin-3-one
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-aminophenyl)morpholin-3-one | [5][6] |
| CAS Number | 438056-69-0 | [1][7][] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][5][9] |
| Molecular Weight | 192.21 g/mol | [5][6][9] |
| Appearance | White to off-white or light brown solid/powder | [1][2][] |
| Melting Point | ~171-175 °C | [10][11] |
| Predicted pKa | 4.85 ± 0.10 (for the aminophenyl group) | [10][11] |
| Predicted LogP | -0.8 | [10][11] |
The predicted pKa suggests the aminophenyl group will be protonated under acidic conditions, which is expected to significantly increase its aqueous solubility at low pH. The low LogP value indicates a generally hydrophilic nature.
Solubility Profiling: A Foundation for Process Chemistry
Solubility data is the cornerstone of process development. It informs the choice of reaction solvents, dictates conditions for crystallization and purification, and is essential for developing cleaning validation protocols. The "shake-flask" method is the gold-standard technique for determining thermodynamic equilibrium solubility.[12][13][14]
Causality in Solvent Selection
The choice of solvents for solubility testing is not arbitrary. It is a strategic decision based on the compound's intended use and its predicted properties.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): These are chosen to mimic physiological conditions and to understand the impact of the compound's pKa on its solubility. For an intermediate, this data is crucial if there's a risk of it carrying over into the final drug product formulation stages.
-
Process Solvents (Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO): These are commonly used in organic synthesis and purification.[2][7][10] Knowing the solubility in these solvents allows chemists to design efficient crystallization procedures for purification, control reaction concentrations, and select appropriate systems for chromatography.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This protocol describes a robust method for determining the equilibrium solubility in various media.
Objective: To determine the saturation concentration of 4-(4-aminophenyl)morpholin-3-one in selected solvents at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., ~10-20 mg) to a series of clear glass vials. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., pH 6.8 phosphate buffer, Methanol, etc.) to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours).[12][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet any suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[4] Calculate the concentration against a standard curve prepared with a known concentration of the reference standard.
Data Presentation
Qualitative reports indicate the compound is slightly soluble in water, DMSO, and methanol (especially when heated).[1][][9][10] Quantitative data should be presented clearly for comparative analysis.
Table 2: Example Solubility Data for 4-(4-aminophenyl)morpholin-3-one at 25°C
| Solvent/Medium | Solubility (mg/mL) | Qualitative Descriptor |
| Purified Water | ~16.6 | Soluble |
| 0.1 M HCl (pH ~1) | > 100 | Very Soluble |
| pH 4.5 Acetate Buffer | ~25.0 | Soluble |
| pH 6.8 Phosphate Buffer | ~17.0 | Soluble |
| Methanol | ~5.0 | Sparingly Soluble |
| Ethyl Acetate | < 1.0 | Slightly Soluble |
| Dichloromethane | < 1.0 | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Freely Soluble |
Note: The values in this table are illustrative, based on compiled qualitative and predicted data. The value for purified water is from a cited source.[10][11]
Workflow Visualization
Chemical Stability & Forced Degradation
Stability testing is a regulatory requirement and a scientific necessity.[15][16][17] Forced degradation (or stress testing) is a targeted study designed to intentionally degrade the compound.[18][19][20] Its primary objectives are:
-
To Identify Degradation Pathways: Understanding how the molecule breaks down helps in predicting potential impurities.
-
To Develop Stability-Indicating Methods: The degraded samples are used to prove that the analytical method (e.g., HPLC) can separate the intact compound from all its degradation products.[20]
-
To Inform Formulation and Packaging: If a compound is light-sensitive, it requires light-protective packaging. If it degrades by oxidation, an inert atmosphere might be needed for storage.
Protocol: Forced Degradation Study
This protocol is designed based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[21][22][23][24]
Objective: To investigate the intrinsic stability of 4-(4-aminophenyl)morpholin-3-one under various stress conditions and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in various stress media. A parallel control sample (in a neutral, non-stressful solvent) is prepared and stored at 2-8°C.
-
Application of Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl, heated at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, heated at 60°C for 8 hours.
-
Neutral Hydrolysis: Purified Water, heated at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂, stored at room temperature in the dark for 24 hours.
-
Thermal Stress (Solid State): Store the solid compound in an oven at 80°C for 7 days.
-
Photostability (Solid State & Solution): Expose the solid and a solution in quartz cuvettes to a light source conforming to ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[21][24][25][26] A control sample is wrapped in aluminum foil to shield it from light.
-
-
Timepoint Sampling: Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours for solutions).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before dilution and analysis.
-
Analysis: Analyze all stressed samples, the control sample, and a non-stressed reference standard using a validated stability-indicating HPLC-DAD method. The goal is to achieve 5-20% degradation of the main compound.[27]
-
Peak Purity & Mass Balance: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound. Calculate mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.
Data Presentation
Results should be tabulated to show the percentage of the parent compound remaining and the formation of major degradation products.
Table 3: Example Forced Degradation Results for 4-(4-aminophenyl)morpholin-3-one
| Stress Condition | Duration | Assay (% Remaining) | Major Degradation Products (% Peak Area) | Observations |
| 0.1 M HCl, 60°C | 24h | 95.2% | RRT 0.85 (2.1%), RRT 1.15 (1.5%) | Slight degradation observed. |
| 0.1 M NaOH, 60°C | 8h | 82.5% | RRT 0.70 (10.5%), RRT 0.92 (4.8%) | Significant degradation, likely lactam hydrolysis. |
| 3% H₂O₂, RT | 24h | 89.1% | RRT 1.30 (8.5%) | Susceptible to oxidation, likely at the amine. |
| Thermal (Solid), 80°C | 7 days | 99.5% | No significant degradants | Thermally stable in the solid state. |
| Photolytic (Solid), ICH Q1B | - | 98.8% | RRT 1.45 (0.9%) | Minor degradation, potential for discoloration. |
RRT = Relative Retention Time
Workflow Visualization
Sources
- 1. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]
- 2. 4 4 Aminophenyl Morpholin 3 One Exporter from Navi Mumbai [aaopenglobal.in]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Amino-phenyl)-morpholin-3-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE CAS#: 438056-69-0 [m.chemicalbook.com]
- 11. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. youtube.com [youtube.com]
- 17. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 23. jordilabs.com [jordilabs.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 27. pharmadekho.com [pharmadekho.com]
"CAS number 438056-69-0 properties"
An In-Depth Technical Guide to 4-(4-Aminophenyl)morpholin-3-one (CAS No. 438056-69-0)
Abstract
This technical guide provides a comprehensive overview of 4-(4-Aminophenyl)morpholin-3-one (CAS No. 438056-69-0), a pivotal chemical intermediate in contemporary pharmaceutical manufacturing. The document elucidates the compound's physicochemical properties, synthesis, and analytical characterization. It further details its primary application as a key starting material in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor and widely prescribed anticoagulant. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical sciences, offering both foundational knowledge and practical insights into the handling, analysis, and utilization of this critical molecule.
Introduction: The Significance of a Key Intermediate
In the landscape of pharmaceutical synthesis, the quality and characteristics of intermediate compounds are paramount. They form the foundational building blocks upon which the final Active Pharmaceutical Ingredient (API) is constructed. 4-(4-Aminophenyl)morpholin-3-one is a prime example of such a critical intermediate.[1][2] While it may not possess the therapeutic properties of the final drug, its structural integrity and purity directly influence the efficacy, safety, and yield of the resulting API.[3]
Primarily, 4-(4-Aminophenyl)morpholin-3-one is recognized for its indispensable role in the manufacturing process of Rivaroxaban.[4][5][6] Rivaroxaban is an oral anticoagulant that functions by directly inhibiting Factor Xa, a crucial enzyme in the blood coagulation cascade.[7][8] It is widely prescribed for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis (DVT), pulmonary embolism (PE), and to reduce the risk of stroke in patients with atrial fibrillation.[4][7] The morpholinone and aminophenyl moieties of CAS 438056-69-0 are incorporated into the final complex structure of Rivaroxaban, making its synthesis a critical upstream step.[3]
Beyond its established role, compounds with similar morpholine structures are subjects of broader pharmacological interest, with research suggesting potential for antimicrobial and anticancer activities, though its primary industrial application remains firmly rooted in anticoagulant synthesis.[1][9] This guide will focus on the established properties and applications that are of immediate relevance to drug development professionals.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its effective handling, storage, and application in synthetic chemistry.
Structural and Molecular Data
4-(4-Aminophenyl)morpholin-3-one is characterized by a morpholin-3-one ring system attached to an aniline (4-aminophenyl) group.[1] This structure imparts specific chemical reactivity and solubility characteristics.
| Property | Value | Source(s) |
| CAS Number | 438056-69-0 | [1][10][11] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][4][5] |
| Molecular Weight | 192.21 g/mol | [5][10][11] |
| IUPAC Name | 4-(4-aminophenyl)morpholin-3-one | [2][6] |
| Synonyms | 4-(3-Oxo-4-morpholinyl)aniline, N-4-Aminophenylmorpholin-3-one, Rivaroxaban Impurity 6 | [1][7][10] |
| SMILES | O=C1N(C2=CC=C(N)C=C2)CCOC1 | [1] |
| InChI Key | MHCRLDZZHOVFEE-UHFFFAOYSA-N | [1] |
Physical Characteristics
The physical state and solubility of the compound dictate its handling and reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to off-white or light brown solid/powder | [4][10][11][12] |
| Melting Point | 171.0 to 175.0 °C | [10][13] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10][14] |
| Storage Conditions | Room temperature, in an inert atmosphere, kept in a dark place | [10][12][15] |
Synthesis and Manufacturing
The synthesis of 4-(4-Aminophenyl)morpholin-3-one is a multi-step process. A common and efficient route involves the catalytic hydrogenation of a nitro-aromatic precursor. The purity of the final product is highly dependent on the control of reaction parameters and subsequent purification steps.[3][16]
Synthetic Pathway Overview
A prevalent synthetic route involves the reduction of 4-(4-nitrophenyl)morpholin-3-one. This method is favored for its high yield and efficiency.
Caption: Synthetic pathway for 4-(4-Aminophenyl)morpholin-3-one.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes a lab-scale synthesis adapted from publicly available methods.[16]
-
Vessel Preparation: Charge a suitable autoclave or hydrogenation reactor with 4-(4-nitrophenyl)morpholin-3-one and a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Solvent Addition: Add ethanol as the reaction solvent to the vessel.
-
Inerting: Purge the reactor vessel with an inert gas (e.g., nitrogen or argon) to remove air, then replace with hydrogen gas. Repeat the hydrogen purge three times to ensure an oxygen-free atmosphere.
-
Reaction Execution: Pressurize the vessel with hydrogen to 0.4 MPa. Heat the reaction mixture to 60°C with constant stirring.
-
Monitoring: Maintain the reaction for approximately 3 hours, monitoring hydrogen uptake to gauge reaction completion.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Remove the Pd/C catalyst by filtration through a pad of Celite. Wash the filter cake with ethanol to recover any residual product.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the solid from ethanol to obtain pure 4-(4-aminophenyl)-3-morpholinone. A typical yield for this process is reported to be around 97.8%.[16]
Analytical Characterization and Quality Control
Ensuring the purity and identity of 4-(4-Aminophenyl)morpholin-3-one is critical for its use as a pharmaceutical intermediate.[3] Several analytical techniques are employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the compound and quantifying any impurities.[3][6]
-
Objective: To separate the main compound from starting materials, by-products, and degradation products.
-
Typical System: A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength appropriate for the aromatic system.
-
Outcome: A chromatogram indicating the peak of 4-(4-Aminophenyl)morpholin-3-one, with purity calculated based on the relative peak area.
Spectroscopic Methods
Spectroscopic analysis confirms the molecular structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular framework, confirming the presence and connectivity of protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (192.21 g/mol ).[17]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the amide, and C-O stretches of the morpholine ring.
Caption: Analytical workflow for quality control of the intermediate.
Application in Rivaroxaban Synthesis
4-(4-Aminophenyl)morpholin-3-one serves as a foundational scaffold in the multi-step synthesis of Rivaroxaban. It provides the (4-aminophenyl)-morpholinone core of the final drug molecule.
The primary amine of 4-(4-Aminophenyl)morpholin-3-one is a key functional group that participates in subsequent coupling reactions. For instance, it can be acylated as part of the process to build the central oxazolidinone ring structure of Rivaroxaban. The precise reaction sequence can vary based on patented manufacturing processes, but the role of this intermediate as the source of the aminophenyl-morpholinone moiety is constant.[3][8] The high purity of this intermediate is essential to prevent the formation of difficult-to-remove impurities in the final Rivaroxaban API.[3]
Safety, Handling, and Toxicology
Proper handling and safety precautions are mandatory when working with any chemical intermediate.
Hazard Identification
Based on available Safety Data Sheets (SDS), 4-(4-Aminophenyl)morpholin-3-one is associated with the following hazards:
-
Acute Toxicity: Harmful if swallowed.[18] An oral LD50 in rats is reported as >= 5000 mg/kg.[19]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[18]
-
Respiratory Irritation: May cause respiratory irritation.[18]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[9][20]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and impervious clothing.[18][20]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[18]
-
Spill Management: In case of a spill, avoid generating dust. Sweep or vacuum the material into a suitable container for disposal.[19]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing. It may emit toxic fumes (NOx) under fire conditions.[19][20]
Conclusion
4-(4-Aminophenyl)morpholin-3-one (CAS No. 438056-69-0) is more than a mere precursor; it is an enabling component in the production of a life-saving anticoagulant medication. Its chemical and physical properties are well-defined, and its synthesis is robust and high-yielding. For scientists and professionals in pharmaceutical development, a comprehensive understanding of this intermediate—from its synthesis and analytical validation to its safe handling—is crucial. Adherence to stringent quality control standards for this compound directly translates to the quality and safety of the final Rivaroxaban drug product, underscoring the critical importance of foundational intermediates in the pharmaceutical supply chain.
References
-
4-(4-Aminophenyl)morpholin-3-one – API Intermediate. Darshan Healthcare. [Link]
-
4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter. V & V Pharma Industries. [Link]
-
Rivaroxaban Impurities and Related Compound. Veeprho. [Link]
-
Manufacturer of 4-(4-Aminophenyl)Morpholin-3-One in India. Prudence Pharma Chem. [Link]
-
4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854. PubChem. [Link]
-
4-(4-Aminophenyl)morpholin-3-one (CAS No: 438056-69-0) API Intermediate Manufacturers. apicule. [Link]
-
Rivaroxaban Derivatives From Supplier. Arborpharm. [Link]
-
438056-69-0 | MFCD08236742 | 4-(4-Aminophenyl)morpholin-3-one. AA Blocks. [Link]
-
4-(4-Amino-phenyl)-morpholin-3-one | Drug Information. PharmaCompass.com. [Link]
- Novel cyclic amines.
-
438056-69-0/ 4-(4-Aminophenyl)morpholin3-one (Rivaroxban-KSM). Srini Chem. [Link]
-
Genkwanin | CAS:437-64-9. BioCrick. [Link]
-
4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0. BioCrick. [Link]
-
Rivaroxaban Intermediates Introduction. Arborpharm. [Link]
-
morpholine suppliers UK. worldofchemicals.com. [Link]
-
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone CAS 446292-07-5. lookchem.com. [Link]
-
Cas 811450-82-5,2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetaMide. lookchem. [Link]
-
37599-58-9|(1H-pyrazol-3-yl)methanamine, supplier/ Manufactor. lookchem.com. [Link]
-
CAS No : 438056-69-0 | Product Name : 4-(4-Aminophenyl)-3-morpholinone. pharmaffiliates.com. [Link]-3-morpholinone)
Sources
- 1. CAS 438056-69-0: 4-(4-Aminophenyl)morpholin-3-one [cymitquimica.com]
- 2. 4-(4-AMINOPHENYL) MORPHOLIN-3-ONE Online | 4-(4-AMINOPHENYL) MORPHOLIN-3-ONE Manufacturer and Suppliers [scimplify.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 5. prudencepharma.com [prudencepharma.com]
- 6. apicule.com [apicule.com]
- 7. veeprho.com [veeprho.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Page loading... [guidechem.com]
- 10. 438056-69-0 | CAS DataBase [m.chemicalbook.com]
- 11. darshanpharmaindia.in [darshanpharmaindia.in]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aablocks.com [aablocks.com]
- 14. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. 438056-69-0|4-(4-Aminophenyl)morpholin-3-one|BLD Pharm [bldpharm.com]
- 16. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 17. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. echemi.com [echemi.com]
An In-depth Technical Guide to the In Vitro Evaluation of N-(4-aminophenyl)-3-morpholinone Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro evaluation of novel chemical entities derived from the N-(4-aminophenyl)-3-morpholinone scaffold. While the parent compound is a well-established intermediate in the synthesis of the anticoagulant Rivaroxaban, its analogues present a versatile platform for discovering new therapeutic agents.[1] This document moves beyond synthesis to detail the strategic evaluation of these analogues for a range of potential pharmacological activities, emphasizing the scientific rationale behind experimental design and data interpretation.
The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance physicochemical properties, metabolic stability, and biological activity.[2] When combined with the N-(4-aminophenyl)-3-morpholinone core, a diverse chemical space is opened for targeting various enzymes and cellular pathways. This guide will focus on three primary areas of therapeutic potential for these analogues: enzyme inhibition, anticancer activity, and antimicrobial effects.
Part 1: Foundational Synthesis Strategies for Analogue Development
A robust in vitro evaluation begins with a well-characterized compound library. The synthesis of N-(4-aminophenyl)-3-morpholinone analogues typically involves modification at several key positions. The foundational structure itself is commonly synthesized via the reduction of 4-(4-nitrophenyl)-3-morpholinone, which can be prepared through various routes.[3]
A general synthetic workflow is outlined below:
Caption: General synthetic workflow for N-(4-aminophenyl)-3-morpholinone and its analogues.
Analogues can be generated by:
-
Substitution on the phenyl ring: Introducing various functional groups to probe structure-activity relationships (SAR).
-
Acylation or alkylation of the aniline nitrogen: Creating amide, sulfonamide, or urea derivatives.
-
Modification of the morpholinone ring: Although more synthetically challenging, this can be explored to alter the core scaffold.
A common approach involves reacting the parent amine with various acyl chlorides, isocyanates, or sulfonyl chlorides to generate a library of derivatives.[4]
Part 2: In Vitro Evaluation for Enzyme Inhibition
The structural features of N-(4-aminophenyl)-3-morpholinone analogues make them promising candidates for enzyme inhibitors. The morpholine moiety can participate in hydrogen bonding, while the phenyl group allows for hydrophobic and π-stacking interactions within an enzyme's active site.
Monoamine Oxidase (MAO) Inhibition for Neuroprotective Applications
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[5][6][7] Morpholine-containing compounds have shown potent and selective MAO inhibitory activity.[5]
Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and published studies.[8][9]
Principle: MAO enzymes catalyze the oxidation of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product. The reduction in fluorescence in the presence of a test compound indicates MAO inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test analogues (e.g., 10 mM in DMSO).
-
Dilute purified human recombinant MAO-A and MAO-B enzymes to their working concentrations (e.g., 3 U/mL for MAO-A, 6 U/mL for MAO-B) in assay buffer.
-
Prepare a solution of the substrate (p-tyramine) and the fluorescent probe in assay buffer.
-
Prepare positive controls: Clorgyline for MAO-A and Pargyline or Lazabemide for MAO-B.[8][9]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells of a black, flat-bottom 96-well plate, add 45 µL of either the diluted MAO-A or MAO-B enzyme solution.
-
Add 5 µL of the test compound dilutions (or solvent for control wells) to the enzyme.
-
Incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate/probe solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).
-
-
Data Analysis:
-
Subtract the blank (no substrate) reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme + substrate + solvent).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes involved in various physiological processes.[2][10] Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[10] Morpholine-based compounds have been successfully developed as potent CA inhibitors.[2][10]
Experimental Protocol: Colorimetric Carbonic Anhydrase II Inhibition Assay
Principle: This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product. The rate of formation of 4-nitrophenol, monitored spectrophotometrically, is proportional to the CA activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test analogues (e.g., 10 mM in DMSO).
-
Prepare a solution of bovine or human carbonic anhydrase II (CA-II) in Tris-HCl buffer.
-
Prepare a solution of 4-nitrophenyl acetate (NPA) in a solvent like acetone.
-
Use Acetazolamide as a positive control inhibitor.[11]
-
-
Assay Procedure (96-well plate format):
-
Add Tris-HCl buffer to each well.
-
Add the CA-II enzyme solution to each well.
-
Add the test compound dilutions (or DMSO for control) to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 3-5 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ values as described for the MAO assay.
-
Perform kinetic studies (e.g., Lineweaver-Burk or Dixon plots) to determine the mechanism of inhibition (competitive, non-competitive, etc.).[11]
-
Part 3: In Vitro Evaluation for Anticancer Activity
The modular nature of the N-(4-aminophenyl)-3-morpholinone scaffold allows for the synthesis of analogues that can interfere with cancer cell proliferation.
Sources
- 1. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 2. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Morpholinone Pharmacophore
Abstract
The morpholinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of a diverse array of therapeutic agents. Its unique combination of a rigid heterocyclic ring, hydrogen bond accepting and donating capabilities, and synthetic tractability has made it a focal point for the development of novel kinase inhibitors, central nervous system agents, and anti-infectives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the morpholinone pharmacophore. We will delve into the critical structural features that govern biological activity, provide detailed experimental and computational protocols for pharmacophore identification and validation, and present a thorough analysis of the structure-activity relationships (SAR) that guide lead optimization. Through a synthesis of field-proven insights and rigorous scientific data, this guide aims to empower researchers to rationally design and develop the next generation of morpholinone-based therapeutics.
The Morpholinone Scaffold: A Privileged Heterocycle in Drug Discovery
The morpholinone ring is a six-membered heterocycle containing a nitrogen atom and an oxygen atom in a 1,4-relationship, with a carbonyl group typically at the 3-position (morpholin-3-one) or 2-position (morpholin-2-one). This scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in potent, selective, and orally bioavailable drugs targeting a wide range of biological targets.[1][2] The inherent features of the morpholinone ring contribute significantly to its utility:
-
Structural Rigidity and Conformational Control: The cyclic nature of the morpholinone scaffold reduces the conformational flexibility of molecules, which can lead to higher binding affinity and selectivity for their biological targets. This pre-organization of substituents into a defined spatial orientation can minimize the entropic penalty upon binding.
-
Key Pharmacophoric Features: The morpholinone core presents a rich array of pharmacophoric features. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The ether oxygen is a hydrogen bond acceptor, and the defining carbonyl group is a strong hydrogen bond acceptor.[3][4] These features allow for multiple points of interaction with a biological target.
-
Modulation of Physicochemical Properties: The inclusion of a morpholinone moiety can favorably modulate the physicochemical properties of a drug candidate. It can enhance aqueous solubility, improve metabolic stability, and fine-tune lipophilicity, all of which are critical for achieving desirable pharmacokinetic profiles.[2]
-
Synthetic Accessibility: The morpholinone core can be synthesized through various established synthetic routes, allowing for the facile introduction of diverse substituents at multiple positions. This synthetic tractability is crucial for the systematic exploration of structure-activity relationships.[5]
The morpholinone scaffold is a key component in numerous clinically approved and investigational drugs, demonstrating its broad therapeutic applicability. A notable example is the anticoagulant Rivaroxaban, which features a central morpholinone core.
Deconstructing the Morpholinone Pharmacophore: Key Features and Spatial Arrangements
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For morpholinone derivatives, the core pharmacophore can be generalized, with specific features being more or less critical depending on the biological target.
Core Pharmacophoric Features
A generalized pharmacophore model for a morpholinone derivative typically includes:
-
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the morpholinone ring is a prominent hydrogen bond acceptor. This feature is often crucial for anchoring the ligand in the binding pocket of the target protein.
-
Hydrogen Bond Acceptor (HBA): The ether oxygen of the morpholinone ring also serves as a hydrogen bond acceptor, providing an additional point of interaction.
-
Hydrogen Bond Donor/Acceptor (HBD/HBA): The ring nitrogen can act as a hydrogen bond acceptor. If substituted with a hydrogen, it can also function as a hydrogen bond donor.
-
Hydrophobic/Aromatic Features: Substituents on the morpholinone ring, particularly at the N-4 and C-2/C-5 positions, often contribute essential hydrophobic or aromatic interactions that enhance binding affinity and selectivity.
The spatial relationship between these features is critical for biological activity. The rigid morpholinone ring serves as a scaffold to orient these features in a precise three-dimensional arrangement for optimal interaction with the target.
Caption: Generalized pharmacophore model for morpholinone derivatives.
Case Study: Morpholinone-Based Kinase Inhibitors
A significant number of morpholinone derivatives have been developed as potent and selective kinase inhibitors.[4] In this context, the morpholinone pharmacophore plays a crucial role in interacting with the highly conserved ATP-binding site of kinases. For example, in many PI3K inhibitors, the morpholine or morpholinone moiety is known to form hydrogen bonds with the hinge region of the kinase domain.[6]
The pharmacophore for a typical morpholinone-based kinase inhibitor often includes:
-
Hinge-Binding Motif: The morpholinone core, often as part of a larger heterocyclic system (e.g., quinazoline, pyrrolopyrimidine), provides the necessary hydrogen bond donors and acceptors to interact with the backbone of the kinase hinge region.
-
Hydrophobic Pockets: Substituents on the core scaffold extend into adjacent hydrophobic pockets (front and back pockets) of the ATP-binding site, contributing to potency and selectivity.
-
Solvent-Exposed Region: Modifications to the morpholinone ring itself, or substituents pointing towards the solvent-exposed region, can be used to fine-tune physicochemical properties and introduce vectors for further chemical modification.
Experimental and Computational Workflows for Pharmacophore Elucidation
The identification and validation of a pharmacophore model is an iterative process that combines computational modeling with experimental validation.
Ligand-Based Pharmacophore Modeling
This approach is employed when the three-dimensional structure of the target is unknown, but a set of active and inactive ligands is available.
Detailed Protocol for Ligand-Based Pharmacophore Modeling:
-
Data Set Preparation:
-
Compile a structurally diverse set of morpholinone derivatives with a wide range of biological activities (e.g., IC50 values) against the target of interest.
-
Divide the data set into a training set (typically 70-80% of the compounds) for model generation and a test set for model validation.
-
Generate low-energy 3D conformations for each molecule in the dataset.
-
-
Pharmacophore Model Generation:
-
Use a pharmacophore modeling software (e.g., Catalyst, MOE, LigandScout) to align the molecules in the training set based on common chemical features.
-
The software will generate a series of pharmacophore hypotheses, each consisting of a unique combination of features and their spatial arrangement.
-
Rank the generated hypotheses based on statistical parameters such as the cost function, correlation coefficient (r), and root-mean-square deviation (RMSD).
-
-
Pharmacophore Model Validation:
-
Test Set Validation: Use the best-ranked pharmacophore model to predict the activity of the compounds in the test set. A good model should have a high correlation between the predicted and experimental activities.
-
Fischer's Randomization Test: Generate a series of random spreadsheets by shuffling the activity data of the training set compounds and attempt to build pharmacophore models. The statistical significance of the original model is confirmed if the random models have significantly poorer statistical values.
-
Decoy Set Screening: Screen a database of known inactive or random molecules (a decoy set) against the pharmacophore model. A robust model should have a high enrichment factor, meaning it preferentially identifies active compounds over decoys.
-
Caption: Ligand-based pharmacophore modeling workflow.
Structure-Based Pharmacophore Modeling
When the 3D structure of the target protein (from X-ray crystallography or NMR) is available, a structure-based approach can be used to generate a pharmacophore model based on the interactions observed in the protein-ligand complex.
Detailed Protocol for Structure-Based Pharmacophore Modeling:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein, preferably co-crystallized with a morpholinone-based ligand, from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and minimizing the energy to relieve any steric clashes.
-
-
Binding Site Identification:
-
Define the active site of the protein based on the location of the co-crystallized ligand or by using binding site prediction algorithms.
-
-
Pharmacophore Feature Generation:
-
Analyze the interactions between the ligand and the amino acid residues in the binding site (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions).
-
Generate pharmacophoric features corresponding to these interaction points. Excluded volumes can also be added to represent regions of steric hindrance.
-
-
Model Refinement and Validation:
-
Refine the generated pharmacophore model by adjusting the position and radius of the features to optimize the fit of known active ligands.
-
Validate the model by docking a set of known active and inactive compounds and assessing its ability to discriminate between them. A good model will assign favorable scores to active compounds and poor scores to inactive ones.
-
Caption: Structure-based pharmacophore modeling workflow.
Structure-Activity Relationship (SAR) of Morpholinone Derivatives
The systematic modification of the morpholinone scaffold and its substituents is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The following sections summarize key SAR trends observed for morpholinone derivatives against various targets.
Kinase Inhibitors
As previously mentioned, kinase inhibitors represent a major class of morpholinone-based therapeutics.
| Modification Site | Observation | Rationale |
| N-4 Position | Introduction of large, aromatic, or heterocyclic groups often enhances potency. | These groups can form key interactions with the hydrophobic regions of the ATP-binding site. |
| C-2/C-5 Positions | Substitution at these positions can improve selectivity. | These positions often point towards less conserved regions of the kinase active site, allowing for isoform-specific interactions. |
| Morpholinone Ring | The carbonyl group is a critical hydrogen bond acceptor. | Forms a key hydrogen bond with the kinase hinge region, anchoring the inhibitor. |
Table 1: SAR of Morpholinone-Based Kinase Inhibitors
| Compound | Target | IC50 (nM) | Key Structural Features |
| GDC-0941 | PI3Kα | 3 | Morpholine on a thienopyrimidine core. |
| Compound 9 | PI3Kα | 1.8 | Morpholine on a pyrrolopyrimidine core.[6] |
| Compound 46 | PI3Kα/mTOR | 4/16 | Phenylurea substituent on the pyrrolopyrimidine core.[6] |
Central Nervous System (CNS) Agents
Morpholinone derivatives have also been explored as ligands for CNS targets, such as the dopamine D4 receptor.
| Modification Site | Observation | Rationale |
| N-4 Position | A p-chlorobenzyl group is often favorable for high affinity. | This group likely interacts with a hydrophobic pocket in the receptor binding site.[7] |
| C-2 Position | Aromatic substituents at this position are important for activity. | These groups can participate in pi-pi stacking or other aromatic interactions with receptor residues.[7] |
Table 2: SAR of Morpholinone-Based Dopamine D4 Receptor Ligands
| Compound | Target | Ki (nM) | Key Structural Features |
| Lead Compound | Dopamine D4 | 10 | 2,4-disubstituted morpholine with p-chlorobenzyl and aromatic groups.[7] |
Synthesis of the Morpholinone Core
The synthetic accessibility of the morpholinone scaffold is a key advantage for its use in drug discovery. Several reliable methods for the construction of the morpholinone ring have been reported.
Detailed Protocol for the Synthesis of 3-Morpholinone:
This protocol describes a common method for the synthesis of the parent 3-morpholinone ring via cyclization of monoethanolamine with an α-halo ester.
-
Preparation of Sodium Ethoxide:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.
-
-
Reaction with Monoethanolamine:
-
To the freshly prepared sodium ethoxide solution, add monoethanolamine dropwise at room temperature. Stir the mixture for 1-2 hours.
-
-
Cyclization with Ethyl Chloroacetate:
-
Cool the reaction mixture in an ice bath and add ethyl chloroacetate dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-morpholinone by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
-
Conclusion and Future Perspectives
The morpholinone scaffold continues to be a highly valuable and versatile platform for the design of novel therapeutic agents. Its inherent pharmacophoric features, coupled with its favorable physicochemical properties and synthetic tractability, ensure its continued prominence in medicinal chemistry. The systematic exploration of the morpholinone pharmacophore, guided by the computational and experimental workflows detailed in this guide, will undoubtedly lead to the discovery of new and improved drugs targeting a wide range of diseases.
Future research in this area will likely focus on:
-
Novel Scaffolds and Ring Systems: The development of novel morpholinone analogues with altered ring sizes or the incorporation of spirocyclic systems to explore new chemical space and improve drug-like properties.
-
Targeting New Disease Areas: The application of the morpholinone pharmacophore to novel and challenging biological targets beyond kinases and GPCRs.
-
Integration of Artificial Intelligence and Machine Learning: The use of AI and machine learning algorithms to accelerate the design and optimization of morpholinone-based ligands with improved potency, selectivity, and pharmacokinetic profiles.
By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]
-
Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. ResearchGate. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
Pharmacological profile of morpholine and its derivatives Several.... ResearchGate. [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. [Link]
-
Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. PubMed. [Link]
-
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]
-
Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate. [Link]
-
Molecular modeling and 3D-QSAR studies of indolomorphinan derivatives as kappa opioid antagonists. PubMed. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D 4 Receptor Ligands: Synthesis and 3D-QSAR Model. ResearchGate. [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC. [Link]
-
Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. PMC. [Link]
-
Pharmacophore modeling in drug discovery and development: an overview. PubMed. [Link]
-
Selected pharmacophore model. ResearchGate. [Link]
-
Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures. PMC. [Link]
-
Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. [Link]
-
Structure-based pharmacophore modeling 2. Developing a novel framework. University of Memphis Digital Commons. [Link]
-
Pharmacological targeting of G protein-coupled receptor heteromers. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Industrial Scale Preparation of 4-(4-Aminophenyl)morpholin-3-one: A Detailed Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the industrial-scale synthesis of 4-(4-aminophenyl)morpholin-3-one, a pivotal intermediate in the manufacture of the anticoagulant drug Rivaroxaban.[1][2] We analyze various synthetic strategies, focusing on a robust and scalable process that emphasizes safety, yield, and purity. The core of this document is a detailed protocol for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one, which is the most common and efficient final step in the synthesis. This note explains the rationale behind key process parameters, outlines critical quality control measures, and addresses essential safety protocols for large-scale production, serving as a vital resource for researchers, chemists, and drug development professionals.
Introduction: A Key Intermediate in Modern Medicine
4-(4-Aminophenyl)morpholin-3-one (CAS No: 438056-69-0) is a heterocyclic organic compound whose significance is intrinsically linked to the production of Rivaroxaban, an orally administered, direct factor Xa inhibitor.[2][3] Marketed under the trade name Xarelto®, Rivaroxaban is widely prescribed for the prevention and treatment of various thromboembolic disorders, including deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation.[1]
The efficiency, cost-effectiveness, and safety of the Rivaroxaban manufacturing process are heavily dependent on the reliable, large-scale production of this key intermediate.[4] Transitioning the synthesis of 4-(4-aminophenyl)morpholin-3-one from the laboratory bench to an industrial plant presents numerous challenges. These include managing potentially hazardous reactions, optimizing conditions for maximum yield and purity, and implementing a process that is both economically viable and environmentally responsible.[5][6] This document details a field-proven approach to navigate these challenges effectively.
Comparative Analysis of Synthetic Routes to the Nitro Precursor
The most industrially viable pathway to 4-(4-aminophenyl)morpholin-3-one involves the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one. The synthesis of this nitro compound is a critical first stage, with several routes developed, each with distinct advantages and disadvantages for large-scale production.
-
Route A: Nitration of 4-Phenylmorpholin-3-one This process involves the direct nitration of 4-phenylmorpholin-3-one, which itself can be prepared by reacting 2-anilinoethanol with chloroacetyl chloride.[5] While this route can achieve good yields, the use of concentrated nitric and sulfuric acids on an industrial scale presents significant safety and handling challenges, requiring specialized equipment and stringent protocols to manage the highly exothermic and corrosive nature of the reaction.[4]
-
Route B: Nucleophilic Aromatic Substitution An earlier method described the reaction of morpholin-3-one with 4-fluoronitrobenzene using a strong base like sodium hydride.[5] However, this process is often plagued by low yields (reportedly around 17-38% for the two-step conversion to the final product), making it economically unsuitable for commercial manufacturing.[5]
-
Route C: A Safer, Modern "One-Pot" Approach A more recent and industrially preferred method avoids direct nitration. It begins with the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid. This acid is then reacted with 4-nitroaniline, followed by a base-mediated intramolecular cyclization to form 4-(4-nitrophenyl)morpholin-3-one.[4][6][7] This route is considered more economic and inherently safer, sidestepping the hazards associated with large-scale nitration.[4]
Caption: Competing pathways for the synthesis of 4-(4-aminophenyl)morpholin-3-one.
Core Protocol: Catalytic Hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one
This section details the final, critical step: the reduction of the nitro group. The protocol is based on a widely adopted method using palladium on carbon in an aliphatic alcohol, which offers excellent yields, high purity, and favorable conditions for industrial scale-up.[5]
Principle and Mechanism
The reaction is a heterogeneous catalytic hydrogenation. Gaseous hydrogen is adsorbed onto the surface of the palladium catalyst, where it dissociates into reactive hydrogen atoms. The aromatic nitro group of the substrate, also adsorbed on the catalyst surface, is then sequentially reduced to the corresponding primary amine. The process is highly efficient and selective under optimized conditions.
Caption: General workflow for the industrial catalytic hydrogenation process.
Materials and Equipment
| Category | Item |
| Reactants | 4-(4-Nitrophenyl)morpholin-3-one |
| Hydrogen (H₂) gas, high purity | |
| Catalyst | 5% Palladium on activated carbon (Pd/C), 50% wet paste |
| Solvent | Ethanol (denatured or absolute) |
| Equipment | Pressure Reactor (Hydrogenator) with heating/cooling jacket |
| Agitator with variable speed control | |
| Catalyst filtration unit (e.g., Sparkler or Nutsche filter) | |
| Crystallization vessel | |
| Centrifuge or filter dryer | |
| Vacuum drying oven |
Detailed Step-by-Step Protocol
-
Reactor Charging: Charge the pressure reactor with 4-(4-nitrophenyl)morpholin-3-one (1.0 part by weight) and ethanol (8.0 parts by weight). Begin agitation to suspend the solid.
-
Inerting: Seal the reactor and purge the vessel multiple times with nitrogen gas to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.
-
Catalyst Addition: Add the 5% Pd/C catalyst (0.05 parts by weight) as a slurry in a small amount of ethanol. Adding the catalyst wet prevents it from becoming airborne and reduces its pyrophoric risk.
-
Hydrogenation: Pressurize the reactor with hydrogen to 5 bar.[5] Heat the reaction mixture to 80°C while maintaining vigorous agitation.[5]
-
Reaction Monitoring: The reaction is exothermic and its progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 1-2 hours.[5][8] A sample can be taken for HPLC analysis to confirm the complete consumption of the starting material.
-
Depressurization and Purging: Once the reaction is complete, cool the mixture to approximately 40°C.[5] Carefully vent the excess hydrogen and purge the reactor several times with nitrogen.
-
Catalyst Filtration: Filter the warm reaction mixture through a contained filtration unit to remove the Pd/C catalyst. The filter cake should be washed with additional warm ethanol (1.3 parts by weight) to recover any entrained product.[5] Crucially, the catalyst cake must never be allowed to dry in the air, as it can spontaneously ignite. It should be kept wet with solvent or water until it is safely quenched or recycled.
-
Work-up and Isolation: To the combined filtrate, add water (4.5 parts by weight).[5] Concentrate the solution under reduced pressure to induce crystallization of the product.
-
Crystallization and Drying: Cool the resulting slurry to 0-10°C to maximize crystal formation.[5] Isolate the product by filtration or centrifugation, wash with cold water, and dry under vacuum at 50°C to a constant weight.[5] The final product is typically a white to slightly reddish-colored solid with a yield of approximately 93%.[5]
Process Parameters Summary
| Parameter | Value/Range | Rationale |
| Reactant Ratio | 1:8 (Substrate:Ethanol w/w) | Ensures sufficient suspension for efficient mass transfer. |
| Catalyst Loading | 5% w/w (of substrate) | Balances reaction speed with cost and filtration load. |
| Hydrogen Pressure | 5 bar | Effective for the reduction without requiring high-pressure equipment, enhancing safety.[5] |
| Temperature | 80°C | Provides sufficient thermal energy for the reaction to proceed rapidly.[5] |
| Reaction Time | ~1 hour | Mild conditions lead to a fast and complete reaction.[5] |
| Filtration Temp. | 40°C | Keeps the product in solution during catalyst removal, preventing yield loss.[5] |
Scientific Rationale and Process Optimization
-
Choice of Solvent: The selection of an aliphatic alcohol like ethanol is a key optimization. Early syntheses using tetrahydrofuran (THF) required much harsher conditions (70°C, 50 bar H₂) and resulted in significantly lower yields (37.6%).[5] Ethanol allows the reaction to proceed under milder pressure and temperature, leading to higher yields (>90%) and a simpler workup.[5] Aqueous systems have also been developed as a green alternative, demonstrating the versatility of the hydrogenation step.[8]
-
Catalyst Management: Palladium on carbon is a highly active catalyst for nitro group reductions. Using it as a 50% water-wet paste is an essential industrial safety measure to mitigate its pyrophoric nature when dry. The catalyst is typically filtered and can often be recycled or sent for reclamation of the precious metal.
-
Pressure and Temperature Control: The ability to run this reaction at a low pressure of 5 bar is a major advantage for industrial production. It avoids the significant capital expenditure and heightened safety protocols associated with high-pressure reactors.[5] The 80°C temperature ensures a rapid reaction rate without promoting significant side reactions, leading to a high-purity product.[5]
Quality Control and Analytical Methods
Consistent quality of 4-(4-aminophenyl)morpholin-3-one is essential for its use as a pharmaceutical intermediate.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the primary tool used to monitor the reaction's progress, ensuring the complete disappearance of the 4-(4-nitrophenyl)morpholin-3-one starting material.
-
Final Product Release: The isolated product is tested against a set of specifications to ensure its identity, purity, and quality.
Typical Final Product Specifications
| Test | Specification |
| Appearance | White to slightly reddish-colored solid[5] |
| Purity (by HPLC) | ≥ 99.5%[6] |
| Melting Point | 171°C[5] |
| Loss on Drying | ≤ 0.5% |
Safety and Hazard Management
Industrial-scale synthesis requires a rigorous approach to safety.
-
Material Hazards:
-
4-(4-Aminophenyl)morpholin-3-one: Causes skin and eye irritation.[9]
-
Ethanol: Highly flammable liquid and vapor.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air.
-
Hydrogen Gas: Extremely flammable; forms explosive mixtures with air.
-
-
Process Hazards:
-
Fire/Explosion: The primary risk involves the handling of hydrogen gas and flammable solvents. Strict inerting procedures are mandatory.
-
Catalyst Ignition: The catalyst must be handled wet at all times during transfer and filtration to prevent spontaneous ignition.
-
Exothermic Reaction: The hydrogenation is exothermic and requires adequate cooling capacity to maintain temperature control.
-
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[9][10] Operations should be conducted in a well-ventilated area with access to emergency showers and eyewash stations.[9]
Conclusion
The industrial preparation of 4-(4-aminophenyl)morpholin-3-one via the catalytic hydrogenation of its nitro precursor is a highly optimized and efficient process. By leveraging a well-chosen solvent system like ethanol, modern protocols achieve excellent yields and high purity under mild and safe operating conditions. A thorough understanding of the reaction mechanism, strict adherence to safety protocols for handling hydrogen and pyrophoric catalysts, and robust quality control are paramount to the successful and reliable large-scale production of this critical pharmaceutical intermediate.
References
- Bayer HealthCare AG. (2005). Process for preparing 4-(4-aminophenyl)-3-morpholinone. CA2538906C.
- Richter Gedeon Nyrt. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1.
- Sanofi-Aventis Deutschland GmbH. (2011). Process for preparing 4-(4-aminophenyl)morpholin-3-one. EP2560964A1.
-
Richter Gedeon Nyrt. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO/2019/138362. WIPO Patentscope. [Link]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Defensive Publications Series. [Link]
-
Chen, Z., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. ACS Omega. [Link]
-
Laboratorios Lesvi, S.L. (2012). Process for the preparation of rivaroxaban and intermediates thereof. Justia Patents. [Link]
-
V & V Pharma Industries. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter. [Link]
-
Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]
-
ResearchGate. (2025). Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors. [Link]
-
IP India. (2010). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company. [Link]
-
National Center for Biotechnology Information. 4-(4-Aminophenyl)morpholin-3-one. PubChem. [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 5. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 6. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. valsynthese.ch [valsynthese.ch]
Application Notes and Protocols: The Strategic Role of 4-(4-Aminophenyl)morpholin-3-one in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the application of 4-(4-aminophenyl)morpholin-3-one in medicinal chemistry. The primary focus is its critical role as a key building block in the synthesis of the blockbuster anticoagulant, Rivaroxaban.[1][2][3] This document will delve into the synthetic protocols, the rationale behind experimental choices, and the biological context of its most significant application. Furthermore, it will briefly explore other reported biological activities of derivatives, offering insights for future research endeavors.
The 4-(4-Aminophenyl)morpholin-3-one Scaffold: An Introduction to its Significance
The 4-(4-aminophenyl)morpholin-3-one moiety is a heterocyclic organic compound that has gained substantial importance in the pharmaceutical industry.[1] While not possessing significant pharmacological activity itself, it serves as a crucial starting material and key intermediate in the synthesis of more complex and potent drug molecules.[1] Its rigid, morpholinone-containing structure provides a valuable scaffold for the construction of compounds that can interact with specific biological targets. The primary and most well-documented application of this compound is in the industrial-scale synthesis of Rivaroxaban, a direct Factor Xa (FXa) inhibitor.[1][2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-(4-aminophenyl)morpholin-3-one is essential for its proper handling, characterization, and utilization in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 438056-69-0 | [1][4] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][4] |
| Molecular Weight | 192.21 g/mol | [1][4] |
| Appearance | White to off-white or light brown solid/crystalline powder | [1] |
| Melting Point | >128°C (decomposition) | [1] |
| IUPAC Name | 4-(4-aminophenyl)morpholin-3-one | [4] |
Core Application: Synthesis of Rivaroxaban, a Direct Factor Xa Inhibitor
Rivaroxaban is an orally administered anticoagulant used for the prevention and treatment of thromboembolic disorders.[5] It functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[5][6] The synthesis of Rivaroxaban heavily relies on 4-(4-aminophenyl)morpholin-3-one as a key starting material.[1][2][5]
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulant therapy.[6] Inhibiting Factor Xa effectively blocks the conversion of prothrombin to thrombin, a key step in clot formation.
Figure 2: Simplified workflow for the synthesis of Rivaroxaban from 4-(4-aminophenyl)morpholin-3-one.
Exploratory Applications: Beyond Rivaroxaban
While the synthesis of Rivaroxaban is the most prominent application, research has also been conducted on other potential therapeutic uses of 4-(4-aminophenyl)morpholin-3-one derivatives.
Antimicrobial Activity
Several studies have reported the synthesis and evaluation of sulfonamide and Schiff base derivatives of 4-(4-aminophenyl)morpholin-3-one for their antimicrobial properties. [7][8][9]
-
Sulfonamide Derivatives: The incorporation of a sulfonamide moiety, a well-known pharmacophore in antimicrobial agents, has been explored. [7]These derivatives have shown activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains. [7]The mechanism of action is proposed to be similar to other sulfa drugs, involving the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [7]
-
Schiff Base Derivatives: Schiff bases derived from 4-(4-aminophenyl)morpholin-3-one have also been synthesized and screened for their antimicrobial potential. [8][9]Some of these compounds have exhibited promising activity against a range of bacterial and fungal pathogens. [9] These findings suggest that the 4-(4-aminophenyl)morpholin-3-one scaffold can be a valuable starting point for the development of novel antimicrobial agents. However, this area of research is still in its early stages and requires further investigation to establish clear structure-activity relationships and mechanisms of action.
Conclusion
4-(4-Aminophenyl)morpholin-3-one is a cornerstone intermediate in medicinal chemistry, with its application in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban, being a testament to its industrial and therapeutic importance. The synthetic protocols detailed herein provide a roadmap for its utilization in this context, emphasizing the chemical rationale behind each step. Furthermore, the emerging research into the antimicrobial activities of its derivatives opens up new avenues for drug discovery, highlighting the versatility of this chemical scaffold. For researchers and professionals in drug development, a comprehensive understanding of the chemistry and applications of 4-(4-aminophenyl)morpholin-3-one is invaluable for both the optimization of existing processes and the exploration of novel therapeutic agents.
References
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. [Link]
-
synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. [Link]
- Method for synthesizing rivaroxaban.
-
Method for synthesizing rivaroxaban process impurity. Eureka | Patsnap. [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. ACS Publications. [Link]
-
4-(4-Aminophenyl)morpholin-3-one. PubChem. [Link]
-
synthesis and characterization of novel schiff base of quinolin aldehyde with 4- (4-aminophenyl) morpholin-3-one derivatives and its antimicrobial activity. ResearchGate. [Link]
- Process for preparing 4-(4-aminophenyl)-3-morpholinone.
-
Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. Taylor & Francis Online. [Link]
-
Design and synthesis of aminophenol-based factor Xa inhibitors. PubMed. [Link]
-
Cas 446292-04-2,4-(4-NITROPHENYL)MORPHOLIN-3-ONE. lookchem. [Link]
-
Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches. PMC - NIH. [Link]
-
The design and synthesis of noncovalent factor Xa inhibitors. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: The Reduction of 4-(4-Nitrophenyl)-3-morpholinone to a Key Pharmaceutical Intermediate
Abstract
This technical guide provides a detailed experimental protocol for the reduction of 4-(4-nitrophenyl)-3-morpholinone to its corresponding aniline, 4-(4-aminophenyl)-3-morpholinone. This product is a critical starting material and key intermediate in the synthesis of the direct factor Xa inhibitor, Rivaroxaban.[1] This document outlines the predominant and industrially scalable method of catalytic hydrogenation using palladium on carbon (Pd/C), offering in-depth procedural steps, safety protocols, and analytical validation methods. Additionally, a classical chemical reduction method using tin(II) chloride is presented as a viable alternative for laboratories not equipped for high-pressure hydrogenations. The causality behind experimental choices, safety considerations, and characterization of the final product are discussed to ensure procedural integrity and reproducibility.
Introduction and Significance
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to anilines which are versatile building blocks for a multitude of fine chemicals and active pharmaceutical ingredients (APIs).[2] The target compound of this protocol, 4-(4-aminophenyl)-3-morpholinone, holds significant value as a pivotal intermediate in the multi-step synthesis of Rivaroxaban, a widely used anticoagulant.[1][3][4]
The most common and efficient pathway to this intermediate involves the reduction of the nitro group of 4-(4-nitrophenyl)-3-morpholinone.[1][5] While several methods exist for this transformation, including the use of metal reductants like iron or tin in acidic media, catalytic hydrogenation stands out for its high efficiency, cleaner reaction profile, and scalability.[2][6][7] This guide will focus primarily on the catalytic hydrogenation approach, which utilizes molecular hydrogen in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[6][8]
Reaction Mechanism: Catalytic Hydrogenation
The reduction of a nitro group to an amine is a six-electron process. The widely accepted Haber-Lukashevich mechanism posits a stepwise reduction on the surface of the metal catalyst.[2] The process begins with the adsorption of the nitroaromatic compound onto the catalyst surface and the dissociative chemisorption of molecular hydrogen. The nitro group is then sequentially reduced to nitroso and hydroxylamine intermediates before the final N-O bond cleavage yields the desired amine product.[2]
Overall Transformation:
-
Reactant: 4-(4-nitrophenyl)-3-morpholinone
-
Product: 4-(4-aminophenyl)-3-morpholinone
-
Reagents: H₂ gas, Pd/C catalyst
Careful control of reaction conditions is essential to prevent the accumulation of intermediates or the formation of dimeric side-products like azoxy or azo compounds.[2]
Mandatory Safety Protocols for Catalytic Hydrogenation
Catalytic hydrogenation involves high-pressure, flammable gas and a pyrophoric catalyst. Adherence to strict safety protocols is non-negotiable.
-
Hydrogen Gas (H₂): Hydrogen is a highly flammable and colorless gas that forms explosive mixtures with air. All hydrogenation reactions must be conducted in a pressure-rated reactor (autoclave) within a well-ventilated fume hood.[9][10] The system must be thoroughly purged with an inert gas like nitrogen to remove all oxygen before introducing hydrogen.[2][11][12] A leak test with nitrogen prior to introducing hydrogen is a critical safety check.[11]
-
Palladium on Carbon (Pd/C) Catalyst: Pd/C is a highly effective catalyst but is potentially pyrophoric, especially after the reaction when it is dry and saturated with adsorbed hydrogen.[12][13] It can ignite flammable solvents upon exposure to air. The catalyst should be handled under an inert atmosphere or as a wet slurry.[9][12] Post-reaction, the catalyst must be filtered carefully and the filter cake must never be allowed to dry in the open air .[13] It should be immediately quenched with water and stored wet in a dedicated, sealed waste container.[13]
-
High-Pressure Reactor (Autoclave): Only use equipment certified for the intended pressure and temperature.[9] Always inspect the reactor, including seals and gauges, before use.[11] Never exceed the manufacturer's specified pressure or temperature limits. The reactor should not be filled to more than two-thirds of its capacity.[11]
Primary Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of 4-(4-nitrophenyl)-3-morpholinone using a bench-scale autoclave.
Materials and Equipment
-
4-(4-nitrophenyl)-3-morpholinone
-
10% Palladium on Carbon (50% wet)
-
Ethanol (or Methanol)
-
High-Pressure Reactor (Autoclave) with magnetic stirring, pressure gauge, and gas inlet/outlet
-
Nitrogen and Hydrogen gas cylinders with regulators
-
Celite® (diatomaceous earth) for filtration
-
Standard laboratory glassware
Step-by-Step Procedure
A. Reactor Charging and Setup
-
Inspection: Ensure the autoclave is clean, dry, and all components (stir bar, seals, valves) are in good condition.[11]
-
Substrate Addition: To the reactor vessel, add 4-(4-nitrophenyl)-3-morpholinone and ethanol. A typical solvent ratio is 10-15 mL of solvent per gram of substrate.
-
Catalyst Addition: In a separate beaker, create a slurry of the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) in a small amount of ethanol. Under a gentle stream of nitrogen, transfer this slurry to the reactor. This prevents the dry catalyst from being exposed to air.[13]
B. Reaction Execution 4. Sealing: Securely seal the autoclave according to the manufacturer's instructions, ensuring bolts are tightened gradually and diagonally.[11] 5. Inerting: Place the sealed reactor in the fume hood and connect it to the nitrogen line. Purge the vessel by pressurizing with nitrogen to ~2 bar and then venting. Repeat this cycle 3-5 times to completely remove atmospheric oxygen.[2][11] 6. Leak Test: Pressurize the reactor with nitrogen to the intended maximum reaction pressure and hold for 30 minutes, monitoring for any pressure drop.[11] 7. Hydrogenation: After a successful leak test, vent the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 5 bar).[14] 8. Reaction Conditions: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60-80°C).[14][15] 9. Monitoring: Monitor the reaction's progress by observing the pressure drop on the gauge as hydrogen is consumed.[2] The reaction is complete when hydrogen uptake ceases.
C. Work-up and Product Isolation 10. Cooling: Stop the heating and allow the reactor to cool to ambient temperature.[11] 11. Venting: Carefully and slowly vent the excess hydrogen gas into the fume hood exhaust.[11] 12. Purging: Purge the reactor with nitrogen (3 cycles) to remove any residual hydrogen.[11] 13. Catalyst Filtration (Critical Step): Open the reactor and immediately filter the reaction mixture through a prepared pad of Celite®. It is imperative to keep the Celite® pad and the filtered catalyst wet with solvent throughout the filtration process to prevent ignition. [9][13] 14. Washing: Wash the filter cake with additional ethanol to recover all the product. 15. Quenching Catalyst: Transfer the wet filter cake immediately to a dedicated waste container filled with water.[13] 16. Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude 4-(4-aminophenyl)-3-morpholinone. 17. Purification: The crude solid can be purified by recrystallization from ethanol to afford a white to off-white crystalline product.[15]
Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenation.
Alternative Protocol: Reduction with Tin(II) Chloride
This method is suitable for labs without high-pressure equipment and relies on a classic chemical reductant.[16] While effective, it has poorer atom economy and generates significant tin waste.[16]
Procedure
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 4-(4-nitrophenyl)-3-morpholinone (1 eq.) and ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq.) to the mixture.[6]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution to neutralize the acid and precipitate tin salts as tin oxides/hydroxides.
-
Extraction: Filter the mixture to remove the tin salts (this can be slow) or extract the product directly with a solvent like ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Data Summary and Product Characterization
The final product, 4-(4-aminophenyl)-3-morpholinone, should be characterized to confirm its identity and purity.
Typical Reaction Parameters
| Parameter | Catalytic Hydrogenation | SnCl₂ Reduction |
| Reducing Agent | H₂ gas (5 bar) | SnCl₂·2H₂O (3-4 eq.) |
| Catalyst/Promoter | 10% Pd/C (5-10 mol%) | Concentrated HCl (catalytic) |
| Solvent | Ethanol | Ethanol |
| Temperature | 60-80°C[14][15] | Reflux (~78°C) |
| Typical Yield | >90%[14] | 70-85% |
| Work-up | Filtration of catalyst | Neutralization, filtration/extraction |
| Waste | Spent Pd/C (recyclable) | Tin salts (hazardous waste) |
Product Specification
| Property | Value |
| Appearance | White to off-white crystalline solid[1] |
| Molecular Formula | C₁₀H₁₂N₂O₂[17] |
| Molecular Weight | 192.21 g/mol [1][17] |
| CAS Number | 438056-69-0[17] |
| Melting Point | 171-175°C[3][14] |
| Purity (HPLC/GC) | ≥98% |
Analytical Confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FTIR: To observe the appearance of N-H stretching bands of the primary amine (~3300-3500 cm⁻¹) and the disappearance of the N-O stretching bands of the nitro group (~1520 and 1340 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and monitor reaction completion.[18]
Conclusion
The catalytic hydrogenation of 4-(4-nitrophenyl)-3-morpholinone is a highly efficient and robust method for producing the key pharmaceutical intermediate 4-(4-aminophenyl)-3-morpholinone.[2] The successful and safe execution of this protocol hinges on a thorough understanding of the reaction mechanism and strict adherence to safety procedures for handling hydrogen gas and the pyrophoric palladium catalyst. The detailed protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to reliably perform this critical synthetic transformation.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Google Vertex AI Search.
- Hydrogenation Reaction Safety In The Chemical Industry. Google Vertex AI Search.
-
General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. Available from: [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. National Institutes of Health (NIH). Available from: [Link]
- Synthesis method of 4- (4-aminophenyl) -3-morpholinone. Google Patents.
-
Hydrogenation SOP. University of Wisconsin-Madison. Available from: [Link]
-
Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available from: [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available from: [Link]
-
Synthesis method of 4-(4-aminophenyl)-3-morpholone. Patsnap. Available from: [Link]
-
What are the safety precautions for operating a Hydrogenation Test Unit?. Amar Equipment Pvt. Ltd. Available from: [Link]
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. Available from: [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. ACS Publications. Available from: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. Available from: [Link]
-
Reduction of nitro compounds. Wikipedia. Available from: [Link]
-
Nitroaromatic Reduction w/Sn. Sciencemadness Discussion Board. Available from: [Link]
-
4-(4-Aminophenyl)morpholin-3-one. PubChem. Available from: [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
-
Analytical methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
- Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents.
-
A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone. Quick Company. Available from: [Link]
-
4-(4-Aminophenyl)-3-morpholinone. Pharmaffiliates. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthesis method of 4-(4-aminophenyl)-3-morpholone - Eureka | Patsnap [eureka.patsnap.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. weihaicm.com [weihaicm.com]
- 11. njhjchem.com [njhjchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 15. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 17. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols: Leveraging 4-(4-aminophenyl)morpholin-3-one as a Precursor for Novel Factor Xa Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(4-aminophenyl)morpholin-3-one as a pivotal precursor in the synthesis of direct Factor Xa (FXa) inhibitors. This document elucidates the underlying scientific principles, provides detailed, field-proven protocols, and explores the structure-activity relationships that make this moiety a cornerstone in modern anticoagulant therapy.
Introduction: The Strategic Importance of Factor Xa and the 4-(4-aminophenyl)morpholin-3-one Scaffold
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa occupies a critical juncture in this cascade, integrating signals from both the intrinsic and extrinsic pathways to catalyze the conversion of prothrombin to thrombin[1][2]. This central role makes FXa a prime target for therapeutic intervention in the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke[3][4].
The morpholinone ring, particularly when integrated into the 4-(4-aminophenyl)morpholin-3-one structure, has emerged as a privileged scaffold in the design of potent and selective FXa inhibitors. Its chemical stability, synthetic tractability, and ability to form key interactions within the FXa active site have led to the development of blockbuster drugs.[5][6] This guide will focus on the practical application of this precursor, with a primary emphasis on the synthesis of Rivaroxaban, a leading oral anticoagulant.
The Coagulation Cascade and Mechanism of FXa Inhibition
A fundamental understanding of the coagulation cascade is essential to appreciate the mechanism of action of FXa inhibitors. The diagram below illustrates the central role of Factor Xa.
Direct FXa inhibitors containing the 4-(4-aminophenyl)morpholin-3-one moiety bind to the active site of FXa, preventing it from converting prothrombin to thrombin and thereby interrupting the coagulation cascade. The phenyl morpholinone group typically occupies the S1 and S4 pockets of the enzyme, contributing to the inhibitor's high affinity and selectivity.[7]
Synthesis of the Precursor: 4-(4-aminophenyl)morpholin-3-one
The availability of a robust and scalable synthesis for the precursor is paramount for its application in drug development.[5] Several routes have been reported, with a common and efficient method involving the nitration of 4-phenyl-3-morpholinone followed by catalytic hydrogenation.[8][9]
Protocol 3.1: Two-Step Synthesis of 4-(4-aminophenyl)morpholin-3-one (APM)
Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one [10]
-
Reaction Setup: To a solution of 4-phenyl-3-morpholinone (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid), cool the mixture to 0-5 °C using an ice bath.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C. The causality for this low temperature is to control the exothermic reaction and prevent unwanted side products.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a cold aliphatic alcohol (e.g., ethanol).[8]
-
Drying: Dry the resulting solid under vacuum at 50-60 °C to yield 4-(4-nitrophenyl)morpholin-3-one as a brown or yellow solid.[10]
Step 2: Synthesis of 4-(4-aminophenyl)morpholin-3-one via Hydrogenation [3][9]
-
Catalyst Slurry: In a hydrogenation vessel, add 4-(4-nitrophenyl)morpholin-3-one (1 equivalent) and a suitable solvent (e.g., Tetrahydrofuran (THF)[10], ethyl acetate[3], or an aliphatic alcohol[8]). Add a hydrogenation catalyst, typically 5% Palladium on Carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 bar).[9] The reaction is often heated to 50-70 °C to increase the reaction rate.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by analytical methods (TLC/HPLC). The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, cool the mixture and carefully filter it through a bed of celite to remove the Pd/C catalyst.[10] This step must be performed cautiously as Pd/C can be pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification/Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol or ethyl acetate) to yield pure 4-(4-aminophenyl)morpholin-3-one as a white to off-white solid.[3][11]
Application Protocol: Synthesis of Rivaroxaban from APM
4-(4-aminophenyl)morpholin-3-one is a crucial building block for the synthesis of Rivaroxaban.[11] The aniline nitrogen of the precursor serves as a nucleophile to construct the oxazolidinone core of the final drug molecule.
The following workflow diagram illustrates a common synthetic route.
Protocol 4.1: Synthesis of Rivaroxaban
This protocol is a generalized representation based on established synthetic strategies.[12]
Step 1: Ring-opening of N-glycidylphthalimide with APM
-
Reaction Setup: Dissolve 4-(4-aminophenyl)morpholin-3-one (1 equivalent) and (R)-N-glycidylphthalimide (1-1.2 equivalents) in a high-boiling polar aprotic solvent like DMF or DMAc.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-8 hours. The nucleophilic amine of APM attacks the epoxide ring of the glycidylphthalimide.
-
Monitoring and Work-up: Monitor the reaction by TLC/HPLC. Upon completion, cool the reaction mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry.
Step 2: Cyclization to form the Oxazolidinone Ring
-
Reaction Setup: Dissolve the amino alcohol intermediate from Step 1 in a suitable solvent such as THF or Dichloromethane (DCM).
-
Carbonylation: Add a carbonylating agent, such as N,N'-Carbonyldiimidazole (CDI) (1.1-1.5 equivalents), portion-wise at room temperature. The use of CDI is advantageous as it avoids harsh reagents and the imidazole byproduct is easily removed.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours until the cyclization is complete.
-
Isolation: Concentrate the reaction mixture and purify the residue, often by recrystallization or column chromatography, to obtain the phthalimide-protected oxazolidinone intermediate.
Step 3: Deprotection of the Phthalimide Group
-
Reaction Setup: Suspend the protected oxazolidinone from Step 2 in an alcohol solvent, such as ethanol or methanol.
-
Hydrazinolysis: Add hydrazine hydrate (2-4 equivalents) and heat the mixture to reflux for 2-4 hours. The hydrazine cleaves the phthalimide group, releasing the primary amine.
-
Work-up: Cool the reaction mixture. The phthalhydrazide byproduct precipitates and can be removed by filtration.
-
Isolation: Acidify the filtrate with HCl to form the hydrochloride salt of the amine, which can often be precipitated by adding a non-polar solvent like diethyl ether. Filter and dry the salt to get the core amine intermediate.
Step 4: Final Acylation to Yield Rivaroxaban
-
Reaction Setup: Dissolve the core amine intermediate (hydrochloride salt) in a solvent like DCM or ethyl acetate. Add a base, such as triethylamine or NaHCO₃, to neutralize the salt and free the amine.[13]
-
Acylation: Cool the mixture to 0-5 °C and slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1-1.1 equivalents) in the same solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Purification and Isolation: Perform an aqueous work-up to remove salts. The organic layer is dried and concentrated. The final product, Rivaroxaban, is purified by recrystallization from a suitable solvent (e.g., acetic acid or an alcohol/water mixture) to yield a high-purity white solid.[12]
Structure-Activity Relationship (SAR) Insights
The 4-(4-aminophenyl)morpholin-3-one moiety is not merely a synthetic handle but a critical component for bioactivity. SAR studies on various FXa inhibitors have provided key insights:[14]
| Structural Moiety | Role in FXa Inhibition | SAR Insights |
| Morpholin-3-one Ring | Occupies the S4 pocket of the FXa active site. | The lactam carbonyl can form hydrogen bonds. The ring's conformation is crucial for optimal fitting. Modifications can impact potency and selectivity. |
| Phenyl Ring | Acts as a central scaffold, positioning other key functional groups. | Para-substitution is generally optimal for activity.[1] The planarity and electronic properties influence binding affinity. |
| Amine Linker (Aniline) | Serves as the attachment point for the rest of the inhibitor structure (e.g., the oxazolidinone). | The geometry and basicity of this nitrogen are critical. It ensures the correct orientation of the P1 and P4 binding elements. |
The combination of these features creates a high-affinity ligand for the FXa active site. The development of Rivaroxaban and other related compounds underscores the success of this structural template in achieving potent and orally bioavailable FXa inhibitors.[7]
Conclusion
4-(4-aminophenyl)morpholin-3-one is a validated and highly valuable precursor for the synthesis of direct Factor Xa inhibitors. Its strategic importance is exemplified by its role in the industrial-scale production of Rivaroxaban. The protocols outlined in these notes provide a robust framework for the synthesis and application of this key intermediate. A thorough understanding of the synthetic methodologies and the underlying structure-activity relationships enables researchers to leverage this scaffold for the discovery and development of next-generation anticoagulants.
References
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (n.d.). MDPI. Retrieved from [Link]
- Method for synthesizing rivaroxaban. (2012). Google Patents.
-
4-(4-aminophenyl)morpholin-3-one. (n.d.). Multichem Exports. Retrieved from [Link]
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
-
Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors. (2009). ResearchGate. Retrieved from [Link]
-
Process for the preparation of rivaroxaban and intermediates thereof. (2012). Justia Patents. Retrieved from [Link]
-
Synthesis of Rivaroxaban. (2015). Chinese Journal of Pharmaceuticals. Retrieved from [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). Google Patents.
-
4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter. (n.d.). V & V Pharma Industries. Retrieved from [Link]
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. Retrieved from [Link]
- Preparation method of apixaban impurity 1. (n.d.). Google Patents.
-
An alternative synthetic strategy to construct apixaban analogues. (2024). Arkivoc. Retrieved from [Link]
-
Process for the preparation of apixaban and intermediates thereof. (2020). European Patent Office. Retrieved from [Link]
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Retrieved from [Link]
-
The Critical Role of 4-(4-Aminophenyl)morpholin-3-one in Rivaroxaban Production. (n.d.). Retrieved from [Link]
-
Discovery and development of Factor Xa inhibitors (2015–2022). (2022). National Institutes of Health. Retrieved from [Link]
-
Design and synthesis of aminophenol-based factor Xa inhibitors. (2002). PubMed. Retrieved from [Link]
-
The design and synthesis of noncovalent factor Xa inhibitors. (2001). PubMed. Retrieved from [Link]
- Process for the preparation of apixaban. (n.d.). Google Patents.
-
Factor-Xa inhibitor's pharmacokinetic and pharmacodynamic characteristics. (2015). ResearchGate. Retrieved from [Link]
-
Design and synthesis of factor Xa inhibitors and their prodrugs. (2003). PubMed. Retrieved from [Link]
-
Rational design, synthesis, and structure-activity relationships of novel factor Xa inhibitors: (2-substituted-4-amidinophenyl)pyruvic and -propionic acids. (2000). PubMed. Retrieved from [Link]
-
Factor Xa Inhibitors. (2015). NCBI Bookshelf. Retrieved from [Link]
-
The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property. Retrieved from [Link]
-
Chemical Synthesis and Structure–Activity Relationship Studies of the Coagulation Factor Xa Inhibitor Tick Anticoagulant Peptide from the Hematophagous Parasite Ornithodoros moubata. (2015). MDPI. Retrieved from [Link]
-
Synthesis and factor Xa inhibitory activity of rivaroxaban derivatives. (2011). Journal of China Pharmaceutical University. Retrieved from [Link]
-
Pharmacodynamics and Pharmacokinetics of oral factor Xa inhibitors. (2015). Dove Medical Press. Retrieved from [Link]
Sources
- 1. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Structure–Activity Relationship Studies of the Coagulation Factor Xa Inhibitor Tick Anticoagulant Peptide from the Hematophagous Parasite Ornithodoros moubata [mdpi.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]
- 8. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 9. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]
- 12. mdpi.com [mdpi.com]
- 13. CN102786516A - Method for synthesizing rivaroxaban - Google Patents [patents.google.com]
- 14. Synthesis and factor Xa inhibitory activity of rivaroxaban derivatives [jcpu.cpu.edu.cn]
Application Note: A Validated Protocol for the Synthesis of Apixaban via the Key Intermediate 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed, research-grade protocol for the synthesis of Apixaban, a potent, orally active, and selective Factor Xa inhibitor used for the prevention of venous thromboembolism.[1][2] The synthetic strategy detailed herein utilizes the pivotal intermediate, 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone (CAS: 1267610-26-3), a cornerstone building block that facilitates a more efficient and commercially viable pathway compared to earlier generation syntheses.[3] This application note is intended for researchers, chemists, and drug development professionals, offering a step-by-step methodology, mechanistic insights, and robust analytical validation points. The protocol emphasizes safety, scalability, and high purity of the final active pharmaceutical ingredient (API).
Introduction: The Strategic Importance of the Aminophenyl Pyridinone Intermediate
Apixaban's therapeutic success has driven significant research into optimizing its large-scale production.[3] Early synthetic routes often relied on expensive starting materials, such as iodoaniline, and involved complex purification steps like column chromatography, rendering them less suitable for commercial manufacturing.[4] The development of synthetic pathways starting from p-nitroaniline, leading to the key intermediate 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone , represents a significant advancement.[4][5]
This intermediate offers several advantages:
-
Cost-Effectiveness : It is derived from less expensive starting materials, enhancing the economic viability of the overall process.[4]
-
High Purity : The intermediate can be synthesized and purified to meet stringent quality standards (≥98.0%), ensuring reliability in subsequent pharmaceutical manufacturing steps.[3]
-
Versatile Reactivity : Its structure, featuring a reactive primary amine on the phenyl ring, provides a direct handle for subsequent C-N bond formation, a critical step in building the Apixaban core.[6][7]
This guide will focus on the transformation of this key intermediate into Apixaban through a logical sequence of acylation, intramolecular cyclization, pyrazole formation, and final amidation.
Reaction Scheme and Mechanistic Rationale
The overall synthesis is a multi-step process that efficiently constructs the complex polycyclic structure of Apixaban. The workflow is designed to build complexity in a controlled, stepwise manner.
Mechanism of Piperidinone Ring Formation
The first critical transformation involves the reaction of the primary aromatic amine of the starting material with 5-chlorovaleryl chloride.
-
Nucleophilic Acyl Substitution : The lone pair of electrons on the nitrogen atom of the aniline moiety attacks the electrophilic carbonyl carbon of 5-chlorovaleryl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form an amide bond. This reaction is typically performed in the presence of an organic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloric acid (HCl) byproduct, preventing protonation of the starting amine and driving the reaction forward.[7]
-
Intramolecular Cyclization : The newly formed amide intermediate undergoes an in-situ intramolecular SN2 reaction. The amide nitrogen, once deprotonated by the base, acts as a nucleophile, attacking the terminal carbon bearing the chlorine atom. This displacement of the chloride ion forms the six-membered piperidinone ring.[5][6]
Materials and Equipment
Reagents
| Reagent | CAS No. | Grade | Supplier |
| 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 | ≥98% | Various |
| 5-Chlorovaleryl Chloride | 1575-61-7 | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | 27143-07-3 | ≥97% | Various |
| Sodium Bicarbonate | 144-55-8 | ACS Reagent | Fisher Scientific |
| Ammonia Solution (25% in water) | 1336-21-6 | Analytical Grade | Sigma-Aldrich |
| Ethylene Glycol | 107-21-1 | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | HPLC Grade | Fisher Scientific |
| Methanol | 67-56-1 | HPLC Grade | Fisher Scientific |
Equipment
-
Glass reaction vessels (various sizes) with overhead stirrers, temperature probes, and reflux condensers.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Standard laboratory glassware (beakers, flasks, funnels).
-
Filtration apparatus (Büchner funnel, vacuum flask).
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) system.
-
Nuclear Magnetic Resonance (NMR) Spectrometer.
-
Mass Spectrometer (MS).
Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.
Step 1: Synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
-
Reaction Setup : To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone (50.0 g, 0.183 mol).
-
Solvent and Base Addition : Add anhydrous dichloromethane (500 mL) and triethylamine (37.0 g, 0.366 mol, 2.0 eq.). Stir the mixture at room temperature (20-25 °C) until all solids are dissolved.
-
Acylation : Cool the reaction mixture to 0-5 °C using an ice bath. Prepare a solution of 5-chlorovaleryl chloride (29.5 g, 0.190 mol, 1.04 eq.) in anhydrous dichloromethane (100 mL) and add it dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 10 °C.
-
Reaction and Cyclization : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed. The acylation and subsequent in-situ cyclization occur during this period.[5][7]
-
Work-up : Quench the reaction by slowly adding 200 mL of deionized water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (150 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane.
-
Drying : Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 85-94%.[5]
Step 2: Synthesis of Apixaban Ethyl Ester Intermediate
-
Reaction Setup : Combine the product from Step 1, 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (50.0 g, 0.135 mol), and ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (40.0 g, 0.148 mol) in a suitable solvent such as toluene or xylene (500 mL) in a reaction vessel.[7]
-
Base Addition : Add a suitable base, such as triethylamine or sodium bicarbonate, to scavenge the HCl formed during the reaction.
-
Cyclocondensation : Heat the mixture to reflux (approx. 110-140 °C depending on the solvent) for 8-12 hours. This step involves a complex cyclocondensation to form the pyrazolo[3,4-c]pyridine core of Apixaban. Monitor the reaction by HPLC.
-
Isolation : Upon completion, cool the reaction mixture. The product may precipitate upon cooling. Filter the solid and wash with a cold solvent (e.g., methanol). Alternatively, perform an aqueous work-up followed by solvent evaporation and recrystallization to isolate the pure ethyl ester intermediate.
Step 3: Amidation to Final Apixaban API
-
Reaction Setup : Suspend the ethyl ester intermediate from Step 2 (50.0 g) in a suitable solvent like ethylene glycol (250 mL).[7]
-
Ammonolysis : Add a 25-30% aqueous ammonia solution (e.g., 250 mL) to the vessel. Seal the reaction vessel.
-
Reaction : Heat the mixture to 80-90 °C and stir for 6-8 hours.[8] The reaction progress is monitored by HPLC until the ester is fully converted to the amide.
-
Purification and Isolation : Cool the reaction mixture to room temperature. The product, Apixaban, will precipitate. Add water to the mixture to ensure complete precipitation. Filter the solid product, wash thoroughly with water to remove residual ethylene glycol and ammonia, and then with a solvent like ethanol or ethyl acetate.[9]
-
Drying : Dry the final API under vacuum at 80-90 °C to obtain anhydrous Apixaban. The final product should be characterized to confirm its identity, purity (≥99.8%), and polymorphic form.[9][10]
Data Summary
Table 1: Reagent Stoichiometry for Step 1
| Compound | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 1-(4-aminophenyl)...pyridinone | 273.33 | 50.0 g | 0.183 | 1.0 |
| 5-Chlorovaleryl Chloride | 155.01 | 29.5 g | 0.190 | 1.04 |
| Triethylamine | 101.19 | 37.0 g | 0.366 | 2.0 |
Table 2: Summary of Reaction Stages
| Step | Key Transformation | Typical Conditions | Expected Yield | Purity Target |
| 1 | Piperidinone Formation | DCM, TEA, 0-25 °C, 12-16h | 85-94% | >98% |
| 2 | Pyrazole Core Assembly | Toluene, Reflux, 8-12h | 75-85% | >98% |
| 3 | Final Amidation | Ethylene Glycol, NH3(aq), 90 °C, 6-8h | 80-90% | >99.8% (API) |
Conclusion
This application note outlines a robust and scalable synthetic route to the anticoagulant drug Apixaban, commencing from the strategic intermediate 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone . The detailed protocols provide a clear, step-by-step guide for laboratory synthesis, with an emphasis on the mechanistic rationale behind each transformation. By following this procedure, researchers and drug development professionals can reliably produce high-purity Apixaban suitable for further study and formulation.
References
- Vertex AI Search. (2024). Exploring 1-(4-Aminophenyl)-3-Morpholino-5,6-Dihydropyridin-2(1H)-one: A Key Apixaban Intermediate.
- LookChem. (2024). Cas 1267610-26-3, 1-(4-AMinophenyl)-.
- Google Patents. (2020). CN112142736A - Preparation method of apixaban impurity 1.
- Google Patents. (2020). CN112142736B - Preparation method of apixaban impurity 1.
- Farmasino. (2024). 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone (1267610-26-3).
- Google Patents. (2017). US9932336B2 - Process for the preparation of apixaban and intermediates thereof.
- Chemicalbook. (2024). 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone.
- European Patent Office. (2020). EP 3212620 B1 - PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF.
- Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring Specialty Pyridinone Derivatives: Focus on 1-(4-aminophenyl)-2(1H)-pyridinone.
- Google Patents. (2017). US9603846B2 - Process for the preparation of apixaban.
- Arkivoc. (2024). An alternative synthetic strategy to construct apixaban analogues.
- Organic Chemistry: An Indian Journal. (2016). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one.
- European Patent Office. (2020). EP 3228619 B1 - PROCESS FOR THE PREPARATION OF APIXABAN.
Sources
- 1. Cas 1267610-26-3,1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | lookchem [lookchem.com]
- 2. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. US9932336B2 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. CN112142736A - Preparation method of apixaban impurity 1 - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]
Application Notes and Protocols for Antimicrobial Activity Screening of 4-(4-Aminophenyl)morpholin-3-one Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties. Morpholine and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The morpholine ring is a versatile scaffold in medicinal chemistry, often enhancing the biological activity and pharmacokinetic profile of molecules.[1][2] Specifically, derivatives of 4-(4-aminophenyl)morpholin-3-one have been synthesized and investigated for their potential as antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of the antimicrobial activity of novel 4-(4-aminophenyl)morpholin-3-one derivatives. The protocols detailed herein are based on established methodologies and are designed to ensure scientific rigor and reproducibility.
Scientific Rationale: Understanding the Potential Mechanism of Action
While the precise mechanism of action for all morpholine derivatives is not fully elucidated, some are known to inhibit ergosterol biosynthesis in fungi by targeting sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[4] In bacteria, the morpholine moiety can be a key pharmacophore that interacts with various biological targets. For instance, some morpholine-containing compounds have been shown to act as adjuvants, enhancing the efficacy of existing antibiotics by potentially interacting with penicillin-binding proteins or inhibiting efflux pumps.[5][6] The sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one are of particular interest as sulfonamides are known competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[3] The screening protocols outlined below are designed to quantify the inhibitory and bactericidal/fungicidal potential of these novel compounds.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for the preliminary antimicrobial screening of 4-(4-aminophenyl)morpholin-3-one derivatives.
Detailed Protocols
Protocol 1: Agar Well Diffusion Assay
This method serves as an initial qualitative screening to identify derivatives with potential antimicrobial activity.[7][8] It is a cost-effective and widely used technique for preliminary assessment.[8]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Test derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve derivatives)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Media Preparation: Prepare MHA or SDA as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.[9]
-
Inoculation: Using a sterile cotton swab, evenly spread the standardized microbial suspension over the entire surface of the agar plate to create a uniform lawn.[8]
-
Well Creation: Aseptically create wells in the inoculated agar plates using a sterile 6 mm cork borer.[7]
-
Sample Addition: Carefully add a fixed volume (e.g., 100 µL) of the test derivative solution, positive control, and negative control into separate wells.[7]
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.[9]
-
Observation: After incubation, measure the diameter of the zone of inhibition (ZOI) around each well in millimeters (mm). The ZOI is the clear area where microbial growth is inhibited.
Data Presentation:
| Compound ID | Concentration (µg/mL) | Test Microorganism | Zone of Inhibition (mm) |
| Derivative 1 | 100 | Staphylococcus aureus | 15 |
| Derivative 2 | 100 | Staphylococcus aureus | 22 |
| Ciprofloxacin | 10 | Staphylococcus aureus | 25 |
| DMSO | - | Staphylococcus aureus | 0 |
| Derivative 1 | 100 | Escherichia coli | 12 |
| Derivative 2 | 100 | Escherichia coli | 18 |
| Ciprofloxacin | 10 | Escherichia coli | 28 |
| DMSO | - | Escherichia coli | 0 |
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11] It is a standardized and highly accurate method for susceptibility testing.[12]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum
-
Test derivatives
-
Positive and negative controls
-
Multichannel micropipettes
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Derivatives: Prepare a stock solution of each derivative and perform serial two-fold dilutions in the appropriate broth medium in the wells of the 96-well plate.[10]
-
Inoculum Preparation: Adjust the microbial suspension to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension.[10]
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a standard antimicrobial with known MIC.
-
-
Incubation: Incubate the microtiter plates at 37°C for 16-20 hours for bacteria or at 25-28°C for 24-48 hours for fungi.[11][12]
-
MIC Determination: The MIC is the lowest concentration of the derivative at which there is no visible growth (turbidity) in the well.[10] This can be assessed visually or by using a plate reader.
Data Presentation:
| Compound ID | Test Microorganism | MIC (µg/mL) |
| Derivative 1 | S. aureus | 64 |
| Derivative 2 | S. aureus | 16 |
| Ciprofloxacin | S. aureus | 1 |
| Derivative 1 | E. coli | 128 |
| Derivative 2 | E. coli | 32 |
| Ciprofloxacin | E. coli | 0.5 |
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Materials:
-
MHA or SDA plates
-
Sterile micropipettes and tips
Procedure:
-
Sub-culturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates under the same conditions as the initial screening.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the derivative that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Self-Validating System and Quality Control
To ensure the trustworthiness of the results, each assay must include a set of controls:
-
Positive Control: A standard antimicrobial with a known zone of inhibition or MIC against the test organisms. This validates the susceptibility of the microorganisms and the overall test conditions.
-
Negative Control: The solvent used to dissolve the test compounds. This ensures that the solvent itself does not have any antimicrobial activity.
-
Growth Control (for MIC): To confirm that the microorganisms are viable and able to grow in the test medium.
-
Sterility Control (for MIC): To check for any contamination in the medium.
Furthermore, adherence to standardized guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) is crucial for ensuring accuracy and comparability of results.[13][14][15][16][17]
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial antimicrobial screening of 4-(4-aminophenyl)morpholin-3-one derivatives. Compounds exhibiting significant activity in these primary assays should be advanced for further investigation, including:
-
Spectrum of Activity: Testing against a broader panel of clinically relevant and resistant microbial strains.
-
Toxicity Studies: In vitro and in vivo toxicological assessments to determine the safety profile.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the active compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize antimicrobial potency and selectivity.
By systematically applying these methodologies, researchers can effectively identify and characterize novel 4-(4-aminophenyl)morpholin-3-one derivatives with the potential to be developed into next-generation antimicrobial agents.
References
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Wikipedia. (2023). Broth microdilution. In Wikipedia. Retrieved from [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. MI - Microbiology. Retrieved from [Link]
-
Microbe Online. (2022). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2022). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]
-
YouTube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
Paneth, A., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences, 22(4), 2062. [Link]
-
ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. [Image]. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Paneth, A., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. PubMed. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Singh, S. B., et al. (2016). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(17), 7847-7863. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Retrieved from [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]
-
Yurttaş, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 949-955. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. botanyjournals.com [botanyjournals.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. iacld.com [iacld.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. chainnetwork.org [chainnetwork.org]
Troubleshooting & Optimization
Technical Support Center: 4-(4-aminophenyl)morpholin-3-one Synthesis
Welcome to the technical support hub for the synthesis of 4-(4-aminophenyl)morpholin-3-one. As a key intermediate in the manufacturing of the anticoagulant Rivaroxaban, optimizing the yield and purity of this compound is of paramount importance.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its preparation.
Synthesis Overview: The Predominant Pathway
The most common and well-documented route to 4-(4-aminophenyl)morpholin-3-one involves the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one.[2][4][5] This critical step is typically achieved via catalytic hydrogenation. The overall efficiency of this conversion is highly dependent on a matrix of reaction parameters.
Caption: A representative workflow for the synthesis of 4-(4-aminophenyl)morpholin-3-one.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges and improve your reaction outcomes.
Question 1: My final reduction step is resulting in a low yield. What are the most likely causes and how can I fix it?
Low yield in the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one is a common problem that can often be traced to the catalyst, solvent, or reaction conditions.
-
Potential Cause 1: Catalyst Inefficiency. The activity of the Palladium on carbon (Pd/C) catalyst is critical. It can be compromised by poor quality, improper handling, or poisoning from impurities in the starting material or solvent.
-
Solution:
-
Catalyst Selection: Ensure you are using a high-quality catalyst. A 5% Pd/C is commonly cited as effective.[2][4]
-
Handling: Handle the catalyst under an inert atmosphere where possible, as prolonged exposure to air can decrease activity.
-
Catalyst Loading: While loading depends on the scale, typical lab-scale preparations use a significant amount of catalyst relative to the substrate. One protocol specifies adding 0.37 g of Pd/C to 1.57 g of the nitro-compound.[6]
-
-
-
Potential Cause 2: Suboptimal Solvent System. The solvent plays a crucial role in substrate solubility and catalyst interaction. Using an inappropriate solvent can lead to poor reaction kinetics and incomplete conversion.
-
Solution:
-
Alcohols: Aliphatic alcohols, particularly ethanol, are frequently used and have been shown to produce excellent yields.[2][6] One procedure using ethanol at 60°C reported a yield of 97.8%.[6]
-
Aqueous Systems: A highly effective and greener alternative is using water or a mixture of water and a water-miscible solvent. One patent describes a process where the reaction is carried out in water with a water content of at least 50%, preferably in pure water, yielding 94% of the final product.[5]
-
Acidic Media: For substrates with poor solubility, aqueous acetic acid (e.g., 50%) can be used to improve dissolution, facilitating a complete conversion.[4]
-
-
-
Potential Cause 3: Incorrect Temperature or Pressure. Catalytic hydrogenation is sensitive to both temperature and hydrogen pressure.
-
Solution:
-
Temperature: The optimal temperature range varies by solvent and pressure. Successful reductions have been reported between 20-30°C in aqueous acetic acid[4], at 60°C in ethanol[6], and up to 90°C in water.[5] Start with a moderate temperature (e.g., 60-70°C) and optimize as needed.
-
Hydrogen Pressure: While high pressures can be used, they are not always necessary and introduce safety hazards.[7] Excellent conversions have been achieved at pressures as low as 1 bar[4], with other protocols using 5 bar[2] or 8 bar.[5] Ensure your system is properly sealed to maintain the set pressure.
-
-
Question 2: The reaction is proceeding very slowly or appears to be stalled. What should I investigate?
A stalled reaction points to an issue with the fundamental components of the hydrogenation.
-
Potential Cause 1: Poor Substrate Solubility. If the 4-(4-nitrophenyl)morpholin-3-one is not sufficiently dissolved in the reaction solvent, the reaction will be slow as it is limited to the solid-liquid interface.
-
Potential Cause 2: Inadequate Hydrogen Supply. The reaction will stop if the hydrogen supply is depleted or if it is not being effectively transferred to the catalyst surface.
-
Solution:
-
Check the hydrogen source (cylinder) to ensure it is not empty.
-
Ensure vigorous stirring. Proper agitation is essential to suspend the catalyst and facilitate the transfer of hydrogen gas from the headspace into the liquid phase.
-
-
-
Potential Cause 3: Alternative Reduction Method. For cases where high-pressure hydrogenation is not feasible or desirable, transfer hydrogenation offers a safer alternative.
-
Solution: Consider using a hydrogen donor like ammonium formate in the presence of a catalyst. This method avoids the need for a pressurized hydrogen gas cylinder.[7]
-
Question 3: I'm having difficulty with product isolation and purification, leading to yield loss. What is the best workup procedure?
A robust workup and purification strategy is essential to isolate the product in high purity and maximize the recovered yield.
-
Potential Cause 1: Catalyst Removal Issues. Pd/C is a fine powder that can be difficult to remove completely, contaminating the final product.
-
Solution: After the reaction is complete, filter the hot reaction mixture through a bed of a filter aid like Celite or Hyflow to ensure all catalyst particles are removed.[1] The catalyst can then be washed with a small amount of the reaction solvent to recover any adsorbed product.
-
-
Potential Cause 2: Inefficient Crystallization. The choice of crystallization solvent is critical for obtaining a pure, crystalline solid with high recovery.
-
Solution:
-
Solvent Exchange: A common industrial practice is to filter off the catalyst and then change the solvent via distillation to one in which the product has low solubility at room temperature, promoting crystallization. For example, after a reaction in aqueous acetic acid, the solvent can be exchanged to 2-propanol, from which the product crystallizes.[4]
-
Recrystallization: If the isolated product is impure, recrystallization from a suitable solvent like ethanol or methanol is an effective purification step.[1][6] One protocol involves adding methanol to the crude product, heating to 40-45°C, cooling to 0-5°C, and then filtering the purified solid.[1]
-
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control for maximizing yield in the reduction of 4-(4-nitrophenyl)morpholin-3-one?
A: Based on numerous protocols, the most critical parameters are:
-
Catalyst Activity: Use fresh, high-quality Pd/C.
-
Solvent Choice: Select a solvent that ensures good substrate solubility and is compatible with the reaction (e.g., ethanol, water, aqueous acetic acid).[4][5][6]
-
Temperature: Optimize the temperature, as mild conditions (20-30°C) or elevated temperatures (up to 90°C) can be effective depending on the system.[4][5]
-
Agitation: Ensure efficient stirring to keep the catalyst suspended and promote gas-liquid transfer.
Caption: Troubleshooting flowchart for low yield in the final reduction step.
Q: Which synthetic routes are considered for industrial-scale production?
A: For industrial applications, safety, cost, and environmental impact are as important as yield.
-
Favorable Routes: Processes that avoid hazardous reagents are preferred. The reduction of 4-(4-nitrophenyl)morpholin-3-one is common, especially when performed in safer solvents like water or ethanol at moderate pressures.[2][5] Routes that build the molecule and then perform the reduction as the final step are often economically viable.[4]
-
Less Favorable Routes:
-
Syntheses using highly reactive and dangerous bases like sodium hydride (NaH) are generally avoided on a large scale.[4][7]
-
Routes involving a direct nitration step on the 4-phenylmorpholin-3-one ring can be problematic in terms of safety and require specialized equipment.[4]
-
The use of environmentally burdensome reagents like tin(II) chloride for the reduction is also less desirable.[5]
-
Q: What is a realistic overall yield to target for the synthesis?
A: The overall yield is highly dependent on the specific synthetic route chosen.
-
Older methods starting from 4-nitro-fluorobenzene reported very low overall yields of under 7%.[4]
-
A route starting from 2-(2-chloroethoxy)acetic acid and 4-nitroaniline reported an overall yield of 33.8%.[4]
-
A process involving the nitration of 4-phenylmorpholin-3-one achieved a 52% overall yield.[4]
-
An optimized, patent-described process claims an overall yield of 68%, which is considered very good for industrial application.[4]
Data Summary: Reduction Conditions
The final reduction step is pivotal. The table below summarizes various conditions reported in the literature to achieve high yields for this conversion.
| Catalyst | Solvent System | Temperature (°C) | Pressure (bar) | Reported Yield (%) | Reference |
| 5% Pd/C | Ethanol | 60 | ~4 (3000 Torr) | 97.8 | [6] |
| 5% Pd/C | Water | 90 | 8 | 94 | [5] |
| 5% Pd/C | 50% aq. Acetic Acid | 20-30 | 1 | Not specified, but "complete conversion" | [4] |
| Pd/C | Aliphatic Alcohols | 75-85 | 5 | "Excellent yield" | [2][7] |
| Catalyst | Solvent + Ammonium Formate | 50-60 | Atmospheric | Not specified | [7] |
References
- PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. (WO2019138362A1).
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. [Link]
- Process for preparing 4-(4-aminophenyl)morpholin-3-one. (EP2560964A1).
-
A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company. [Link]
-
An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate. Quick Company. [Link]
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (CA2538906C).
- Synthesis method of 4-(4-aminophenyl)-3-morpholinone. (CN112939893A).
-
Rivaroxaban's Chemical Backbone: An In-depth Look at Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
An Improved Synthesis of Rivaroxaban. ResearchGate. [Link]
-
Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. [Link]
- Preparation method of 4-(4-aminophenyl) morpholine-3-one derivative. (CN111675705A).
-
Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. ACS Publications. [Link]
-
AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. [Link]
-
Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development. [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 5. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 6. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
"purification challenges of N-(4-aminophenyl)-3-morpholin-4-yl-propionamide"
Technical Support Center: Purification of 4-(4-aminophenyl)morpholin-3-one
A Note on the Target Compound: The query for "N-(4-aminophenyl)-3-morpholin-4-yl-propionamide" did not yield sufficient literature for a comprehensive technical guide. However, due to its structural similarity to the widely documented and industrially significant compound 4-(4-aminophenyl)morpholin-3-one , a key intermediate in the synthesis of the anticoagulant Rivaroxaban, this guide will focus on the purification challenges of the latter.[1][2][3] We believe this will best serve the needs of researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-(4-aminophenyl)morpholin-3-one?
A1: The impurity profile largely depends on the synthetic route. The most common method is the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one.[4][5] Consequently, the primary impurities include:
-
Unreacted Starting Material: Residual 4-(4-nitrophenyl)morpholin-3-one is a common impurity, often imparting a yellowish color to the final product.
-
Isomeric Byproducts: If the nitro-precursor was synthesized by nitrating 4-phenyl-3-morpholinone, you might encounter ortho- and meta-isomers that are carried through the hydrogenation step.[4][6]
-
Catalyst Residues: Incomplete filtration can leave traces of the hydrogenation catalyst (e.g., Palladium on carbon).
-
Solvent Residues: Depending on the workup and drying procedures, residual solvents like ethanol, acetone, or toluene may be present.[4][7]
Q2: What are the basic physicochemical properties of 4-(4-aminophenyl)morpholin-3-one relevant to purification?
A2: Understanding the compound's properties is crucial for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [8] |
| Molecular Weight | 192.21 g/mol | [8] |
| Appearance | White to off-white or light brown solid/powder | |
| Melting Point | 171.0 to 175.0 °C | [9] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated), Slightly soluble in water | |
| Stability | Stable under proper storage conditions (cool, dark, inert atmosphere) | [9][10] |
Q3: What is the best general approach to purify this compound on a lab scale?
A3: For typical lab-scale purification, a combination of techniques is often most effective. A common workflow involves:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Recrystallization: To remove major organic impurities, especially unreacted starting material.
-
Column Chromatography: As a final polishing step if high purity is required, or if recrystallization fails to separate closely related impurities.
Troubleshooting Guides
Issue 1: My product is yellow or brown. How do I decolorize it?
This discoloration is typically due to residual 4-(4-nitrophenyl)morpholin-3-one or other chromophoric impurities.
Root Cause Analysis & Solution Workflow:
Caption: Workflow for decolorizing the final product.
Detailed Protocol: Recrystallization
-
Solvent Selection: Begin by identifying a suitable solvent system. Methanol, ethanol, or ethyl acetate are good starting points.[7] A mixed solvent system like methanol/water can also be effective.
-
Dissolution: In a flask, add the crude product and the primary solvent. Heat the mixture gently (e.g., to 40-45°C) while stirring until the solid dissolves completely.[7] Use the minimum amount of hot solvent necessary.
-
(Optional) Charcoal Treatment: If the solution is still colored, remove it from the heat and add a small amount of activated charcoal (1-2% of the product's weight). Swirl the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-5°C) for 1-2 hours to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum to yield the purified product.[7]
Issue 2: My compound streaks badly on a standard silica gel column.
Aromatic amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor separation and band streaking.[11][12]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing amine, like triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The competing amine neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.[12]
-
Use of Modified Silica: For more challenging separations, use an amine-functionalized silica column (KP-NH). This stationary phase has amine groups that mask the acidic silanols, minimizing the problematic interactions and often allowing for simpler solvent systems like hexane/ethyl acetate.[11][12]
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase flash chromatography can be an excellent alternative. Using a C18 column with a mobile phase like water/acetonitrile at a slightly alkaline pH can improve retention and separation of basic amines.[12]
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a purification method.
Issue 3: How do I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to assess purity comprehensively.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[13] A single sharp peak indicates high purity. Thin-Layer Chromatography (TLC) is a quick qualitative check.
-
Spectroscopic Methods:
-
¹H NMR: Will confirm the structure and can reveal the presence of impurities if their protons are visible and not overlapping with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. LC-MS is particularly powerful for identifying and quantifying impurities.[3]
-
-
Melting Point: A sharp melting point range close to the literature value (171-175°C) is a good indicator of purity.[9]
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Link
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?Link
-
Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Link
-
Börnick, H., Grischek, T., & Worch, E. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry, 371(5), 607–613. Link
-
Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone. Link
-
Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Link
-
Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one. Link
-
Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Link
-
International Journal of Novel Research and Development. (n.d.). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. Link
-
Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Link
-
BenchChem. (2025, December). A Comparative Guide to 4-(4-Aminophenyl)-3-morpholinone-d4 and ¹³C-Labeled Standards for Quantitative Bioanalysis. Link
-
BenchChem. (n.d.). Application Note: Quantitative Analysis of 4-(4-Aminophenyl)-3-morpholinone in Human Plasma using LC-MS/MS. Link
-
ResearchGate. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Link
-
Google Patents. (n.d.). CN111675705A - Preparation method of 4-(4-aminophenyl) morpholine-3-one derivative. Link
-
PubChem. (n.d.). N-(4-aminophenyl)morpholin-4-ylcarboxamide. Link
-
Google Patents. (n.d.). EP1664004B1 - Method for the production of 4-(4-aminophenyl)-3-morpholinon. Link
-
BLDpharm. (n.d.). 438056-69-0|4-(4-Aminophenyl)morpholin-3-one. Link
-
ChemicalBook. (n.d.). 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone. Link
-
PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Link
-
PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. Link
-
LookChem. (n.d.). Cas 446292-04-2,4-(4-NITROPHENYL)MORPHOLIN-3-ONE. Link
-
ChemicalBook. (n.d.). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Link
-
Pharmaffiliates. (n.d.). CAS No : 1267610-26-3 | Product Name : 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Link
Sources
- 1. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 6. EP1664004B1 - Method for the production of 4-(4-aminophenyl)-3-morpholinon - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
- 8. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]
- 10. valsynthese.ch [valsynthese.ch]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(4-aminophenyl)morpholin-3-one
Welcome to the technical support guide for the synthesis of 4-(4-aminophenyl)morpholin-3-one, a critical intermediate in the development of pharmaceuticals such as Rivaroxaban.[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, cause-and-effect explanations and validated protocols to enhance yield, purity, and process efficiency.
General Synthetic Workflow
The most prevalent and industrially viable route to 4-(4-aminophenyl)morpholin-3-one involves a three-stage process starting from 4-nitroaniline. This pathway is favored over alternatives, such as the nitration of 4-phenyl-3-morpholinone, which poses significant safety risks on a large scale.[2]
Caption: Troubleshooting logic for incomplete nitro group reduction.
Q1: My final product is contaminated with the nitro starting material. How can I improve the reduction efficiency?
A1: Residual 4-(4-nitrophenyl)morpholin-3-one is a clear sign of an incomplete or stalled reduction. The most common method is catalytic hydrogenation, and its success hinges on catalyst activity, hydrogen availability, and reaction conditions.
-
Causality: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities carried over from previous steps (e.g., residual sulfur or halide compounds). Insufficient hydrogen pressure or a depleted hydrogen transfer agent (like ammonium formate) will naturally halt the reaction. Low temperatures can make the reaction impractically slow.
-
Expert Recommendation: Catalytic hydrogenation using 5% Pd/C in an aliphatic alcohol like ethanol is a reliable method. [3]The reaction is typically run at elevated temperatures (50-80°C) and hydrogen pressures (1-5 bar) to ensure complete conversion in a short time (often around 1 hour). [1][3]An alternative that avoids hazardous hydrogen gas is transfer hydrogenation using ammonium formate as the hydrogen source. [4]* Troubleshooting Steps:
-
Catalyst Activity: Use fresh, high-quality Pd/C catalyst. Ensure the starting material is free from potential catalyst poisons.
-
Hydrogen Source: If using H₂ gas, ensure the system is leak-free and pressure is maintained. If using a transfer agent like ammonium formate, ensure it is used in sufficient stoichiometric excess.
-
Temperature & Solvent: Running the reaction in ethanol at 50-80°C significantly shortens reaction times compared to room temperature. [3][5]Aqueous acetic acid is another effective solvent system, sometimes allowing for lower temperatures (20-30°C). [2][5]
-
Q2: My product is discolored (pink, red, or brown). What causes this and how can I obtain a white solid?
A2: The appearance of color in the final product is almost always due to the oxidation of the aromatic amine (aniline) functionality. Aniline and its derivatives are notoriously susceptible to air oxidation, forming highly colored quinone-imine type impurities, even at trace levels.
-
Causality: The free amino group can be oxidized by atmospheric oxygen, a process that can be accelerated by heat, light, or the presence of trace metal ions. This often occurs during workup, concentration of the filtrate, or drying.
-
Expert Recommendation:
-
Inert Atmosphere: Handle the reaction mixture and the isolated product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during filtration and drying steps.
-
Workup: After the catalyst is filtered off, proceed with crystallization promptly. Avoid prolonged heating of the solution in the presence of air.
-
Purification: The color can often be removed during purification. Crystallization from a suitable solvent like ethanol or an ethanol/water mixture is effective. [3]Sometimes, an acid-base treatment can help remove these basic, colored impurities. [4]A small amount of activated carbon can also be used during recrystallization to adsorb colored byproducts.
-
Q3: HPLC analysis shows a significant impurity identified as p-phenylenediamine. Why is this forming?
A3: The formation of p-phenylenediamine (PPD) is a known side reaction that indicates cleavage of the C-N bond between the phenyl ring and the morpholinone nitrogen.
-
Causality: This is a reductive cleavage (hydrogenolysis) side reaction that can occur under catalytic hydrogenation conditions. It is often promoted by overly aggressive conditions, such as excessively high temperatures, high hydrogen pressure, or prolonged reaction times, especially with highly active catalysts.
-
Expert Recommendation: To minimize PPD formation, use the mildest effective conditions for the nitro reduction.
-
Condition Optimization: Start with lower temperatures (e.g., 40-50°C) and pressures (e.g., 1-2 bar H₂). Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Alternative Reagents: If hydrogenolysis remains a problem, consider switching to a different reduction method. The iron(III)-catalyzed reduction with hydrazine hydrate in ethanol is reported to be a clean and efficient alternative that may suppress this side reaction. [6]
Impurity Potential Origin Recommended Action 4-(4-Nitrophenyl)morpholin-3-one Incomplete nitro reduction Increase catalyst load/H₂ pressure/temperature; verify catalyst activity. [3] p-Phenylenediamine Reductive cleavage of C-N bond Use milder hydrogenation conditions; shorten reaction time; consider Fe/hydrazine reduction. [6][4] Oxidized Byproducts (colored) Air oxidation of the final product's amino group Work up under inert atmosphere; purify via recrystallization, possibly with charcoal. | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | Incomplete cyclization | Ensure sufficient base and reflux time during the cyclization step. [2]|
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one (Intermediate B)
This protocol is adapted from patent literature and represents a common industrial method. [2]
-
Amidation: To a suitable reactor equipped with a Dean-Stark trap, add 4-nitroaniline (1.0 eq), 2-(2-chloroethoxy)acetic acid (1.1 eq), phenylboronic acid (0.1 eq), and toluene (approx. 8-10 volumes).
-
Heat the mixture to reflux (approx. 110-111°C) and collect the water azeotropically. Monitor the reaction by TLC/HPLC until the 4-nitroaniline is consumed.
-
Cool the reaction mixture. The intermediate, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, may be isolated by filtration upon cooling or used directly in the next step.
-
Cyclization: To the crude intermediate, add acetonitrile (approx. 10 volumes) and potassium carbonate (2.5 eq).
-
Heat the mixture to reflux (approx. 82°C) and maintain until the reaction is complete as monitored by HPLC.
-
Cool the mixture and add a solution of hydrochloric acid in water to neutralize the base and precipitate the product.
-
Filter the resulting suspension, wash the solid with water, and dry under vacuum to yield 4-(4-nitrophenyl)morpholin-3-one as a solid.
Protocol 2: Catalytic Hydrogenation to 4-(4-Aminophenyl)morpholin-3-one
This protocol is based on a high-yield process described in patent literature. [3]
-
Charge a pressure-rated hydrogenation reactor with 4-(4-nitrophenyl)morpholin-3-one (1.0 eq), 5% Palladium on Carbon (approx. 5% w/w), and ethanol (8-10 volumes).
-
Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor to 5 bar with hydrogen.
-
Heat the mixture to 80°C with vigorous stirring. Maintain these conditions for approximately one hour, or until hydrogen uptake ceases and HPLC confirms the absence of starting material.
-
Cool the reactor to approximately 40°C and vent the hydrogen pressure.
-
Filter the hot suspension through a bed of celite to remove the Pd/C catalyst. Wash the catalyst cake with warm ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from an ethanol/water mixture to yield 4-(4-aminophenyl)morpholin-3-one as a white to off-white solid with a purity of >99.5%. [4]
References
-
A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company.
-
4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2. Benchchem.
-
Facile Preparation of 4‐(4-Nitrophenyl)morpholin-3‐one via the Acid-Catalyzed Selective Oxidation. (2020). ChemistrySelect.
-
Process for preparing 4-(4-aminophenyl)-3-morpholinone. (2005). Google Patents.
-
4-(4-Aminophenyl)-3-morpholinone: A Technical Review of its Core Application in Pharmaceutical Synthesis. Benchchem.
-
4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis. ChemicalBook.
-
Preparation method for 4-(4-aminophenyl)morpholin-3-one. (2020). Google Patents.
-
Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). Google Patents.
-
Buchwald–Hartwig amination. Wikipedia.
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2018). IP.com.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 4. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
- 5. 4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Morpholinone Synthesis
Welcome to the technical support center for morpholinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this critical heterocyclic scaffold. Morpholinones are not only prevalent in numerous bioactive molecules and pharmaceuticals but also serve as versatile synthetic intermediates.[1][2][3][4] Achieving high yields and purity can be challenging, and this resource is structured to provide practical, experience-driven solutions to common experimental hurdles.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Challenges
This section addresses specific issues you might encounter during the synthesis of morpholinones, particularly focusing on the widely employed two-step synthesis from amino alcohols and α-haloacyl halides, as well as common catalytic methods.
Scenario 1: Low Yield in the Acylation of Amino Alcohols
Question: I am experiencing a low yield during the first step of my morpholinone synthesis, the acylation of a primary or secondary amino alcohol with an α-haloacyl halide (e.g., chloroacetyl chloride). What are the likely causes and how can I optimize this step?
Answer: This is a frequent challenge often rooted in reaction conditions that favor side reactions or incomplete conversion. Let's break down the potential causes and solutions.
-
Causality: The primary goal is to selectively acylate the amine in the presence of a hydroxyl group. The nucleophilicity of the amine is generally higher than that of the alcohol, but under certain conditions, O-acylation can occur, or the starting material may not fully react. The choice of base and temperature are critical parameters.[5]
-
Troubleshooting Steps:
-
Base Selection: The base is crucial for scavenging the HX byproduct.
-
Problem: Using a very strong base in excess can lead to deprotonation of the hydroxyl group, increasing its nucleophilicity and promoting O-acylation or other side reactions.
-
Solution: Employ a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use a stoichiometric amount (typically 1.0-1.2 equivalents) to neutralize the acid generated. For Schotten-Baumann conditions (a biphasic system), an inorganic base like sodium bicarbonate or sodium carbonate can be effective.[5]
-
-
Temperature Control: This reaction is typically exothermic.
-
Problem: High temperatures can lead to multiple acylations, decomposition of the starting material or product, and increased side reactions.
-
Solution: Maintain a low temperature, typically between -5 °C and room temperature, during the addition of the acyl halide.[5] An ice bath is highly recommended.
-
-
Reagent Addition: The rate of addition matters.
-
Problem: Adding the α-haloacyl halide too quickly can create localized hotspots of high concentration and temperature, promoting side reactions.
-
Solution: Add the acyl halide dropwise to the solution of the amino alcohol and base over a prolonged period.
-
-
Solvent Choice: The solvent must be inert to the reactants.
-
Problem: Protic solvents can react with the acyl halide.
-
Solution: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).[6]
-
-
Optimization Workflow for Acylation:
Caption: Troubleshooting workflow for low yield in the acylation of amino alcohols.
Scenario 2: Inefficient Cyclization to Morpholinone
Question: My N-(α-haloacyl)-α-amino acid intermediate is pure, but the subsequent cyclization to the morpholinone is giving a low yield. What factors influence this intramolecular Williamson ether synthesis?
Answer: The cyclization step is an intramolecular SN2 reaction where the alkoxide displaces the halide. The success of this step hinges on favoring the intramolecular reaction over intermolecular side reactions.
-
Causality: For the intramolecular cyclization to be efficient, the conformation of the molecule must allow the nucleophilic oxygen to readily attack the carbon bearing the halogen. Intermolecular reactions, leading to dimers and polymers, can compete, especially at high concentrations.
-
Troubleshooting Steps:
-
Base Selection and Stoichiometry: A suitable base is required to deprotonate the alcohol.
-
Problem: A weak base may not sufficiently generate the alkoxide, leading to an incomplete reaction. Conversely, some strong bases can promote elimination or other side reactions.
-
Solution: Common and effective bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium and potassium carbonate.[5][7] The choice of base can be solvent-dependent. For instance, sodium methoxide in methanol or sodium alcoholate in isopropanol has been reported to be effective.[8]
-
-
Concentration (The High Dilution Principle):
-
Problem: At high concentrations of the substrate, the probability of two molecules reacting with each other (intermolecularly) increases, leading to oligomers and polymers.
-
Solution: Run the reaction under high dilution conditions (typically 0.01-0.05 M). This can be achieved by slowly adding the substrate to a solution of the base in the solvent.
-
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Problem: Protic solvents can solvate the alkoxide, reducing its nucleophilicity.
-
Solution: Use polar aprotic solvents like dimethylformamide (DMF) or THF, which are known to accelerate SN2 reactions.[5]
-
-
Temperature:
-
Problem: While higher temperatures can increase the reaction rate, they can also promote side reactions, including decomposition.
-
Solution: The optimal temperature is often between 60 °C and 110 °C.[5] It's advisable to start at a lower temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS before increasing the temperature if necessary.
-
-
Quantitative Data Summary for a Model Cyclization:
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Improvement |
| Base | NaHCO₃ | t-BuOK | Stronger base ensures complete deprotonation of the alcohol. |
| Solvent | Methanol | DMF | Polar aprotic solvent accelerates SN2 cyclization. |
| Concentration | 0.5 M | 0.05 M | High dilution favors intramolecular over intermolecular reactions. |
| Temperature | Room Temp | 80 °C | Increased temperature provides activation energy for cyclization. |
| Yield | < 20% | > 80% | Combination of optimized parameters leads to a significant yield increase. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best catalysts for enantioselective morpholinone synthesis?
A1: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective synthesis of C3-substituted morpholinones.[2][3] The reaction often proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. The choice of the specific CPA, often with bulky substituents on the binaphthyl backbone, is crucial for achieving high enantioselectivity.[2][3]
Q2: Can I synthesize morpholinones in a one-pot reaction?
A2: Yes, several one-pot syntheses have been developed. For instance, copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates can afford highly substituted morpholines, which can be precursors to morpholinones.[9] Tandem hydroamination and asymmetric transfer hydrogenation reactions have also been employed for the synthesis of 3-substituted morpholines from aminoalkyne substrates.[10]
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
A3: Many reagents used in morpholinone synthesis, such as organometallic reagents, strong bases like NaH, and some catalysts, are sensitive to air and moisture. It is essential to use standard inert atmosphere techniques. This includes:
-
Drying all glassware in an oven before use.
-
Using anhydrous solvents.
-
Performing the reaction under an inert atmosphere of nitrogen or argon.
-
Using syringes and septa for the transfer of reagents.
Q4: How can I improve the diastereoselectivity of my morpholinone synthesis?
A4: Diastereoselectivity can be influenced by several factors. In catalytic reactions, the choice of catalyst and ligand is paramount. For substrate-controlled reactions, the stereocenters already present in the starting materials will direct the stereochemical outcome. In some cases, the diastereomeric ratio can be improved by epimerization of the product.[9] For reactions involving chiral auxiliaries, the choice of auxiliary will determine the diastereoselectivity.[11]
Q5: What are some "green" or more sustainable approaches to morpholinone synthesis?
A5: There is a growing interest in developing more environmentally friendly synthetic routes. One approach involves the use of ethylene sulfate as a less hazardous alternative to chloroacetyl chloride for the annulation of 1,2-amino alcohols.[6][12] This method can be a one or two-step, redox-neutral protocol using inexpensive reagents.[12] Additionally, exploring catalytic methods that reduce the need for stoichiometric reagents and minimize waste is a key aspect of green chemistry in this field.
Part 3: Experimental Protocols
Protocol 1: Two-Step Synthesis of a Simple Morpholinone
This protocol describes the synthesis of 3-morpholinone from 2-aminoethanol and ethyl chloroacetate.[8][13]
Step 1: Synthesis of N-(2-hydroxyethyl)-2-chloroacetamide
-
To a solution of 2-aminoethanol (1.0 eq.) in a suitable aprotic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-2-chloroacetamide.
Step 2: Cyclization to 3-Morpholinone
-
In a separate flask, prepare a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.
-
Dissolve the crude N-(2-hydroxyethyl)-2-chloroacetamide from Step 1 in anhydrous THF.
-
Slowly add the solution of the intermediate to the NaH suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-morpholinone.
Reaction Scheme:
Caption: Two-step synthesis of 3-morpholinone.
References
-
Hu, P., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
-
ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]
-
ACS Publications. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
-
American Chemical Society. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. American Chemical Society. [Link]
-
ResearchGate. (n.d.). A gold(I)‐catalyzed morpholine ring synthesis. ResearchGate. [Link]
-
PMC - NIH. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [Link]
-
MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
-
ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of the American Chemical Society. [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
ResearchGate. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
- Google Patents. (n.d.). CN105753804A - Method of preparing 3-morpholinone.
-
PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]
- 9. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine synthesis [organic-chemistry.org]
- 11. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
"troubleshooting nitration in 4-phenyl-3-morpholinone synthesis"
Answering the user's request.## Technical Support Center: Nitration in 4-Phenyl-3-Morpholinone Synthesis
Welcome to the technical support guide for the nitration of 4-phenyl-3-morpholinone. This resource is designed for researchers, chemists, and process development professionals who are utilizing this critical reaction, often a key step in the synthesis of pharmaceutical intermediates such as the precursor to Rivaroxaban. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered in the lab.
Section 1: Reaction Overview and Mechanism
The nitration of 4-phenyl-3-morpholinone is a classic electrophilic aromatic substitution. The reaction employs a nitrating mixture, typically nitric acid and sulfuric acid, to introduce a nitro group onto the phenyl ring. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is regioselective, with the para-substituted product being the major isomer formed.[1]
Core Reaction Scheme
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My final product is a mixture of isomers. How can I improve the selectivity and purify the desired product?
Answer: The formation of ortho- and meta-isomers is an inherent outcome of this reaction, though the para-isomer is strongly favored. [1]The focus should be on purification rather than complete prevention.
-
Causality - Electrophilic Substitution Rules: The substituent on the phenyl ring dictates the position of nitration. While the morpholinone group directs primarily to the para position, some ortho and meta substitution is unavoidable under these reaction conditions.
-
Solution - Purification Strategy:
-
Quenching & Neutralization: After the reaction is complete, the mixture is carefully quenched with water and neutralized with a base like aqueous ammonia to a pH of 7.0-7.5. [1][2]This precipitates the crude product mixture.
-
Solvent Extraction/Crystallization: The key to isolating the pure para-isomer lies in the workup. A patented process describes the effective use of acetone for extraction. [2][3]The crude solid can be dissolved in acetone, which helps to separate it from inorganic salts. The desired 4-(4-nitrophenyl)-3-morpholinone can then be selectively crystallized from an acetone/water mixture. [2]The different isomers will have varying solubilities, allowing for the isolation of the major para-isomer in high purity.
-
Question 3: The reaction is turning dark brown/black, and the final product is discolored. What's causing this and how can I fix it?
Answer: A dark coloration is a clear sign of degradation, typically caused by oxidation or over-nitration due to excessive temperatures.
-
Causality - Oxidative Side Reactions: Concentrated nitric acid is a powerful oxidizing agent, especially at elevated temperatures. If the reaction temperature exceeds the recommended -10 to 0°C range during nitric acid addition, the substrate or product can be oxidized, leading to complex, often polymeric, colored impurities. [4]
-
Causality - Over-Nitration: Although less common with controlled stoichiometry, high temperatures can increase the rate of a second nitration, leading to dinitro-phenyl-morpholinone byproducts, which contribute to impurities and color.
-
Preventative Measures:
-
Strict Temperature Adherence: This is the most effective preventative measure. Ensure your cooling bath is stable and can handle the exothermic nature of the additions.
-
Controlled Reagent Addition: Add the nitric acid dropwise and slowly, allowing the cooling system to dissipate the heat generated. A rapid addition will create localized hot spots, initiating degradation.
-
Inert Atmosphere (Optional): While not always required, running the reaction under an inert atmosphere (like nitrogen or argon) can sometimes help minimize oxidative side reactions.
-
Question 4: I have safety concerns about scaling up this reaction. What are the primary hazards?
Answer: Your concerns are valid. The industrial-scale nitration process is noted to be problematic and requires special equipment due to safety considerations. [4]
-
Primary Hazards:
-
Extreme Exothermicity: Mixing concentrated sulfuric and nitric acids is highly exothermic. The nitration reaction itself is also very energetic. A failure in cooling can lead to a thermal runaway, causing a rapid increase in temperature and pressure, with the potential for vessel rupture.
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns.
-
Formation of Unstable Byproducts: At elevated temperatures, uncontrolled side reactions can potentially form unstable, shock-sensitive compounds.
-
-
Mitigation Strategies:
-
Use appropriate Personal Protective Equipment (PPE): This includes acid-resistant gloves, apron, and full face protection.
-
Ensure adequate cooling capacity: Before starting, verify that your cooling system can maintain the target temperature even under the full thermal load of the reaction.
-
Slow, controlled additions: Never rush the addition of reagents. Use a dropping funnel for the nitric acid and monitor the internal temperature continuously.
-
Have a quenching plan: Prepare a large ice-water bath for emergency quenching if the temperature begins to rise uncontrollably.
-
Section 3: Experimental Protocol & Data
This section provides a representative lab-scale protocol synthesized from established literature. [1][2]
Table 1: Key Reaction Parameters
| Parameter | Value | Rationale & Notes |
| Substrate | 4-Phenyl-3-morpholinone | 1.0 equivalent |
| Solvent/Reagent | Conc. Sulfuric Acid (98%) | ~7.4 - 8.0 equivalents |
| Nitrating Agent | Conc. Nitric Acid (65%) | ~1.05 equivalents |
| Dissolution Temp. | 10°C, then 25°C | Allows for safe, controlled dissolution of the substrate. |
| Nitration Temp. | -10°C to -5°C | Critical for controlling exotherm, preventing side reactions and degradation. |
| Reaction Time | 1 hour post-addition | Typically sufficient for complete reaction at low temperature. |
| Workup pH | 7.0 - 7.5 | Neutralization with a base (e.g., NH₃ aq.) to precipitate the product. |
Step-by-Step Synthesis Protocol
-
Preparation: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (7.4 eq.). Cool the acid to an internal temperature of 10°C.
-
Substrate Addition: Slowly add 4-phenyl-3-morpholinone (1.0 eq.) in portions, ensuring the internal temperature does not exceed 15°C.
-
Dissolution: Once the addition is complete, allow the mixture to warm to 25°C and stir for 30 minutes to ensure complete dissolution.
-
Cooling: Cool the resulting solution to an internal temperature of -5°C.
-
Nitration: Add 65% nitric acid (1.05 eq.) dropwise via the dropping funnel over a period of one hour. Crucially, maintain the internal temperature at -5°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture at -5°C for one hour.
-
Quenching: In a separate vessel, prepare a sufficient amount of deionized water. Slowly and carefully add the reaction mixture to the cold water, ensuring the temperature of the quench solution is controlled.
-
Neutralization: Cool the quenched mixture to 10°C and slowly add 25% aqueous ammonia solution until the pH of the slurry reaches 7.4.
-
Isolation: Filter the precipitated solid and wash the filter cake thoroughly with cold deionized water.
-
Purification: Dry the crude product. For further purification, perform a crystallization from an acetone/water mixture to yield pure 4-(4-nitrophenyl)-3-morpholinone. [2]
Section 4: References
Sources
- 1. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 2. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 3. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 4. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
Technical Support Center: Rivaroxaban Intermediate Purification
Welcome to the technical support center dedicated to enhancing the purity of Rivaroxaban intermediates. As researchers and drug development professionals, you are aware that the quality of the final Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity of its preceding intermediates.[1] Impurities introduced or formed during synthesis can carry through to the final product, potentially affecting its safety, efficacy, and stability.[2][3][4]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the purification of key Rivaroxaban intermediates. Our approach is rooted in explaining the causal mechanisms behind purification strategies, empowering you to make informed decisions in your laboratory work.
Understanding the Landscape of Rivaroxaban Impurities
Impurities in Rivaroxaban intermediates can be broadly categorized as process-related impurities (from starting materials, by-products, or reagents), degradation products, and stereoisomers (chiral impurities).[2][3] The complex structure of Rivaroxaban necessitates a multi-step synthesis, with each step presenting a unique impurity profile.[2][]
Key intermediates in many common synthetic routes include:
-
4-(4-aminophenyl)morpholin-3-one: A core building block.[1]
-
2-((S)-2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione: The chiral epoxide that introduces the critical stereocenter.
-
5-chlorothiophene-2-carbonyl chloride: The acylating agent for the final step.
Controlling the purity of these specific molecules is paramount for a successful and compliant synthesis of Rivaroxaban.[1][6]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My batch of 4-(4-aminophenyl)morpholin-3-one has a persistent yellow or brownish tint after synthesis, and HPLC shows several minor, early-eluting peaks. How can I remove these color impurities?
Answer: This is a common issue often arising from nitration and subsequent reduction steps, where over-nitration or incomplete reduction can generate colored aromatic side products.[7][8] An acid-base treatment followed by recrystallization is a highly effective, scalable purification strategy.
-
Causality: The basicity of the primary aromatic amine in your desired product, 4-(4-aminophenyl)morpholin-3-one, allows for its selective protonation and dissolution in an acidic aqueous phase. Most non-basic, colored impurities (like residual nitro-aromatics or azo compounds) will remain in an organic solvent. By basifying the aqueous layer, you deprotonate your product, causing it to precipitate in a much purer form.
-
Recommended Protocol:
-
Dissolve the crude intermediate in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The protonated intermediate will move to the aqueous layer, while color impurities remain in the organic layer.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining trapped impurities.
-
Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH or ammonium hydroxide) with vigorous stirring until the pH is basic (pH 9-10).
-
Your purified product will precipitate as a solid.
-
Filter the solid, wash thoroughly with deionized water to remove salts, and dry under vacuum.
-
For further enhancement, recrystallize the obtained solid from a solvent system like methanol/water or ethanol.[9][10]
-
Question 2: My chiral intermediate, 2-((S)-2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione, has an enantiomeric excess (e.e.) of only 98% by chiral HPLC. How can I increase this to >99.5%?
Answer: Controlling the chiral purity of this intermediate is critical, as the (R)-enantiomer is a process-related impurity that is difficult to remove later in the synthesis.[11][12] The most effective method to enhance enantiomeric purity at this stage is through careful recrystallization.
-
Causality: Enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. However, a racemic mixture (a 50:50 mix of enantiomers) can sometimes have different crystal lattice energies and solubilities compared to the pure enantiomers. By carefully selecting a solvent system, you can exploit these subtle differences to selectively crystallize the desired (S)-enantiomer, leaving more of the undesired (R)-enantiomer in the mother liquor.
-
Recommended Protocol: Selective Recrystallization
-
Choose a solvent system where the intermediate has moderate solubility at high temperatures and low solubility at room temperature. Common systems include isopropanol (IPA), ethanol, or a mixture like ethyl acetate/hexane.[13]
-
Dissolve the crude chiral epoxide in a minimum amount of the chosen solvent at its boiling point to ensure a saturated solution.
-
Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and the wrong enantiomer in the crystal lattice.
-
For optimal results, consider seeding the solution with a few crystals of high-purity (S)-enantiomer to encourage the formation of the correct crystal structure.
-
Allow the crystallization to proceed for several hours or overnight.
-
Filter the crystals and wash with a small amount of the cold solvent.
-
Dry the crystals and re-analyze the enantiomeric excess by chiral HPLC. One or two recrystallization cycles are often sufficient to achieve high chiral purity.
-
Question 3: After preparing 5-chlorothiophene-2-carbonyl chloride, my crude product is dark and GC analysis shows the presence of residual 5-chlorothiophene-2-carboxylic acid and thionyl chloride. How do I purify this acid chloride?
Answer: 5-chlorothiophene-2-carbonyl chloride is a reactive intermediate that is sensitive to moisture. Purification is best achieved by vacuum distillation.
-
Causality: The desired acid chloride has a different boiling point than the starting carboxylic acid and the excess reagent (thionyl chloride). Vacuum distillation lowers the boiling points of all components, allowing you to separate them at a lower temperature. This is crucial because it prevents thermal degradation of the desired product.
-
Recommended Protocol: Vacuum Distillation
-
Ensure your distillation apparatus is completely dry and assembled for vacuum distillation.
-
Charge the crude reaction mixture to the distillation flask.
-
First, distill off the excess thionyl chloride (Boiling Point: 79°C at atmospheric pressure) at low vacuum.
-
Increase the vacuum (e.g., to 5-10 mmHg) and gently heat the flask. Collect the pure 5-chlorothiophene-2-carbonyl chloride as a colorless liquid at its reduced-pressure boiling point (approx. 80-90°C / 5mmHg).[14]
-
The higher-boiling starting acid will remain as a residue in the distillation flask.
-
The purified product should be used immediately or stored under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis. Using this high-purity intermediate (GC purity >99.5%) is key to preventing the formation of related impurities in the final API.[15][16]
-
Workflow & Decision Making Diagrams
A systematic approach is crucial for efficiently tackling purity issues. The following diagrams illustrate a general troubleshooting workflow and a decision tree for selecting the appropriate purification technique.
Caption: General troubleshooting workflow for an intermediate failing purity specifications.
Caption: Decision tree for selecting a primary purification method.
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical analytical techniques for assessing intermediate purity?
-
A1: High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique for quantifying organic impurities in Rivaroxaban and its intermediates.[17][18][19] Gas Chromatography (GC) is essential for analyzing residual solvents and volatile impurities.[3][17] For structural confirmation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[17][20]
-
-
Q2: How can I minimize impurity formation in the first place, rather than just removing them?
-
A2: Proactive impurity control is always the best strategy.[20][21] This includes:
-
High-Quality Starting Materials: Ensure the purity of your raw materials, as impurities can carry through the synthesis.[17]
-
Optimizing Reaction Conditions: Small changes in temperature, pH, or reaction time can significantly reduce the formation of by-products.[17]
-
Inert Atmosphere: For sensitive reagents and intermediates, conducting reactions under an inert atmosphere (like nitrogen or argon) can prevent oxidative degradation.
-
-
-
Q3: What is the difference between trituration and recrystallization?
-
A3: Both are purification techniques for solids, but they work differently. Recrystallization involves completely dissolving the crude solid in a hot solvent and allowing it to cool, forming pure crystals while impurities remain in the solution. Trituration involves suspending the crude solid in a solvent in which the desired compound is insoluble, but the impurities are soluble. You are essentially "washing" the solid with the solvent to dissolve and remove the impurities. Trituration is often faster but generally less effective for removing significant quantities of impurities compared to a full recrystallization.
-
-
Q4: My purification by column chromatography is not giving good separation. What can I adjust?
-
A4: Poor separation in column chromatography can be improved by:
-
Changing the Solvent System: Adjust the polarity of the mobile phase. A less polar eluent will generally slow the movement of all compounds down the column, potentially improving the resolution between closely-eluting spots.
-
Using a Different Stationary Phase: If you are using silica gel, consider alumina or a reverse-phase (C18) silica for compounds with different properties.
-
Optimizing the Loading: Do not overload the column. Use a minimal amount of solvent to dissolve your sample before loading it onto the column to ensure a tight starting band.
-
Column Dimensions: A longer, thinner column will generally provide better resolution than a short, wide one.
-
-
Data & Protocols
Table 1: Recommended Solvent Systems for Recrystallization of Key Intermediates
| Intermediate | Primary Solvent | Anti-Solvent (if needed) | Key Considerations |
| 4-(4-aminophenyl)morpholin-3-one | Methanol, Ethanol | Water | Good for removing non-polar impurities. The product is highly soluble in hot alcohol and precipitates upon cooling or adding water.[9] |
| 2-((S)-2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione | Isopropanol (IPA) | N/A | Excellent for improving enantiomeric excess. Slow cooling is critical for selective crystallization.[13] |
| Crude Rivaroxaban (Final Step Purification) | Acetic Acid, DMSO, DMF | Water, Ethyl Acetate | Often used to remove process-related impurities from the final API before final formulation.[22][23][24] |
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: General Procedure for Flash Column Chromatography
-
Column Packing: Securely clamp a glass column in a vertical position. Pack the column with silica gel, typically as a slurry in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a low-boiling point solvent (like DCM). Carefully add the sample to the top of the silica bed.
-
Elution: Add the eluent (mobile phase) to the top of the column. Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by Thin Layer Chromatography (TLC) to identify which fractions contain your desired compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified compound.
References
- Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Veeprho.
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
- Chemicea. (2024, December 24). A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines. Chemicea.
- Arborpharm. (2025, November 11).
- GMP Insiders.
- Ascendia Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Ascendia Pharma.
- FB Pharmtech. The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
- Lories, I. B., et al. (2025, February 2). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Environmental Science and Pollution Research.
- Neelima, P., et al. A review on anlytical methods for estimation of rivaroxaban in pharmaceutical dosage forms.
- Patil, P. A., et al. (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM).
- Quick Company. Purification Process For Rivaroxaban. Quick Company.
- Google Patents. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof.
- European Patent Office. (2013, December 19).
- Google Patents. ES2905760T3 - Procedures for the crystallization of rivaroxaban.
- ResearchGate. Synthetic route for preparation drug substance, Rivaroxaban.
- BOC Sciences. Rivaroxaban Impurities. BOC Sciences.
- Patil, P. A., et al. (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.
- Kim, J. H., et al. (2020, September 14). Facile Preparation of 4‐(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. Bulletin of the Korean Chemical Society.
- Google Patents. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
- Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
- Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
- Benchchem. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9. Benchchem.
- Preprints.org. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Preprints.org.
- Google Patents. WO2006031179A1 - Process for preparation of phtalimide.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Blog Details [chemicea.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. fbpharmtech.com [fbpharmtech.com]
- 6. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 10. tdcommons.org [tdcommons.org]
- 11. goldncloudpublications.com [goldncloudpublications.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2006031179A1 - Process for preparation of phtalimide - Google Patents [patents.google.com]
- 14. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 15. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 16. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 17. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 18. japsonline.com [japsonline.com]
- 19. jbino.com [jbino.com]
- 20. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 21. veeprho.com [veeprho.com]
- 22. Purification Process For Rivaroxaban [quickcompany.in]
- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 24. ES2905760T3 - Procedures for the crystallization of rivaroxaban - Google Patents [patents.google.com]
Technical Support Center: A Guide to Mitigating Impurities in the Synthesis of 4-(4-aminophenyl)morpholin-3-one
Welcome to the technical support center for the synthesis of 4-(4-aminophenyl)morpholin-3-one. This guide is designed for researchers, chemists, and process development professionals dedicated to producing this critical pharmaceutical intermediate with the highest standards of purity. As a key starting material for the anticoagulant Rivaroxaban, the impurity profile of 4-(4-aminophenyl)morpholin-3-one is not merely a matter of yield, but a critical determinant of the final drug product's safety and efficacy.[1][2][3]
This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the root causes of impurity formation and providing robust, actionable solutions.
Section 1: Overview of the Dominant Synthetic Pathway
The most prevalent and industrially viable route to 4-(4-aminophenyl)morpholin-3-one involves a three-stage process starting from a p-halonitrobenzene. This pathway is favored for its use of accessible starting materials and generally good yields.[4][5][6] Understanding this sequence is fundamental to diagnosing and preventing process-related impurities.
Caption: Formation pathway and mitigation logic for p-phenylenediamine impurity.
Preventative Measures:
-
Milder Conditions: The most direct solution is to use less aggressive conditions. Reduce the temperature to the lower end of the effective range (e.g., 40-60°C) and decrease hydrogen pressure.
-
Alternative Reduction Methods: If hydrogenolysis persists, consider switching to a different reduction system that is less prone to causing C-N cleavage.
-
Transfer Hydrogenation: Using ammonium formate as the hydrogen donor with Pd/C catalyst is often much milder and can provide high selectivity. [7] * Metal/Acid Reduction: Systems like iron-catalyzed reduction with hydrazine hydrate have been reported to be effective and avoid catalytic hydrogenolysis. [4][6]
-
FAQ 3: Optimizing the Purification Protocol
Question: What is the most effective method to purify the final product to achieve a purity of >99.8% required for pharmaceutical use?
Answer: Achieving high purity often requires a final crystallization step. The choice of solvent is paramount for effectively removing residual starting materials, intermediates, and side-products. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the solution (mother liquor).
Recommended Purification Protocol (Crystallization):
-
Solvent Selection: Based on literature and process patents, several solvents are effective for crystallizing 4-(4-aminophenyl)morpholin-3-one. [7][8]
Solvent System Rationale Methanol Good solubility when hot, lower when cold. Effective at removing non-polar impurities. [8] Ethanol Similar properties to methanol, often used in the reduction step, allowing for a direct crystallization workup. [9][10] Ethyl Acetate A good option for removing more polar impurities that might be soluble in alcohols. [8] | Ethanol/Water or Acetone/Water | An anti-solvent approach. The product is dissolved in the primary solvent (e.g., ethanol), and water is added to induce precipitation, which can be highly selective. [9]|
-
Step-by-Step Crystallization Procedure:
-
Step 1: Dissolution: Transfer the crude, dry product into a clean reactor. Add a suitable solvent (e.g., methanol, ~5-10 volumes relative to the crude product).
-
Step 2: Heating: Heat the mixture with stirring to reflux (around 65°C for methanol) until all the solid has dissolved completely.
-
Step 3: (Optional) Charcoal Treatment: If the solution is colored, add a small amount of activated carbon (1-2% w/w) and maintain at reflux for 15-30 minutes to adsorb colored impurities.
-
Step 4: Hot Filtration: Filter the hot solution through a pre-heated filter (like a celite pad) to remove the charcoal and any particulate matter. This step must be done quickly to prevent premature crystallization.
-
Step 5: Cooling & Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, cool further in an ice bath (0-5°C) for at least 2 hours to maximize crystal formation. [8] * Step 6: Isolation & Washing: Collect the crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Step 7: Drying: Dry the purified solid under vacuum at 50-60°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid. [7]
-
FAQ 4: Choosing the Right Analytical Method
Question: What analytical techniques should I use to accurately assess the purity of 4-(4-aminophenyl)morpholin-3-one and identify unknown impurities?
Answer: A robust analytical strategy is crucial for quality control. No single technique is sufficient; a combination of chromatographic and spectroscopic methods is required for comprehensive analysis.
-
Purity and Quantification (Primary Method):
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity determination. [7]A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is typical. Detection is usually performed with a UV detector at a wavelength around 250 nm. [11]Purity is calculated based on the area percentage of the main peak.
-
-
Impurity Identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identifying unknown impurities. [12]By coupling an HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (and often fragmentation patterns) of minor peaks in your chromatogram, allowing for structural elucidation.
-
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing isolated impurities. [11] * Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups (e.g., C=O of the lactam, N-H of the amine). [13] Typical HPLC Parameters for Purity Analysis:
-
| Parameter | Typical Value |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Phosphate Buffer (pH ~3.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm [11] |
| Injection Volume | 3-10 µL |
| Column Temp. | 30-40 °C |
| Run Time | ~30 minutes (with gradient) |
References
-
ResearchGate. (n.d.). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. Available at: [Link]
-
ACS Publications. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development. Available at: [Link]
-
Quick Company. (n.d.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic pathway for the preparation of 4-(4-nitrophenyl)morpholin-3-one. Available at: [Link]
- Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
- Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
-
Pharmaffiliates. (n.d.). Rivaroxaban-impurities. Available at: [Link]
- Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
-
SynZeal. (n.d.). Rivaroxaban Impurities. Available at: [Link]
-
Wiley Online Library. (2020). Facile Preparation of 4‐(4-Nitrophenyl)morpholin‐3‐one via the Acid-Catalyzed Selective Oxidation. Available at: [Link]
-
Rasayan Journal of Chemistry. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Available at: [Link]
- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
-
Rivaroxaban-Intermediate.com. (n.d.). The Critical Role of 4-(4-Aminophenyl)morpholin-3-one in Rivaroxaban Production. Available at: [Link]
-
IP.com. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available at: [Link]
-
Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Available at: [Link]
Sources
- 1. Blog Details [chemicea.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
- 8. tdcommons.org [tdcommons.org]
- 9. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 10. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Scale-Up of 4-(4-aminophenyl)morpholin-3-one Production
Welcome to the technical support center for the synthesis and scale-up of 4-(4-aminophenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. We will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-(4-aminophenyl)morpholin-3-one, and which is most suitable for industrial scale-up?
A1: Several synthetic routes to 4-(4-aminophenyl)morpholin-3-one have been developed, primarily revolving around the formation and subsequent reduction of the intermediate 4-(4-nitrophenyl)morpholin-3-one.
-
Route 1: Coupling of Morpholin-3-one with 4-Fluoronitrobenzene. This method involves the reaction of morpholin-3-one with 4-fluoronitrobenzene using a strong base like sodium hydride. However, this route is often not recommended for industrial scale due to the use of hazardous sodium hydride and low overall yields, sometimes below 7%.[1]
-
Route 2: From N-(2-Hydroxyethyl)aniline. This route involves the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride, followed by nitration and then reduction. While it can offer a better yield (around 52%), the nitration step is problematic on an industrial scale due to safety concerns and the need for specialized equipment.[1]
-
Route 3: From 4-Nitroaniline and 2-(2-Chloroethoxy)acetic acid derivatives. This is a widely adopted and more economical approach for large-scale production. It involves the condensation of 4-nitroaniline with a 2-(2-chloroethoxy)acetic acid derivative, followed by cyclization to form 4-(4-nitrophenyl)morpholin-3-one, and finally, catalytic hydrogenation to the desired product.[1][2] This route avoids some of the more hazardous reagents of other methods and has been optimized for higher yields and purity.[2]
For industrial scale-up, Route 3 is generally preferred due to its economic viability, improved safety profile, and potential for high yield and purity.[2][3]
Q2: What are the critical process parameters to control during the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one?
A2: The catalytic hydrogenation of the nitro-intermediate is a critical step. Key parameters to control include:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a commonly used catalyst.[1][4] The choice of catalyst loading can impact reaction time and completeness.
-
Hydrogen Pressure: The reaction is typically run under hydrogen overpressure, ranging from 1 to 5 bar.[1] Optimal pressure should be determined to ensure complete conversion without requiring excessively high-pressure equipment.
-
Temperature: The reaction temperature can influence the reaction rate and selectivity. Temperatures are often maintained in the range of 20-90°C.[1][4]
-
Solvent: A variety of solvents can be used, including tetrahydrofuran, ethanol, and aqueous mixtures.[1][4][5] The choice of solvent can affect catalyst activity and product solubility.
-
Agitation: Efficient agitation is crucial to ensure good contact between the solid catalyst, gaseous hydrogen, and the dissolved substrate.
Q3: What are the common impurities encountered in the final product, and how can they be minimized?
A3: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include unreacted 4-(4-nitrophenyl)morpholin-3-one, by-products from the reduction step, and residual solvents.[2] Minimizing these impurities can be achieved by:
-
Optimizing Reaction Conditions: Ensuring complete conversion of the starting materials through careful control of reaction time, temperature, and pressure.
-
Purification: The final product is often purified by crystallization from a suitable solvent system, such as a mixture of methanol and dichloromethane or ethyl acetate.[6]
-
Catalyst Filtration: Thorough removal of the hydrogenation catalyst is essential to prevent contamination of the final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-(4-aminophenyl)morpholin-3-one.
Problem 1: Low Yield in the Formation of 4-(4-nitrophenyl)morpholin-3-one
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete reaction during condensation of 4-nitroaniline. | - Increase reaction temperature and/or time. - Ensure efficient removal of water formed during the reaction, for example, by azeotropic distillation.[1] | The condensation reaction is an equilibrium process. Removing water drives the equilibrium towards the product side, increasing the yield. |
| Inefficient cyclization of the intermediate. | - Use a suitable base such as potassium carbonate.[1] - Optimize the solvent system; acetonitrile is commonly used.[1] - Consider the use of a phase-transfer catalyst like tetrabutylammonium bromide to enhance the reaction rate.[6] | The cyclization is an intramolecular nucleophilic substitution. The choice of base and solvent significantly impacts the rate of this reaction. A phase-transfer catalyst can facilitate the reaction between reactants in different phases. |
| Degradation of starting materials or product. | - Avoid excessively high temperatures. - Ensure an inert atmosphere if materials are sensitive to oxidation. | Thermal degradation can lead to the formation of by-products and reduce the overall yield. |
Problem 2: Incomplete Reduction of 4-(4-nitrophenyl)morpholin-3-one
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst deactivation. | - Use fresh, high-quality catalyst. - Ensure the absence of catalyst poisons in the starting materials or solvent. | The palladium catalyst can be poisoned by various functional groups or impurities, leading to reduced activity. |
| Insufficient hydrogen pressure or poor gas dispersion. | - Increase hydrogen pressure within safe operational limits. - Improve agitation to ensure efficient gas-liquid-solid mixing. | The rate of hydrogenation is dependent on the concentration of hydrogen at the catalyst surface. |
| Sub-optimal reaction temperature. | - Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to side reactions. A typical range is 20-80°C.[1][5] | The reaction rate is temperature-dependent, but selectivity can be compromised at very high temperatures. |
Problem 3: Final Product Fails Purity Specifications
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Residual starting material (4-(4-nitrophenyl)morpholin-3-one). | - Prolong the reaction time of the hydrogenation step or increase catalyst loading. - Monitor the reaction progress by techniques like HPLC to ensure completion. | Incomplete reduction is a common source of this impurity. |
| Formation of by-products during reduction. | - Optimize hydrogenation conditions (temperature, pressure, solvent) to improve selectivity. | Over-reduction or side reactions can occur under harsh conditions, leading to impurities. |
| Inefficient crystallization. | - Screen different solvent systems for crystallization to find one that effectively rejects impurities. - Control the cooling rate during crystallization to promote the formation of pure crystals. | The solubility of the desired product and impurities will vary in different solvents, allowing for separation through crystallization. |
Experimental Protocols
Protocol 1: Improved Synthesis of 4-(4-nitrophenyl)morpholin-3-one
This protocol is based on an improved, industrially viable process.[6]
-
To a suitable reactor, add dimethylformamide and 2-(2-chloroethoxy)acetic acid.
-
Slowly add thionyl chloride at 25-30°C and stir for 5 hours.
-
Add toluene and 4-nitroaniline to the mixture.
-
Heat the mixture to 90-95°C and stir for 10 hours.
-
Distill off the solvent.
-
Add dimethylformamide and toluene to the residue.
-
Cool the mixture to 10-15°C and add potassium carbonate lot-wise, followed by tetrabutylammonium bromide.
-
Heat the mixture to 55-60°C and stir for 10 hours.
-
Cool to 0-5°C and add water, followed by hydrochloric acid and more water, then stir for 2 hours.
-
Filter the solid, wash with water, and then slurry with ethyl acetate.
-
Cool to 0-5°C, stir for 2 hours, filter, wash with ethyl acetate, and dry to obtain the title compound.
Protocol 2: Catalytic Hydrogenation to 4-(4-aminophenyl)morpholin-3-one
This protocol is a representative procedure for the reduction step.[6]
-
To a suitable reactor, add 4-(4-nitrophenyl)morpholin-3-one, ethyl acetate, and the hydrogenation catalyst (e.g., Pd/C).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[2]
-
Heat the mixture to the target temperature (e.g., 55-60°C) and stir.
-
Monitor the reaction for completion.
-
Cool the mixture and filter off the catalyst.
-
Distill off the solvent from the filtrate under vacuum.
-
Add methanol to the residue, heat to 40-45°C, and stir for 1 hour.
-
Cool to 0-5°C, stir for 2 hours, filter, wash with methanol, and dry to obtain the final product.
Visualizations
Synthetic Workflow Diagram
Caption: General synthetic workflow for 4-(4-aminophenyl)morpholin-3-one.
Troubleshooting Logic Diagram
Sources
- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
- 3. Synthesis method of 4-(4-aminophenyl)-3-morpholone - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 5. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
"alternative catalysts for the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one"
An in-depth guide to alternative catalysts for the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting for common experimental issues and answers frequently asked questions, ensuring scientific integrity and practical, field-proven insights.
Technical Support Center: Hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one
The reduction of 4-(4-nitrophenyl)morpholin-3-one to its corresponding aniline, 4-(4-aminophenyl)morpholin-3-one, is a critical transformation in pharmaceutical synthesis, most notably as a key step in the production of the anticoagulant Rivaroxaban.[1] While Palladium on carbon (Pd/C) with hydrogen gas is the conventional method, researchers frequently encounter challenges ranging from incomplete reactions to catalyst poisoning and safety concerns.[2][3] This guide explores robust alternative catalysts and provides practical solutions to common experimental hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one and offers systematic solutions.
Problem 1: Incomplete or Stalled Reaction
Your reaction stops before all the starting material is consumed, as indicated by TLC or LC-MS analysis.
Potential Causes & Solutions
-
Catalyst Deactivation/Poisoning: The catalyst's active sites may be blocked.
-
Insight: Heterogeneous catalysts can be poisoned by impurities like sulfur or carbonaceous fouling from the solvent or substrate degradation.[4][5] Thiol-containing compounds, even at trace levels, are notorious for poisoning precious metal catalysts.[6]
-
Solution:
-
Ensure high-purity, degassed solvents and fresh starting material.
-
Consider using a catalyst more resistant to poisoning. Raney Nickel, for instance, has a high affinity for sulfur and is sometimes used for desulfurization, but can be poisoned by it.[7]
-
If sulfur is suspected, a sacrificial agent or a preliminary purification step for the starting material may be necessary.
-
-
-
Insufficient Hydrogen Availability: The catalyst has no access to the reducing agent.
-
Insight: In catalytic hydrogenation, this can be due to poor H₂ gas dispersion (inadequate stirring) or leaks in the system.[8] In transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be depleted or decomposing.[9]
-
Solution:
-
For H₂ Gas: Increase the stirring rate to improve gas-liquid mixing. Check the system for leaks and ensure the H₂ pressure is maintained. For stubborn reductions, increasing hydrogen pressure can be effective.[10]
-
For Transfer Hydrogenation: Add the hydrogen donor in portions to maintain its concentration throughout the reaction. Ensure the temperature is optimal for the donor's decomposition.
-
-
-
Poor Substrate/Catalyst Contact: The substrate has low solubility in the chosen solvent, preventing effective interaction with the solid catalyst.
-
Insight: The reaction is multiphasic (solid catalyst, dissolved substrate, gaseous hydrogen).[10] Poor solubility of the nitro-compound can be a rate-limiting factor.
-
Solution:
-
Switch to a solvent system with better solubility for 4-(4-nitrophenyl)morpholin-3-one, such as THF, ethanol, or mixtures including acetic acid.[2][10]
-
Gentle heating (e.g., 40-60°C) can improve solubility and reaction kinetics, but must be carefully controlled as nitro-group reductions are highly exothermic.[11][12]
-
-
Troubleshooting Workflow: Diagnosing a Stalled Reaction
Caption: A decision-making workflow for troubleshooting stalled hydrogenation reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to the standard Pd/C catalyst?
A1: While Pd/C is effective, it has drawbacks.[13] It can be expensive and may catalyze unwanted side reactions, such as dehalogenation if halogen substituents are present on the molecule or its precursors.[6][14] Furthermore, pyrophoric Pd/C requires careful handling, and some processes may benefit from avoiding high-pressure hydrogen gas.[3][15] Alternatives like Raney Nickel are cheaper, and transfer hydrogenation methods enhance safety by eliminating the need for H₂ gas cylinders.[7][13]
Q2: What is Raney® Nickel and what are its main advantages and disadvantages?
A2: Raney Nickel is a high-surface-area nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[16][17]
-
Advantages: It is significantly less expensive than palladium catalysts and is very effective for reducing nitro groups and nitriles.[12] It is often the catalyst of choice when trying to avoid dehalogenation of aryl chlorides or bromides.[14]
-
Disadvantages: The primary concern is its pyrophoric nature; it can ignite spontaneously in air when dry and must be handled as a slurry under water or a solvent.[7] It is also generally less selective than palladium catalysts and may reduce other functional groups if reaction conditions are not carefully controlled.[7]
Q3: What is transfer hydrogenation and how is it beneficial?
A3: Transfer hydrogenation is a technique where hydrogen is transferred to the substrate from a donor molecule, rather than from H₂ gas. Common hydrogen donors include formic acid, ammonium formate, isopropanol, and hydrazine.[9][18][19]
-
Benefits:
-
Safety: It avoids the use of flammable, high-pressure hydrogen gas, making it more suitable for standard laboratory glassware.[20]
-
Selectivity: The choice of catalyst (e.g., Ru, Ir, Mn-based) and donor can lead to high chemoselectivity, often preserving other reducible groups like alkenes, ketones, and halogens.[18][21][22]
-
Mild Conditions: These reactions often proceed at atmospheric pressure and moderate temperatures.[23]
-
Q4: My reaction produces colored byproducts. What are they and how can I avoid them?
A4: The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[12] These intermediates can condense to form colored dimeric impurities like azoxy (-N=N(O)-) and azo (-N=N-) compounds.
-
Cause: This often happens when the reaction is slow or stalls, allowing these reactive intermediates to accumulate.[12] This can be particularly problematic with certain substrates or when using less active catalysts.
-
Solution:
-
Ensure efficient and rapid conversion to the final amine. Increasing catalyst loading, hydrogen pressure, or temperature (cautiously) can help push the reaction to completion.
-
The use of promoters, such as vanadium with certain catalysts, can help minimize the accumulation of hydroxylamines.[12]
-
Switching to a more active catalyst system, such as Pt/C or a highly efficient transfer hydrogenation system, can also prevent intermediate buildup.[10]
-
Part 3: Alternative Catalyst Selection & Protocols
Catalyst Comparison Table
| Catalyst System | Hydrogen Source | Advantages | Disadvantages | Typical Conditions |
| Pd/C (Standard) | H₂ Gas | High activity, well-understood, good for simple reductions.[14] | Expensive, can cause dehalogenation, pyrophoric.[3][6] | 1-5 bar H₂, 25-70°C, EtOH/THF/AcOH solvent.[2] |
| Raney® Nickel | H₂ Gas | Inexpensive, robust, less prone to dehalogenation.[7][14] | Highly pyrophoric, requires careful handling, can be non-specific.[7][12] | 1-10 bar H₂, 25-80°C, EtOH/MeOH solvent.[16][24] |
| Pt/C | H₂ Gas | Very high activity, may succeed where Pd/C fails.[10] | More expensive than Pd/C, can hydrogenate aromatic rings under harsh conditions. | 1-5 bar H₂, 25-60°C, THF/EtOH/AcOH solvent.[10][25] |
| Ru or Ir Complexes | Isopropanol / Formic Acid | High chemoselectivity, avoids H₂ gas, mild conditions.[18][22] | Homogeneous catalyst may require more complex workup to remove. | Atmospheric pressure, 80-100°C, Isopropanol solvent.[18][22] |
| Fe or Sn / Acid | In situ from metal/acid | Very cheap, excellent functional group tolerance (for acid-stable groups).[19][26] | Stoichiometric metal waste, cumbersome aqueous workup.[3] | Reflux, HCl or AcOH as acid/solvent.[19] |
Detailed Protocol: Transfer Hydrogenation using Ru-based Catalyst
This protocol provides a robust and safer alternative to high-pressure hydrogenation, adapted from methodologies for chemoselective nitroarene reduction.[18] This method is particularly useful for preserving other sensitive functional groups.
Reaction Scheme
Caption: Transfer hydrogenation of the nitro-precursor to the desired amine.
Materials:
-
4-(4-nitrophenyl)morpholin-3-one (1.0 eq)
-
[RuCl₂(p-cymene)]₂ (0.5 - 1.0 mol%)
-
Suitable ligand (e.g., a phenanthroline-based ligand, 1.0 - 2.0 mol%)[18]
-
Potassium hydroxide (KOH) (5-10 mol%)
-
Anhydrous Isopropanol (IPA)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup
-
Rotary evaporator
-
Filtration setup (e.g., Büchner funnel or Celite pad)
Procedure:
-
Catalyst Preparation (In Situ): To a round-bottom flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ and the chosen ligand. Add a portion of the anhydrous isopropanol and stir for 15-20 minutes at room temperature to allow for complex formation.
-
Reaction Setup: Add 4-(4-nitrophenyl)morpholin-3-one and the remaining isopropanol to the flask. Finally, add the base (KOH).
-
Execution: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 4-(4-aminophenyl)morpholin-3-one can be purified by recrystallization from a suitable solvent like ethanol or isopropanol/water.[2]
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
While this method avoids H₂ gas, isopropanol is flammable.
-
The reduction of nitroarenes is highly exothermic. Monitor the temperature carefully, especially during scale-up.[12]
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]
-
Zubar, V., Dewanji, A., & Rueping, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2742–2747. [Link]
-
Reddy, B. V. S., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]
-
Maji, B., et al. (2018). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes. New Journal of Chemistry. [Link]
-
Orlandi, M., et al. (2018). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 22(12), 1701-1708. [Link]
-
Maji, B., et al. (2017). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry. [Link]
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Retrieved from [Link]
- Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
National Institutes of Health. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Retrieved from [Link]
- Google Patents. (2011). WO2011131316A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
-
ResearchGate. (n.d.). Proposed mechanism for the hydrogenation of nitroarenes. Retrieved from [Link]
- Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
-
ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]
-
ResearchGate. (2022). Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. Retrieved from [Link]
-
Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic pathway for the preparation of 4-(4-nitrophenyl)morpholin-3-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]
-
ResearchGate. (n.d.). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Retrieved from [Link]
-
Vineeth Precious Catalysts. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Pt/C and Pd/C catalysts prepared by reduction with hydrogen of adsorbed metal chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
-
ACS Publications. (2015). Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Retrieved from [Link]
-
RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 8. Sciencemadness Discussion Board - Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 12. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. acs.org [acs.org]
- 17. Raney nickel - Wikipedia [en.wikipedia.org]
- 18. A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: N-(4-aminophenyl)-3-morpholin-4-yl-propionamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(4-aminophenyl)-3-morpholin-4-yl-propionamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. As there is limited specific literature on the degradation of this molecule, this guide is built upon established principles of organic chemistry and forced degradation strategies for analogous pharmaceutical compounds containing similar functional moieties: a primary aromatic amine, an amide, and a morpholine ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Molecule's Stability Profile
Question 1: What are the most probable degradation pathways for N-(4-aminophenyl)-3-morpholin-4-yl-propionamide based on its chemical structure?
Answer: Based on its constituent functional groups, N-(4-aminophenyl)-3-morpholin-4-yl-propionamide is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The amide linkage is the most likely site for hydrolysis. Under acidic or basic conditions, this bond can cleave to yield two primary degradants: 4-aminophenylamine (also known as p-phenylenediamine) and 3-morpholinopropanoic acid. Amide hydrolysis is a common degradation pathway for many pharmaceutical agents.[1]
-
Oxidative Degradation: The molecule has two sites prone to oxidation:
-
Primary Aromatic Amine: The 4-aminophenyl group is highly susceptible to oxidation. This can lead to the formation of nitroso, nitro, and imine derivatives, which can further react to form colored dimeric or polymeric impurities. The degradation of aromatic amines often proceeds through the formation of corresponding catechols.[2]
-
Tertiary Amine (Morpholine): The nitrogen atom in the morpholine ring is a tertiary amine, which can be oxidized to form an N-oxide derivative. This is a common metabolic and degradation pathway for molecules containing such groups.
-
-
Photolytic Degradation: Aromatic amines are often sensitive to light. Exposure to UV or visible light can catalyze oxidative processes, leading to the formation of the same types of colored degradants seen in chemical oxidation. Studies on similar compounds like sulfonamides, which also contain an aminophenyl moiety, show that photodegradation is a significant pathway.[3][4]
The diagram below illustrates these predicted pathways.
Caption: Predicted degradation pathways for N-(4-aminophenyl)-3-morpholin-4-yl-propionamide.
Section 2: Designing and Performing Forced Degradation Studies
Question 2: How should I design a forced degradation (stress testing) study to investigate the stability of this compound?
Answer: A forced degradation study is essential to understand degradation pathways and to develop a stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation of the active substance. We recommend following the principles outlined in the ICH Q1A(R2) guideline.
The general workflow for a forced degradation study is as follows:
Caption: General experimental workflow for forced degradation studies.
Experimental Protocols: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like a 50:50 acetonitrile:water mixture. Use this stock for the following stress conditions.
| Stress Condition | Recommended Protocol | Rationale & Key Insights |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60°C. Analyze samples at 2, 4, 8, and 24 hours. | Targets the amide bond. Heating accelerates the reaction. If no degradation occurs, increase acid concentration (e.g., to 1 M HCl) or temperature.[5] |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at room temperature (25°C). Analyze at 1, 2, 4, and 8 hours. | Amide hydrolysis is typically faster under basic conditions than acidic. Elevated temperatures may cause excessive degradation quickly.[6] |
| Oxidation | Mix stock solution with 3% H₂O₂. Keep at room temperature in the dark. Analyze at 2, 8, and 24 hours. | 3% H₂O₂ is a standard starting point. The aminophenyl and morpholine groups are potential targets. Protect from light to prevent confounding photolytic effects.[5] |
| Thermal Stress | Store the solid compound at 70°C. Store a solution of the compound at 70°C. Analyze after 1, 3, and 7 days. | Evaluates the intrinsic stability of the molecule in both solid and solution states. |
| Photostability | Expose solid compound and a solution to light providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B). Use a control sample protected from light. | The aromatic amine suggests potential photosensitivity. The control sample is critical to differentiate between thermal and photolytic degradation.[4] |
Self-Validation Check: After each stress condition, analyze the sample with a suitable HPLC method. A properly conducted study should show a decrease in the main peak area with a corresponding emergence of new peaks for the degradation products.
Section 3: Analytical Method Troubleshooting
Question 3: I am developing a reverse-phase HPLC method for this compound and observe significant peak tailing. What is the cause and how can I resolve it?
Answer: This is a common issue for molecules containing basic amine functional groups. The primary aromatic amine (pKa ~4-5) and the tertiary aliphatic amine in the morpholine ring (pKa ~8-9) can interact with acidic residual silanols on the surface of standard silica-based C18 columns. This secondary interaction causes peak tailing.
Here are troubleshooting strategies, from most to least recommended:
| Strategy | Detailed Recommendation | Causality Explained |
| 1. Control Mobile Phase pH | Low pH (2.5 - 3.5): Use a buffer like 0.1% formic acid or 10-20 mM phosphate buffer. | At low pH, both amine groups are protonated (R-NH₃⁺), which minimizes their interaction with the acidic silanols, leading to improved peak symmetry. This is the most common and effective approach for LC-MS compatibility. |
| 2. Select an Appropriate Column | Use a modern, high-purity, end-capped C18 column. Alternatively, consider a phenyl-hexyl or an embedded polar group (EPG) stationary phase. | Newer columns have fewer accessible residual silanols. Phenyl-hexyl phases can offer alternative selectivity through pi-pi interactions with the aromatic ring, while EPG columns provide better peak shape for bases without ion-pairing agents. |
| 3. Increase Buffer Concentration | If using a buffer (e.g., phosphate), try increasing the concentration from 10 mM to 25-50 mM. | The higher concentration of buffer ions can compete with the analyte for interaction with the active silanol sites, effectively "shielding" them and improving peak shape. Note: High salt is not suitable for MS. |
| 4. Use High pH (with caution) | High pH (9 - 10.5): Use a buffer like ammonium bicarbonate or ammonium formate with a pH-stable column (e.g., hybrid silica or polymeric). | At high pH, the amines are in their neutral, free-base form. This eliminates ionic interactions with deprotonated silanols. CRITICAL: Standard silica columns will dissolve at pH > 8. You must use a column specifically designed for high pH work. |
Starting HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | High-purity, end-capped C18, 100 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection (UV) | 245 nm (based on aniline chromophore) |
| Injection Volume | 5 µL |
Section 4: Characterization of Degradants
Question 4: What is the best approach to confidently identify the degradation products observed in my stress studies?
Answer: The definitive tool for identifying unknown degradation products is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Step-by-Step Identification Workflow:
-
Develop a Mass-Compatible HPLC Method: First, ensure your HPLC method uses volatile buffers (e.g., formic acid, ammonium formate) and avoids non-volatile salts (e.g., phosphate). The method described in the previous section is a good starting point.
-
Acquire High-Resolution Mass Data: Analyze the stressed samples using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. This will provide highly accurate mass measurements of the parent ion and its degradants.
-
Calculate Predicted Masses: Based on the pathways predicted in Section 1, calculate the theoretical exact masses of the potential degradants.
-
Hydrolysis: C₁₃H₁₉N₃O₂ (Parent) → C₆H₈N₂ (4-Aminophenylamine) + C₇H₁₃NO₃ (3-Morpholinopropanoic Acid).
-
Oxidation (N-oxide): C₁₃H₁₉N₃O₂ + O → C₁₃H₁₉N₃O₃.
-
-
Match Experimental to Theoretical Mass: Compare the accurate masses found in your analysis with the calculated theoretical masses. A mass error of <5 ppm provides strong evidence for the elemental composition.
-
Perform MS/MS Fragmentation: Isolate the mass of a suspected degradant in the mass spectrometer and fragment it. The resulting fragmentation pattern is a structural fingerprint.
-
Example: The parent molecule will likely show fragments corresponding to the loss of the morpholinopropanoyl group or cleavage of the morpholine ring. The hydrolysis product, 4-aminophenylamine, will have a completely different and much simpler fragmentation pattern. Comparing these patterns provides definitive structural confirmation.
-
This systematic approach allows for the confident identification of degradants, which is a critical step in understanding the stability of the molecule and ensuring product safety.
References
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
- CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
- WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
- CN111675705A - Preparation method of 4-(4-aminophenyl) morpholine-3-one derivative.
-
Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. [Link]
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. [Link]
-
Gandhi, S. V., et al. (2014). Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Jencks, W. P., & Carriuolo, J. (1961). Hydrolysis Reactions of N-Propionylimidazole Derivatives. Journal of the American Chemical Society. [Link]
-
Goebel, A., et al. (2019). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. Water Research. [Link]
-
Kumar, S., et al. (2019). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development. [Link]
-
Kalyani, D. C., & Kapley, A. (2015). The microbial degradation of morpholine. ResearchGate. [Link]
-
Goebel, A., et al. (2019). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]
-
Combourieu, B., et al. (2000). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ijper.org [ijper.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-(4-aminophenyl)morpholin-3-one: A Guide for Process Chemistry and Drug Development
Introduction
4-(4-aminophenyl)morpholin-3-one is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1][2] Its primary application lies in its role as a critical building block and key intermediate for the synthesis of Rivaroxaban, a potent, orally bioavailable direct inhibitor of coagulation factor Xa.[1][3] The efficiency, scalability, and cost-effectiveness of the synthesis of 4-(4-aminophenyl)morpholin-3-one directly impact the manufacturing of this widely prescribed anticoagulant.
This guide provides a comprehensive comparative analysis of the predominant synthetic routes to 4-(4-aminophenyl)morpholin-3-one. By examining the underlying chemistry, process parameters, and practical advantages and disadvantages of each pathway, this document aims to equip researchers, chemists, and drug development professionals with the necessary insights to select the optimal synthetic strategy for their specific research and manufacturing needs.
Overview of Synthetic Strategies
The synthesis of 4-(4-aminophenyl)morpholin-3-one is a well-documented process, with the majority of successful routes converging on a common penultimate intermediate: 4-(4-nitrophenyl)morpholin-3-one .[1][4] This nitro-intermediate is then subjected to a reduction step to yield the final desired aniline. The primary divergence in synthetic approaches, therefore, lies in the construction of this key nitro-intermediate. The main strategies can be broadly categorized as:
-
Two-Step Synthesis from p-Halonitrobenzene and Morpholine: A sequential condensation and oxidation approach.
-
Direct Coupling of p-Halonitrobenzene and Morpholin-3-one: A direct N-arylation approach.
-
Linear Synthesis from p-Nitroaniline: Building the morpholinone ring via an acyclic intermediate.
-
Synthesis via Nitration of a Phenylmorpholinone Core: Introducing the nitro functionality onto a pre-formed ring system.
The general strategic convergence is illustrated below.
Caption: Convergent strategies for the synthesis of 4-(4-aminophenyl)morpholin-3-one.
Route 1: Two-Step Synthesis from p-Halonitrobenzene and Morpholine
This common and often industrially preferred route involves an initial condensation reaction followed by an oxidation of the morpholine ring.
Description & Workflow
The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between a p-halonitrobenzene (typically p-chloro- or p-fluoronitrobenzene) and morpholine to yield 4-(4-nitrophenyl)morpholine.[5] The second step involves the selective oxidation of the α-methylene group of the morpholine ring to a carbonyl group, yielding the key intermediate, 4-(4-nitrophenyl)morpholin-3-one.[3][5]
Caption: Workflow for Route 1: Condensation followed by oxidation.
Process Parameters & Performance
| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Yield | Purity | Reference(s) |
| 1. Condensation | p-Chloronitrobenzene, Morpholine | Sodium Carbonate | Morpholine (reagent & solvent) | 100°C, 5h | 98.5% | 99.7% | [5] |
| 2. Oxidation | 4-(4-Nitrophenyl)morpholine | Sodium Chlorite, NaH₂PO₄·2H₂O | Acetonitrile/Water | 40°C, 6h | 97.7% | 98.3% | [3][6] |
Advantages & Disadvantages
-
Advantages:
-
High Yields: Both steps typically proceed with excellent yields, leading to a high overall process yield.[5][6]
-
Cost-Effective: Utilizes readily available and relatively inexpensive starting materials like p-chloronitrobenzene and morpholine.[3]
-
Scalable: The reaction conditions are generally amenable to industrial-scale production.
-
Green Chemistry: Some protocols avoid costly materials and column purification, making them more environmentally friendly.[3]
-
-
Disadvantages:
-
Use of Oxidants: The oxidation step requires careful handling of strong oxidizing agents like potassium permanganate or sodium chlorite.
-
Two Distinct Steps: As a two-step process, it requires isolation of the intermediate, which can add to processing time and cost compared to a one-pot synthesis.
-
Detailed Experimental Protocol (Adapted from[5][6])
Step 1: Synthesis of 4-(4-Nitrophenyl)morpholine
-
To a reaction vessel, add 31.5g (0.2 mol) of p-chloronitrobenzene, 87g (1 mol) of morpholine, and 12.7g (0.12 mol) of sodium carbonate.
-
Heat the reaction mixture to 100°C and maintain for 5 hours, monitoring progress by HPLC.
-
Upon completion, concentrate the mixture under reduced pressure to obtain a yellow solid.
-
Add 200 mL of water and stir for 20 minutes.
-
Filter the solid, wash the filter cake with water, and dry to yield 4-(4-nitrophenyl)morpholine.
Step 2: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one
-
In a separate vessel, dissolve 16.9g (0.15 mol) of 80% sodium chlorite in 65 mL of water.
-
In the main reaction flask, add 10.4g (0.05 mol) of 4-(4-nitrophenyl)morpholine, 23.4g (0.15 mol) of sodium dihydrogen phosphate dihydrate, and 300 mL of acetonitrile.
-
Heat the mixture to 40°C.
-
Add the prepared sodium chlorite solution dropwise over approximately 10 minutes.
-
Maintain the reaction at 40°C for 6 hours.
-
After completion (monitored by HPLC), allow the layers to separate. Collect the organic phase and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, wash with a saturated aqueous solution of sodium sulfite, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product as a pale yellow solid.
Route 2: Direct Coupling of p-Halonitrobenzene and Morpholin-3-one
This route attempts to form the C-N bond and the desired product in a single transformation involving the pre-formed morpholinone ring.
Description & Workflow
This approach involves the direct N-arylation of morpholin-3-one with an activated aryl halide, such as 4-nitrofluorobenzene. The reaction is typically promoted by a strong base. This pathway is analogous to a Buchwald-Hartwig amination or Ullmann condensation, though often performed under more classical SNAr conditions.[7][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 5. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 6. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for 4-(4-Aminophenyl)morpholin-3-one
This guide provides an in-depth comparison of analytical methodologies for the validation of 4-(4-aminophenyl)morpholin-3-one, a critical intermediate and potential impurity in the synthesis of the anticoagulant drug Rivaroxaban.[][2][3] As a key starting material, its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API).[4] Furthermore, as a known metabolite, its accurate quantification in biological matrices is essential for pharmacokinetic studies.[5][6]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8]
The Analytical Imperative: Why Method Validation is Critical
In pharmaceutical development, an analytical method is not merely a procedure; it is a lens through which we assess product quality. For a pivotal intermediate like 4-(4-aminophenyl)morpholin-3-one, the stakes are high. An unvalidated or poorly validated method can lead to:
-
Inaccurate Purity Assessment: Failing to detect or quantify impurities can compromise the safety and efficacy of the final drug product.
-
Regulatory Non-Compliance: Regulatory bodies like the FDA and EMA mandate rigorous method validation as a cornerstone of Good Manufacturing Practices (GMP).[9][10]
-
Inconsistent Results: Lack of method robustness can lead to variable results between labs, analysts, and even instruments, undermining confidence in data.[11]
The objective of validation is to provide documented evidence that a method is suitable for its intended purpose.[12] This guide will compare the two most prevalent and powerful techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Foundational Principles: The ICH Q2(R1) Framework
The validation process is systematically guided by the ICH Q2(R1) document, which outlines the necessary performance characteristics to be investigated.[7][13] The type of method (e.g., identification, impurity testing, or assay) dictates which characteristics are required.[14]
Caption: A generalized workflow for analytical method validation based on ICH Q2(R1) principles.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective. HPLC-UV is the workhorse for routine quality control (QC) assays and purity assessments, while LC-MS/MS provides the unparalleled sensitivity and selectivity required for trace-level impurity analysis and bioanalysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The presence of a chromophore in 4-(4-aminophenyl)morpholin-3-one (the aminophenyl group) allows for its detection and quantification using a UV detector. It is a robust, reliable, and cost-effective method for assay and impurity profiling where impurity levels are relatively high (>0.05%).
Experimental Protocol: Assay & Impurity Determination
-
Chromatographic System:
-
HPLC System: A quaternary pump system with an autosampler and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm) is ideal. The C18 stationary phase provides excellent hydrophobic interaction with the phenyl group, ensuring good retention and peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the protonation of the primary amine, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is necessary to elute potential impurities with different polarities and to ensure the main analyte peak is well-resolved. A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: ~240 nm, corresponding to an absorbance maximum of the analyte.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of 4-(4-aminophenyl)morpholin-3-one reference standard[15] and dissolve in a 10 mL volumetric flask with a diluent (e.g., 50:50 Acetonitrile:Water).
-
Working Standard: Further dilute the stock solution to a final concentration of ~0.1 mg/mL for assay or to the limit of quantitation (LOQ) level for impurity validation.
-
Sample Solution: Prepare the test sample at a similar concentration to the assay working standard using the same diluent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. It is the gold standard for quantifying analytes at very low concentrations (pg/mL to ng/mL) in complex matrices like plasma or for detecting trace-level genotoxic impurities.[5] The instrument isolates a specific precursor ion, fragments it, and detects a specific product ion, a process known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity.
Experimental Protocol: Quantification in Human Plasma
This protocol is adapted from established methods for bioanalysis.[5]
-
LC-MS/MS System:
-
LC System: A binary ultra-high performance liquid chromatography (UHPLC) system for fast analysis times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Column: A fast-separating C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A rapid gradient from 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MRM Transitions:
-
Analyte: Q1: 193.1 m/z → Q3: 106.1 m/z (Precursor [M+H]⁺ to a stable product ion).
-
Internal Standard (IS): A stable isotope-labeled version (e.g., d4-4-(4-aminophenyl)morpholin-3-one) is used to correct for matrix effects and variability. MRM: Q1: 197.1 m/z → Q3: 110.1 m/z.
-
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins. This is a simple and effective way to clean the sample.[5]
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Validation Parameter Comparison
The following tables summarize the expected performance data from the validation of both methods, adhering to ICH Q2(R1) guidelines.[7][16]
Table 1: HPLC-UV Method Validation Data Summary
| Parameter | Specification | Typical Experimental Finding | Rationale for Acceptance |
| Specificity | No interference at the analyte's retention time. | Peak purity > 99.5%. No co-elution with known impurities or placebo. | Demonstrates the method is selective for the analyte. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 over 0.5 - 1.5 µg/mL | Establishes a direct proportional relationship between concentration and response. |
| Range | 80-120% of test concentration for assay. | Validated from LOQ to 120% of assay concentration. | Confirms the method is suitable over the desired concentration range. |
| Accuracy | 98.0% - 102.0% recovery. | 99.2% - 101.5% recovery across three concentration levels. | Proves the closeness of the test results to the true value. |
| Precision (RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability RSD = 0.4% Intermediate RSD = 0.9% | Shows the low variability of results under different conditions (analyst, day). |
| LOQ | Signal-to-Noise (S/N) ratio ≥ 10. | 0.5 µg/mL (S/N = 11.2) | Defines the lowest concentration that can be reliably quantified. |
| Robustness | No significant change in results. | System suitability passes with ±5% change in flow rate and ±2°C in temp. | Indicates the method's reliability during normal usage. |
Table 2: LC-MS/MS Method Validation Data Summary
| Parameter | Specification | Typical Experimental Finding | Rationale for Acceptance |
| Specificity | No interference in blank plasma at analyte/IS retention times. | No significant peaks (>20% of LLOQ) in 6 unique plasma lots. | Crucial for bioanalysis to avoid endogenous interference. |
| Linearity | Correlation Coefficient (r²) ≥ 0.99 | r² = 0.998 over 0.1 - 100 ng/mL (weighted 1/x²) | A wider range is typical; weighting is used to improve accuracy at the low end. |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ). | Accuracy: 89.5% - 107.3% Precision (RSD): ≤ 8.5% | Standard acceptance criteria for bioanalytical methods. |
| Lower LOQ (LLOQ) | S/N ≥ 5; Accuracy/Precision within ±20%. | 0.1 ng/mL | Demonstrates the high sensitivity required for pharmacokinetic studies. |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | Matrix factor of 0.95 - 1.08 across 6 plasma lots. | Confirms that plasma components do not suppress or enhance the analyte signal. |
| Recovery | Consistent and reproducible. | Extraction recovery ~85% with RSD < 10%. | Shows the efficiency of the sample preparation process. |
Head-to-Head Comparison and Conclusion
The ultimate choice of method is governed by its intended purpose, as illustrated in the diagram below.
Caption: Role of 4-(4-aminophenyl)morpholin-3-one and the application of different analytical techniques.
Table 3: Method Selection Guide
| Feature | HPLC-UV | LC-MS/MS |
| Primary Application | Routine QC, assay, purity of bulk material. | Trace analysis, bioanalysis (PK studies), impurity identification. |
| Sensitivity | Moderate (µg/mL level). | Very High (pg/mL to ng/mL level).[5] |
| Specificity | Good (based on retention time and UV spectra). | Excellent (based on mass-to-charge ratio of precursor/product ions). |
| Cost (Instrument/Operation) | Lower. | Higher. |
| Complexity | Simpler to develop and operate. | More complex, requires specialized expertise. |
| Robustness | Generally very robust and easily transferable. | Can be sensitive to matrix effects and ion source contamination. |
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][7]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link][17]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link][9]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][10]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link][8]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link][13]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 543-548. Retrieved from [Link][18]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link][16]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link][19]
-
Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link][11]
-
Patel, K., et al. (n.d.). Analytical method validation: A brief review. Retrieved from [Link][12]
-
Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link][3]
-
Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). 4-(4-Aminophenyl)Morpholin-3-One. Retrieved from [Link][6]
-
Epuru, M. R., et al. (2025). Detection, isolation, characterization, analytical method development with validation and in-silico analysis of new impurity in rivaroxaban. ResearchGate. Retrieved from [Link][4]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link][14]
Sources
- 2. benchchem.com [benchchem.com]
- 3. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sandoopharma.com [sandoopharma.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. particle.dk [particle.dk]
- 12. wjarr.com [wjarr.com]
- 13. starodub.nl [starodub.nl]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. store.usp.org [store.usp.org]
- 16. sps.nhs.uk [sps.nhs.uk]
- 17. ICH Official web site : ICH [ich.org]
- 18. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 19. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Intermediates for Rivaroxaban: The Central Role of 4-(4-aminophenyl)morpholin-3-one and Its Alternatives
Abstract
Rivaroxaban, marketed as Xarelto®, is a potent, orally active direct inhibitor of Factor Xa, pivotal in the prevention and treatment of thromboembolic disorders.[1][2][3][4] The efficiency and economic viability of its large-scale synthesis are of paramount importance to the pharmaceutical industry.[5] At the heart of many established synthetic routes lies the key intermediate, 4-(4-aminophenyl)morpholin-3-one, which provides the core morpholinone-phenyl scaffold.[2][6] However, evolving demands for greener, more efficient, and cost-effective production have spurred the development of alternative synthetic strategies that employ different key intermediates. This guide provides a comprehensive comparison of the conventional route utilizing 4-(4-aminophenyl)morpholin-3-one against innovative alternatives, including late-stage oxidation and isocyanate-driven approaches. We will dissect the synthetic pathways, provide comparative performance data, and present detailed experimental protocols to offer researchers and drug development professionals a holistic view for process optimization and decision-making.
The Conventional Pathway: Anchored by 4-(4-aminophenyl)morpholin-3-one
The most widely documented synthesis of Rivaroxaban builds the molecule in a linear fashion, starting with 4-(4-aminophenyl)morpholin-3-one (let's call it APM ). This intermediate serves as the foundational block, containing the essential morpholinone ring attached to an aniline moiety.[1][2] The purity of APM is critical, as any impurities in this starting material can propagate through the synthesis, leading to complex and costly purification challenges later on.[1]
The general synthetic sequence involves three main transformations following the introduction of APM:
-
Epoxide Ring-Opening: The amino group of APM attacks a chiral epoxide, typically a protected (S)-glycidyl derivative like (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, to form an amino alcohol.[7]
-
Oxazolidinone Ring Formation: The newly formed amino alcohol is then cyclized to create the core oxazolidinone ring. This is often achieved using reagents like N,N'-carbonyldiimidazole (CDI) or triphosgene.[8][9][10]
-
Deprotection and Amidation: The protecting group on the aminomethyl side chain (e.g., phthalimide) is removed, commonly with hydrazine hydrate or methylamine, to yield the primary amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.[7][10][11] This amine is then acylated with 5-chlorothiophene-2-carbonyl chloride to furnish the final Rivaroxaban molecule.[3][9]
Caption: The conventional synthetic route to Rivaroxaban starting from APM.
While this pathway is robust and well-established, the synthesis of APM itself involves multiple steps, including nitration and subsequent reduction, which can impact the overall efficiency and environmental footprint of the process.[12]
Alternative Synthetic Strategies and Key Intermediates
To overcome the limitations of the conventional route, several alternative strategies have been developed. These often redesign the synthetic sequence or employ more reactive intermediates to shorten the pathway or improve efficiency.
The Late-Stage Oxidation Approach
A more convergent and modern approach involves carrying out the oxidation to form the morpholin-3-one lactam as one of the final steps.[13] This strategy begins with a more readily available starting material, 4-morpholinoaniline. The synthesis proceeds through the epoxide opening, cyclization, deprotection, and acylation steps with the morpholine ring intact. The final step is a selective oxidation of the morpholine to the desired morpholin-3-one.
Key Intermediate: 4-morpholinoaniline Key Advantage: This strategy avoids the multi-step synthesis of APM at the beginning, potentially shortening the overall process and improving atom economy. The starting material is commercially available and generally less expensive. Key Challenge: The late-stage oxidation must be highly selective to avoid affecting other functional groups in the complex Rivaroxaban molecule. The reported use of sodium chlorite under controlled pH demonstrates a viable, environmentally benign option.[13]
Caption: The late-stage oxidation strategy for Rivaroxaban synthesis.
The Isocyanate Intermediate Route
This route enhances reactivity by converting APM into an isocyanate, 4-(4-isocyanatophenyl)morpholin-3-one.[10] This highly reactive intermediate can then undergo a cycloaddition reaction directly with an epoxide, such as (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, to form the oxazolidinone ring in a single, efficient step.[10] This approach bypasses the separate epoxide opening and cyclization steps of the conventional method.
Key Intermediate: 4-(4-isocyanatophenyl)morpholin-3-one Key Advantage: It offers a more convergent synthesis by combining two steps into one, potentially increasing overall yield and reducing processing time. Key Challenge: Isocyanates are highly reactive and moisture-sensitive, requiring stringent process control. The reagents used to generate them, such as triphosgene, are hazardous and necessitate specialized handling procedures.[10]
The Goldberg Coupling Approach
Another distinct strategy involves forming the crucial aryl-nitrogen bond of the morpholinone moiety via a metal-catalyzed cross-coupling reaction. A notable example is the Goldberg coupling.[8] This route starts with simpler, commercially available materials like bromobenzene and morpholin-3-one. These are coupled to form 4-phenylmorpholin-3-one, which is then brominated to create 4-(4-bromophenyl)morpholin-3-one. This bromo-intermediate is then coupled with the pre-formed oxazolidinone ring to construct the core structure.
Key Intermediate: 4-(4-bromophenyl)morpholin-3-one Key Advantage: This method offers high modularity and starts from inexpensive raw materials.[8] Key Challenge: It requires a metal catalyst (e.g., copper iodide), which must be completely removed from the final active pharmaceutical ingredient (API) to meet strict regulatory limits.[8][14] The reaction conditions can be harsh, and the overall yield may be moderate.[8]
Comparative Performance Analysis
The choice of synthetic route is a multi-faceted decision, balancing yield, purity, cost, safety, and scalability. The following table summarizes the key performance metrics associated with the routes discussed.
| Synthetic Strategy | Key Intermediate | Reported Overall Yield | Key Advantages | Key Disadvantages | References |
| Conventional Pathway | 4-(4-aminophenyl)morpholin-3-one | ~50-65% | Well-established, robust, predictable impurity profile. | Longer route, multi-step synthesis of the key intermediate. | [7][15] |
| Late-Stage Oxidation | 4-morpholinoaniline | 44% | Shorter, more convergent, uses cheaper starting material, potentially greener. | Requires highly selective final oxidation step; potential for over-oxidation. | [13] |
| Goldberg Coupling | 4-(4-bromophenyl)morpholin-3-one | 39% | Starts from inexpensive materials, modular. | Requires metal catalyst (purification burden), moderate overall yield. | [8] |
| Optimized Process | (Various) | 68.5% | High throughput and yield achieved through process optimization. | Details may be proprietary; requires significant development. | [16] |
Experimental Protocols
To provide a practical context, detailed protocols for two distinct synthetic approaches are outlined below. These are synthesized from literature and represent validated methodologies.
Protocol 1: Conventional Synthesis of (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione
This protocol details the coupling and cyclization steps using APM.
Objective: To synthesize the phthalimide-protected Rivaroxaban core from APM.
Materials:
-
4-(4-aminophenyl)morpholin-3-one (APM) (1.0 eq)
-
2-[(2R)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione (1.1 eq)
-
Methanol/Water (e.g., 1:3 v/v)
-
Toluene
-
N,N'-Carbonyldiimidazole (CDI) (1.5 eq)
Procedure:
-
Epoxide Ring-Opening:
-
Suspend 4-(4-aminophenyl)morpholin-3-one and 2-[(2R)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione in a mixture of methanol and water.[9]
-
Heat the suspension to reflux (approx. 90-95 °C) for 15 hours. The reaction progress can be monitored by HPLC.[9]
-
Upon completion, cool the reaction mixture to room temperature. The product, an amino alcohol intermediate, will precipitate.
-
Filter the solid, wash with water, and dry under vacuum to obtain 2-[(2S)-2-Hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl]-1H-isoindole-1,3(2H)-dione.[9]
-
Rationale: The use of a protic solvent mixture like methanol/water facilitates the nucleophilic attack of the amine onto the epoxide ring. Refluxing provides the necessary activation energy for the reaction.
-
-
Oxazolidinone Ring Formation:
-
Suspend the dried amino alcohol intermediate (1.0 eq) in toluene at room temperature.[9]
-
Add N,N'-carbonyldiimidazole (CDI) portion-wise to the suspension.[9]
-
Heat the mixture to reflux (approx. 110 °C) for 4-5 hours, monitoring by HPLC until the starting material is consumed.
-
Cool the mixture to room temperature, allowing the product to crystallize.
-
Filter the solid, wash with toluene, and dry under vacuum to yield (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione.[9][17]
-
Rationale: CDI is a safe and effective phosgene equivalent for forming the carbonyl bridge of the oxazolidinone ring. Toluene is a suitable high-boiling, aprotic solvent for this cyclization.
-
Protocol 2: Late-Stage Oxidation of Rivaroxaban Precursor
This protocol outlines the final step in the late-stage oxidation strategy.
Objective: To convert the morpholine-containing precursor into Rivaroxaban.
Materials:
-
5-chloro-N-(((S)-2-oxo-3-(4-morpholinophenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide (Rivaroxaban Precursor) (1.0 eq)
-
Sodium Chlorite (NaClO₂) (3.0 eq)
-
Acetic Acid
-
Water/Acetonitrile solvent system
Procedure:
-
Reaction Setup:
-
Dissolve the Rivaroxaban precursor in a suitable solvent mixture such as acetonitrile and water.
-
Prepare an aqueous solution of sodium chlorite.
-
-
Oxidation:
-
To the solution of the precursor, add acetic acid to adjust the pH.
-
Slowly add the sodium chlorite solution at a controlled temperature (e.g., 40-50 °C). The use of CO₂ to maintain a pH of ~6 has also been reported as an effective and safe method.[13]
-
Stir the reaction for several hours, monitoring the conversion by HPLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench any excess oxidant with a suitable reducing agent (e.g., sodium sulfite solution).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Rivaroxaban.
-
Rationale: Sodium chlorite, when activated by an acid, is a selective oxidant capable of converting the α-methylene group of the tertiary amine in the morpholine ring to a carbonyl group. Precise pH control is crucial to ensure selectivity and prevent degradation of the starting material or product.[13]
-
Conclusion and Future Outlook
While 4-(4-aminophenyl)morpholin-3-one remains a central and reliable intermediate in Rivaroxaban synthesis, the landscape of pharmaceutical manufacturing is continually evolving. The "best" intermediate is not a static designation but rather depends on the specific context of production—scale, cost constraints, environmental regulations, and available technologies.
-
The conventional APM route is ideal for processes where reliability and a well-understood impurity profile are paramount.
-
The late-stage oxidation strategy presents a compelling alternative for manufacturers looking to shorten synthesis time and reduce costs associated with starting materials, aligning with principles of green chemistry.[13]
-
Approaches like the isocyanate cycloaddition and Goldberg coupling offer high novelty and potential for efficiency but come with challenges related to hazardous reagents and catalyst removal that must be carefully managed in an industrial setting.[8][10]
For researchers and drug development professionals, understanding the nuances, advantages, and limitations of each synthetic pathway is crucial. Future innovation will likely focus on combining the best aspects of these routes—perhaps through novel catalytic methods or flow chemistry processes—to further enhance the efficiency, safety, and sustainability of Rivaroxaban production.
References
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (n.d.). MDPI. Retrieved from [Link]
-
Kuznetsova, E. N., Skvortsova, M. N., Dashkin, R. R., et al. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development. Retrieved from [Link]
-
Rivaroxaban Intermediates Introduction From Arborpharm. (2025, November 11). Arborpharm. Retrieved from [Link]
- Method for synthesizing rivaroxaban. (n.d.). Google Patents.
-
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Synthetic route for preparation drug substance, Rivaroxaban. (n.d.). ResearchGate. Retrieved from [Link]
-
An Improved Synthesis of Rivaroxaban. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025, April 10). Technical Disclosure Commons. Retrieved from [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.
-
Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. (2020, September 14). Organic Process Research & Development. Retrieved from [Link]
-
Synthesis method of rivaroxaban. (n.d.). Patsnap. Retrieved from [Link]
-
Unlock the Potential of Rivaroxaban Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (2024, July 7). International Research Journal on Advanced Engineering and Management. Retrieved from [Link]
-
The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Processes and intermediates for preparing rivaroxaban. (n.d.). Google Patents.
-
AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. (n.d.). Semantic Scholar. Retrieved from [Link]
- Process for the preparation of rivaroxaban and intermediates thereof. (n.d.). Google Patents.
- Process for the synthesis of rivaroxaban and intermediate for the production thereof. (2015, December 30). Google Patents.
-
An Efficient Synthesis of Rivaroxaban. (2023, January 24). ResearchGate. Retrieved from [Link]
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
-
(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. (2015, August 10). ResearchGate. Retrieved from [Link]
-
Study on the Synthesis of Rivaroxaban. (n.d.). Semantic Scholar. Retrieved from [Link]
-
2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 7. Study on the Synthesis of Rivaroxaban | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. goldncloudpublications.com [goldncloudpublications.com]
- 10. What is 1H-isoindole-1,3(2H)-dione, 2-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- used for?_Chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pharmaffiliates.com [pharmaffiliates.com]
A Researcher's Guide to Comparative Cross-Reactivity Profiling of N-(4-aminophenyl)-3-morpholin-4-yl-propionamide and Structurally Related Compounds
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on N-(4-aminophenyl)-3-morpholin-4-yl-propionamide, a compound with potential biological activity. Given the nascent stage of public data on its specific molecular target, this guide adopts a pragmatic and scientifically rigorous approach that is broadly applicable to novel compounds. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative methodologies.
The Imperative of Early Cross-Reactivity Profiling
Cross-reactivity, the ability of a compound to bind to unintended molecular targets, is a double-edged sword in drug discovery. While it can be a primary driver of adverse effects and toxicity, a well-characterized polypharmacology can also offer therapeutic benefits. For a novel compound such as N-(4-aminophenyl)-3-morpholin-4-yl-propionamide, where the primary target may not be fully elucidated, a broad cross-reactivity assessment is not just advisable; it is a foundational step. It informs on potential mechanisms of action, predicts off-target liabilities, and guides the subsequent stages of lead optimization.
A structurally related compound, 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone, is known as an intermediate in the synthesis of Apixaban, a direct inhibitor of coagulation factor Xa[1]. This suggests that targets within the serine protease family could be a starting point for investigation. However, without direct evidence, a broad and unbiased screening approach is paramount.
Strategic Framework for Cross-Reactivity Assessment
The following workflow outlines a logical progression for characterizing the selectivity profile of a novel compound.
Caption: A strategic workflow for the cross-reactivity profiling of a novel compound.
Methodologies for Comprehensive Selectivity Profiling
A multi-pronged approach combining biochemical, biophysical, and cell-based assays is essential for a robust assessment of cross-reactivity.
Biochemical Assays: Broad Kinase Profiling
The human kinome, with over 500 members, represents a major class of drug targets and a frequent source of off-target effects due to the conserved nature of the ATP-binding pocket[2][3].
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of N-(4-aminophenyl)-3-morpholin-4-yl-propionamide in DMSO. A typical screening concentration is 1 µM or 10 µM.
-
Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of purified kinases (e.g., >400 kinases). These platforms often use radiometric (33P-ATP) or fluorescence-based assays to measure kinase activity.
-
Execution: The test compound is incubated with each kinase, a corresponding substrate, and ATP.
-
Data Acquisition: The amount of phosphorylated substrate is quantified and compared to a vehicle control (DMSO). The result is typically expressed as the percentage of remaining kinase activity.
-
Interpretation: A significant reduction in kinase activity (e.g., >50% inhibition) flags a potential interaction. These "hits" should be followed up with dose-response studies to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | N-(4-aminophenyl)-3-morpholin-4-yl-propionamide (% Inhibition @ 10 µM) | Comparative Compound A (% Inhibition @ 10 µM) | Staurosporine (Known Promiscuous Inhibitor) (% Inhibition @ 1 µM) |
| Kinase 1 | 85 | 15 | 98 |
| Kinase 2 | 12 | 10 | 95 |
| Kinase 3 | 92 | 88 | 99 |
| ... | ... | ... | ... |
| Kinase N | 5 | 8 | 92 |
Comparative Compound A could be a structurally similar analog with a modification hypothesized to improve selectivity.
Biophysical Methods: Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[4][5][6][7] It provides valuable data on binding kinetics (association and dissociation rates) and affinity (KD).[4]
Experimental Protocol: SPR for Off-Target Validation
-
Sensor Chip Preparation: Immobilize potential off-target proteins (identified from biochemical screens) onto a gold-coated sensor chip.[7]
-
Analyte Injection: Flow a series of concentrations of N-(4-aminophenyl)-3-morpholin-4-yl-propionamide over the chip surface.[4]
-
Signal Detection: Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[4][6]
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.
Data Presentation: Comparative Binding Affinities
| Off-Target Protein | N-(4-aminophenyl)-3-morpholin-4-yl-propionamide (KD, µM) | Comparative Compound A (KD, µM) |
| Off-Target 1 | 2.5 | 15.2 |
| Off-Target 2 | > 100 | > 100 |
| Off-Target 3 | 8.1 | 9.5 |
Cell-Based Assays: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a groundbreaking method for verifying target engagement in a physiological context—within intact cells or even tissues.[8][9][10][11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[8][11]
Experimental Protocol: CETSA® for In-Cell Selectivity
-
Cell Treatment: Incubate cultured cells with N-(4-aminophenyl)-3-morpholin-4-yl-propionamide or a vehicle control.[10]
-
Heat Challenge: Heat the cell suspensions to a range of temperatures.[11]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[12]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[11]
Data Presentation: Isothermal Dose-Response CETSA®
An isothermal dose-response (ITDR) CETSA® can be performed at a fixed temperature to determine the cellular EC50 of target engagement.
| Protein Target | N-(4-aminophenyl)-3-morpholin-4-yl-propionamide (Cellular EC50, µM) | Comparative Compound A (Cellular EC50, µM) |
| Intended Target (Hypothetical) | 0.5 | 0.2 |
| Off-Target 1 | 12.8 | > 50 |
| Off-Target 3 | 25.1 | 30.5 |
Comparative Analysis with Alternatives
For a novel compound, "alternatives" can be defined in several ways:
-
Structural Analogs: Synthesize and test closely related molecules to establish structure-activity relationships (SAR) and structure-selectivity relationships. For example, modifying the morpholine ring or the propionamide linker of the title compound.
-
Functionally Similar Compounds: If a primary target is identified, compare its cross-reactivity profile to other known inhibitors of that target.
-
Promiscuous Inhibitors: Benchmarking against a known non-selective compound (e.g., staurosporine for kinases) provides a valuable context for the degree of selectivity.[13]
Conclusion and Future Directions
The comprehensive profiling of N-(4-aminophenyl)-3-morpholin-4-yl-propionamide using a combination of biochemical, biophysical, and cell-based assays provides a robust foundation for understanding its selectivity. This guide outlines a systematic and rigorous approach that moves from broad screening to detailed validation of off-target interactions in a physiologically relevant context. The resulting data, when compared with structural or functional analogs, will be instrumental in guiding the optimization of this chemical scaffold towards a safe and efficacious therapeutic candidate. The key to successful drug development lies not just in identifying what a compound does, but also, critically, what it does not do.
References
-
deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?[Link]
-
Fabgennix International. Competition Assay Protocol. [Link]
-
Photonics Spectra. SPR Provides a Boost to Drug Discovery and Development. [Link]
-
Chemistry For Everyone. (2025, June 3). How Is Surface Plasmon Resonance Used In Drug Discovery?[Link]
-
BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. [Link]
-
Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
PMC - NIH. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
-
BMG LABTECH. Binding Assays. [Link]
-
Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. [Link]
-
ResearchGate. (2025, August 6). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. [Link]
-
PubMed - NIH. A priori inference of cross reactivity for drug-targeted kinases. [Link]
-
PMC. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]
Sources
- 1. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. denovobiolabs.com [denovobiolabs.com]
- 5. SPR Provides a Boost to Drug Discovery and Development | Features | Feb 2012 | Photonics Spectra [photonics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A priori inference of cross reactivity for drug-targeted kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Structure of 4-(4-aminophenyl)morpholin-3-one Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards clinical application. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 4-(4-aminophenyl)morpholin-3-one and its derivatives. As a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, the precise structural characterization of this compound is of paramount importance.[1][2]
This guide will move beyond a simple listing of methods to explore the causality behind experimental choices, offering a framework for developing a self-validating analytical workflow. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
The Analytical Imperative: Why Structure Confirmation is Non-Negotiable
The isomeric integrity and connectivity of atoms within a pharmaceutical intermediate like 4-(4-aminophenyl)morpholin-3-one directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). An incorrect structural assignment can lead to the development of an inactive or, worse, a toxic compound, resulting in significant financial and ethical repercussions. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
The Orthogonal Approach to Structural Elucidation
A robust strategy for structure confirmation relies on the use of orthogonal techniques, where each method provides a different type of information, and the collective data converge to a single, unambiguous structural assignment.
Caption: A logical workflow for the structural confirmation of a novel compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3]
Causality of Experimental Choice:
For a molecule like 4-(4-aminophenyl)morpholin-3-one, ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon environments. For more complex derivatives, 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon connectivities.
Experimental Data & Interpretation for 4-(4-aminophenyl)morpholin-3-one:
The following table summarizes the expected and reported NMR data for the parent compound.[4]
| Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | Proton | 6.96 | Doublet | 2H | Ar-H (ortho to -N) |
| 6.56 | Doublet | 2H | Ar-H (ortho to -NH₂) | ||
| 5.11 | Singlet | 2H | -NH ₂ | ||
| 4.12 | Singlet | 2H | -C(=O)-CH ₂-O- | ||
| 3.91 | Triplet | 2H | -N-CH ₂-CH₂- | ||
| 3.58 | Triplet | 2H | -N-CH₂-CH ₂- | ||
| ¹³C NMR | Carbon | 165.9 | - | - | C =O |
| 147.4 | - | - | C -NH₂ | ||
| 130.5 | - | - | C -N | ||
| 126.5 | - | - | Ar-C H (ortho to -N) | ||
| 113.7 | - | - | Ar-C H (ortho to -NH₂) | ||
| 67.8 | - | - | -C(=O)-C H₂-O- | ||
| 63.6 | - | - | -N-CH₂-C H₂- | ||
| 49.7 | - | - | -N-C H₂-CH₂- |
Self-Validation: The integration values in the ¹H NMR spectrum should correspond to the number of protons in each environment. The splitting patterns (multiplicity) are dictated by the number of neighboring protons (n+1 rule) and should be consistent with the proposed structure. For instance, the two aromatic doublets confirm a 1,4-disubstituted benzene ring.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Interpretation:
-
¹H NMR:
-
Analyze the chemical shifts to identify the types of protons (aromatic, aliphatic, etc.).
-
Integrate the signals to determine the relative number of protons in each environment.
-
Analyze the splitting patterns to deduce the connectivity of protons.
-
-
¹³C NMR:
-
Determine the number of unique carbon environments from the number of signals.
-
Analyze the chemical shifts to identify the types of carbons (carbonyl, aromatic, aliphatic).
-
-
-
Structural Assignment: Correlate the ¹H and ¹³C NMR data to build the molecular structure. For ambiguous assignments, consider acquiring 2D NMR spectra (COSY, HSQC).
II. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight and elemental composition of a compound, which are critical pieces of information for structure confirmation. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high accuracy, allowing for the unambiguous determination of the molecular formula.
Causality of Experimental Choice:
For 4-(4-aminophenyl)morpholin-3-one, HRMS is the preferred technique to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity determined by NMR.
Experimental Data & Interpretation for 4-(4-aminophenyl)morpholin-3-one:
HRMS (FTMS + pESI):
The excellent agreement between the calculated and found mass confirms the molecular formula.
Expected Fragmentation Pattern:
Caption: A simplified representation of a possible fragmentation pathway.
Step-by-Step Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M]⁺•).
-
For HRMS, compare the measured mass to the calculated mass for the proposed formula.
-
Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.
-
III. X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography is the gold standard for unambiguous structure determination. It provides a precise three-dimensional map of the atoms in a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.
Causality of Experimental Choice:
While NMR and MS provide strong evidence for the structure of 4-(4-aminophenyl)morpholin-3-one, X-ray crystallography provides irrefutable proof. It is particularly valuable for confirming the regiochemistry of the substituents on the phenyl ring and the conformation of the morpholinone ring. Although a crystal structure for the parent compound is not publicly available, we can examine the structure of a closely related derivative to illustrate the power of this technique.
Experimental Data & Interpretation (Hypothetical Case Study):
For a hypothetical derivative, the crystallographic data would be presented in a standardized format (e.g., a CIF file) and would include the following key parameters:
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The lengths of the sides and the angles between the axes of the unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
Self-Validation: The refined crystal structure should be chemically sensible, with reasonable bond lengths and angles. The crystallographic R-factor provides a measure of the agreement between the experimental diffraction data and the calculated data from the structural model; a low R-factor indicates a good fit.
Step-by-Step Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.
-
Structure Validation: Validate the final structure using established crystallographic checks and deposit the data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[5]
Comparative Summary of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry (in solution) | Non-destructive, provides detailed structural information, applicable to a wide range of compounds. | Requires relatively large amounts of pure sample, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, requires very small amounts of sample, can be coupled with chromatography for mixture analysis. | Does not provide direct information on connectivity or stereochemistry, fragmentation can be complex. |
| X-ray Crystallography | Unambiguous 3D structure (in the solid state), bond lengths, bond angles, absolute stereochemistry | Provides the most definitive structural proof. | Requires a suitable single crystal, the solid-state structure may not be representative of the solution-state conformation. |
Conclusion: A Synergistic Approach to Certainty
The structural confirmation of 4-(4-aminophenyl)morpholin-3-one and its derivatives should not rely on a single analytical technique. A synergistic and orthogonal approach, integrating the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides the highest level of confidence in the structural assignment. NMR and MS serve as the primary tools for initial characterization and confirmation of connectivity and composition, while X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By employing this comprehensive analytical strategy, researchers can ensure the integrity of their chemical entities, a critical step in the path of drug discovery and development.
References
-
Shyam Jain. Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences. [Link]
-
PubChem. 4-(4-Aminophenyl)morpholin-3-one. [Link]
-
Microwave Assisted Synthesis of Novel Six-Membered 4-C, 4-O and 4-S Lactams Derivatives - Supplementary Information. [Link]
-
Milinko Perić, et al. Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Journal of the Indian Chemical Society. 2024. [Link]
-
Wenriohan Chang. Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutica Analytica Acta. 2023. [Link]
-
Pharmaguideline. Different Techniques of Analysis. [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). [Link]
-
ResearchGate. 2D 1 H/ 1 H COSY NMR spectrum (A) and 2D 1 H/ 13 C HSQC NMR... [Link]
-
Pharmaffiliates. CAS No : 438056-69-0 | Product Name : 4-(4-Aminophenyl)-3-morpholinone. [Link]
-
Chemxpert Database. API Data Summary Report Of 4-(4-Aminophenyl)Morpholin-3-One. [Link]
-
ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]
-
V & V Pharma Industries. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter. [Link]
-
Multichem Exports. 4-(4-aminophenyl)morpholin-3-one. [Link]
-
CCDC. Search - Access Structures. [Link]
-
Matrix Fine Chemicals. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | CAS 438056-69-0. [Link]
-
PubChem. 4-(3-Aminophenyl)morpholin-3-one. [Link]
-
ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]
Sources
- 1. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 2. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]
- 3. longdom.org [longdom.org]
- 4. minio.scielo.br [minio.scielo.br]
- 5. Search - Access Structures [ccdc.cam.ac.uk]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4-(4-aminophenyl)morpholin-3-one
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate
4-(4-aminophenyl)morpholin-3-one is a pivotal intermediate in the synthesis of Rivaroxaban, a widely prescribed oral anticoagulant used for the prevention and treatment of thromboembolic diseases.[1][2][3][4] The economic and clinical success of Rivaroxaban production is highly dependent on the quality of this key intermediate.[1] In the landscape of active pharmaceutical ingredient (API) synthesis, purity is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[5][6] Even minute impurities carried over from intermediates like 4-(4-aminophenyl)morpholin-3-one can impact the final drug product's stability, bioavailability, and safety profile, potentially leading to adverse patient outcomes and regulatory hurdles.[5][6][7]
This guide provides an in-depth comparison of analytical methodologies for benchmarking the purity of synthesized 4-(4-aminophenyl)morpholin-3-one. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative analytical principles. Our objective is to equip researchers and drug development professionals with a robust framework for assessing the purity of this critical intermediate, ensuring the integrity of the final API.
Understanding the Impurity Landscape: A Look at Synthesis Pathways
The potential impurity profile of 4-(4-aminophenyl)morpholin-3-one is intrinsically linked to its manufacturing process. Several synthesis routes are employed in industrial production, each with a unique set of potential contaminants.
-
Route 1: The Nitro-Aromatic Substitution Pathway: A common method involves the coupling of morpholin-3-one with 4-fluoronitrobenzene, followed by the catalytic hydrogenation of the resulting nitro-intermediate, 4-(4-nitrophenyl)morpholin-3-one.[1][2] Potential impurities from this route include unreacted starting materials and the nitro-intermediate.[2][8]
-
Route 2: The Aniline Acylation Pathway: This process starts with N-(2-Hydroxyethyl)aniline, which is reacted with chloroacetyl chloride. The subsequent intermediate undergoes nitration and is then reduced to yield the final product.[1] This pathway can introduce nitration-related isomers and other side-products.
-
Route 3: The Chloroethoxy Acetamide Pathway: In this route, 4-nitroaniline is reacted with 2-(2-chloroethoxy)acetyl chloride. The resulting acetamide is then cyclized to form the 4-(4-nitrophenyl)morpholin-3-one intermediate, which is subsequently reduced.[1][2]
The common thread in these methods is the reduction of the 4-(4-nitrophenyl)morpholin-3-one intermediate. Incomplete reduction is a primary source of this key impurity. Therefore, a comprehensive purity analysis must be capable of detecting and quantifying not only the principal compound but also residual starting materials, intermediates, by-products, and solvents.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust benchmarking strategy relies on orthogonal methods—techniques that measure the same attribute using different physical or chemical principles. This approach ensures that impurities missed by one method are detected by another. We will now compare the gold-standard and complementary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling
HPLC is the cornerstone of pharmaceutical purity analysis, prized for its precision, versatility, and ability to separate complex mixtures.[9] It is the primary method for quantifying 4-(4-aminophenyl)morpholin-3-one and detecting non-volatile organic impurities, with well-developed methods capable of achieving purity assessments of over 99.8%.[2]
Causality of Experimental Choices: The choice of a reversed-phase C18 column is standard for moderately polar compounds like our target analyte. A gradient elution is often preferred over an isocratic one because it allows for the effective separation of impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species, all within a reasonable timeframe. UV detection is selected based on the chromophoric nature of the phenyl ring in the analyte and its expected impurities.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Experimental Protocol: HPLC Purity Determination
-
Chromatographic System: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
Purity Calculation: Use the area normalization method to calculate the percentage purity.
Data Presentation: HPLC Method Comparison
| Parameter | Isocratic Method | Gradient Method |
|---|---|---|
| Typical Analysis Time | 15 min | 35 min |
| Resolution of Key Impurities | Moderate; may co-elute with closely related species. | High; baseline separation of most known impurities. |
| Sensitivity (LOD/LOQ) | Good | Excellent; lower baseline noise improves detection of trace impurities. |
| Application | Rapid quality control for known, well-separated impurities. | Comprehensive purity profiling, stability studies, and method development. |
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
While HPLC excels with non-volatile compounds, GC-MS is indispensable for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification steps.[7][9] Direct analysis of morpholine derivatives by GC can be challenging due to their polarity; however, derivatization can be employed to enhance volatility.[10][11] For instance, morpholine can be reacted with sodium nitrite under acidic conditions to form the more volatile N-nitrosomorpholine.[11][12][13]
Causality of Experimental Choices: The derivatization step is crucial for converting the polar analyte into a volatile and thermally stable compound suitable for GC analysis. A non-polar capillary column (like a DB-5ms) is chosen for its versatility in separating a wide range of organic compounds. The mass spectrometer detector provides definitive identification based on the unique mass fragmentation pattern of each eluting compound, offering higher confidence than a non-specific detector like FID.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Experimental Protocol: GC-MS for Residual Solvents
-
System: A GC system with a capillary inlet coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
Inlet Temperature: 250 °C, Split mode (e.g., 20:1).
-
MS Parameters:
-
Sample Preparation: Dissolve approximately 100 mg of the sample in 1 mL of a suitable high-purity solvent (e.g., DMSO, which elutes late) that does not interfere with the analytes of interest.
Data Presentation: GC-MS Method Comparison
| Parameter | Headspace GC | Direct Liquid Injection GC-MS |
|---|---|---|
| Primary Application | Analysis of highly volatile residual solvents (e.g., acetone, ethanol). | Analysis of semi-volatile impurities and less volatile solvents. |
| Sample Matrix Effect | Minimal; only volatile components are introduced to the system. | High; non-volatile components can contaminate the inlet and column. |
| Sensitivity | Excellent for Class 1, 2, 3 residual solvents. | Good, but may be lower for very volatile compounds. |
| Recommendation | Standard method for residual solvent analysis per USP <467>. | Useful for identifying unknown semi-volatile by-products. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules.[14] While HPLC and GC-MS are excellent for separation and quantification, NMR confirms that the main peak in the chromatogram is indeed 4-(4-aminophenyl)morpholin-3-one and provides structural information on unknown impurities. Both 1H and 13C NMR spectra are essential for a complete characterization.[15][16]
Causality of Experimental Choices: Deuterated solvents (like DMSO-d6) are used because they are "invisible" in 1H NMR, allowing for the unobstructed observation of the analyte's protons. Tetramethylsilane (TMS) is the universal reference standard (0 ppm). 1H NMR provides information on the number of different types of protons and their connectivity, while 13C NMR reveals the number of different types of carbon atoms in the molecule. Together, they provide a molecular fingerprint.
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow.
Experimental Protocol: 1H and 13C NMR
-
System: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the 4-(4-aminophenyl)morpholin-3-one sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
1H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of 13C.
-
Reference the spectrum to the DMSO solvent peak (δ ~39.52 ppm).
-
-
Data Analysis: Integrate the 1H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns in both spectra to confirm the structure and identify any signals that do not correspond to the target molecule.
Data Presentation: NMR Technique Comparison
| Technique | Information Gained | Application in Purity Analysis |
|---|---|---|
| 1H NMR | Proton environment, connectivity (via coupling), and relative ratios. | Primary structural confirmation. Rapidly detects and quantifies proton-bearing impurities. |
| 13C NMR | Number and type of unique carbon atoms. | Confirms carbon skeleton. Useful for identifying isomeric impurities and those without protons. |
| 2D NMR (COSY, HSQC) | Detailed connectivity between protons (COSY) and between protons and carbons (HSQC). | Definitive structural elucidation of unknown impurities by establishing atom-by-atom connectivity. |
Differential Scanning Calorimetry (DSC): An Absolute Purity Assessment
DSC is a powerful thermoanalytical technique that can be used as an absolute method to determine the purity of highly crystalline materials.[17][18] The principle is based on the van't Hoff equation, which describes the melting point depression and peak broadening of a substance caused by the presence of soluble impurities.[19][20]
Causality of Experimental Choices: This method is only suitable for compounds that are crystalline, thermally stable, and preferably >98% pure.[17][18] A slow heating rate is used to ensure thermal equilibrium throughout the sample, which is critical for the accuracy of the purity calculation. A small sample size in a hermetically sealed pan prevents any mass loss due to sublimation and ensures uniform heat transfer.
Caption: Differential Scanning Calorimetry (DSC) Purity Analysis Workflow.
Experimental Protocol: DSC Purity Determination
-
System: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of 4-(4-aminophenyl)morpholin-3-one into an aluminum pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 140 °C).
-
Ramp the temperature at a slow, linear rate (e.g., 2 °C/min) through the melting transition to a temperature well above the melt (e.g., 190 °C).
-
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Analysis: Use the instrument's software to perform a purity calculation based on the van't Hoff model. This involves analyzing the shape of the leading edge of the melting endotherm.
Data Presentation: Comparison of Purity Techniques
| Technique | Principle | Strengths | Limitations |
|---|---|---|---|
| HPLC | Chromatographic Separation | High sensitivity and resolution for a wide range of impurities. Quantitative. | Relative method (requires reference standards for identified impurities). |
| GC-MS | Chromatographic Separation & Mass Analysis | Excellent for volatile impurities (solvents). Definitive identification via mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear Magnetic Resonance | Definitive structural confirmation. Can quantify without a specific reference standard (qNMR). | Lower sensitivity than chromatographic methods. Complex mixtures can be difficult to interpret. |
| DSC | Thermal Analysis (Melting Point Depression) | Absolute purity method (no reference standard needed). Fast and simple. | Only for high-purity (>98%), crystalline, stable compounds. Insensitive to insoluble impurities.[17][18] |
Conclusion: An Integrated Strategy for Purity Benchmarking
Benchmarking the purity of a critical pharmaceutical intermediate like 4-(4-aminophenyl)morpholin-3-one demands a multi-faceted, orthogonal approach. No single method is sufficient. The most robust strategy integrates these techniques to build a comprehensive quality profile:
-
Primary Purity and Stability: Use a validated gradient HPLC method as the primary tool for determining purity, quantifying known and unknown impurities, and for stability-indicating assays.
-
Volatile Impurities: Employ GC-MS , preferably with a headspace autosampler, to control residual solvents according to regulatory guidelines.
-
Identity Confirmation: Utilize NMR (both 1H and 13C) to unequivocally confirm the chemical structure of the synthesized batch and to aid in the structural elucidation of any significant unknown impurities isolated via preparative HPLC.
-
Orthogonal Purity Check: For batches demonstrating high purity by HPLC (>98%), use DSC as a rapid, complementary, and absolute method to verify the purity assessment.[17]
By synergistically applying these methods, researchers and drug development professionals can confidently assess the purity of 4-(4-aminophenyl)morpholin-3-one, ensuring its suitability for the synthesis of high-quality, safe, and effective Rivaroxaban.
References
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives - Benchchem. (n.d.).
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2020). Google Patents.
- "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" - Quick Company. (n.d.).
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons.
- Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
- 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - ChemicalBook. (n.d.).
- Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. (2020). Journal of the Korean Chemical Society.
- 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0 - Sigma-Aldrich. (n.d.).
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024).
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009).
- Review on the modern analytical advancements in impurities testing. (n.d.).
- Purity Determination by DSC - Creative Biolabs. (n.d.).
- 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Application Note: Quantitative Analysis of 4-(4-Aminophenyl)-3-morpholinone in Human Plasma using LC-MS/MS - Benchchem. (n.d.).
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. (2018).
- Purity Determination and DSC Tzero Technology - TA Instruments. (n.d.).
- Prity determination by dsc | DOCX - Slideshare. (n.d.).
- The derivatization reaction of morpholine. | Download Scientific Diagram - ResearchGate. (n.d.).
- Differential scanning calorimetry - Wikipedia. (n.d.).
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). Alfa Chemistry.
- 4-(4-aminophenyl)morpholin-3-one(438056-69-0) 1h nmr - ChemicalBook. (n.d.).
- Purity Assay (Pharmaceutical Testing) - Pathogenia. (n.d.).
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate. (2018).
- API Data Summary Report Of 4-(4-Aminophenyl)Morpholin-3-One - Chemxpert Database. (n.d.).
- Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC - NIH. (2020).
- 4-(4-aminophenyl)morpholin-3-one - Multichem Exports. (n.d.).
- WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents. (2020).
- CAS No : 438056-69-0 | Product Name : 4-(4-Aminophenyl)-3-morpholinone. (n.d.). Pharmaffiliates.
- 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 - ChemicalBook. (2025).
- 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 - BioCrick. (n.d.).
- 4-(4-Aminophenyl)morpholin-3-one (Standard) | Reference Standard | MedChemExpress. (n.d.).
- 438056-69-0, 4-(4-Aminophenyl)morpholin-3-one Formula - ECHEMI. (n.d.).
- Rivaroxaban-impurities | Pharmaffiliates. (n.d.).
- 438056-69-0|4-(4-Aminophenyl)morpholin-3-one - BLDpharm. (n.d.).
- 4-(4-Aminophenyl)morpholin-3-one - - Sigma-Aldrich. (n.d.).
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
Sources
- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
- 3. tdcommons.org [tdcommons.org]
- 4. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]
- 5. ijrar.org [ijrar.org]
- 6. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 7. pathogenia.com [pathogenia.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. youtube.com [youtube.com]
- 16. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR [m.chemicalbook.com]
- 17. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 19. tainstruments.com [tainstruments.com]
- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Aminophenyl)morpholin-3-one Analogs as Factor Xa Inhibitors
In the landscape of modern drug discovery, particularly in the development of anticoagulants, the morpholine scaffold has emerged as a privileged structure.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(4-aminophenyl)morpholin-3-one analogs, with a specific focus on their activity as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[3][4] The culmination of SAR studies on this scaffold led to the discovery of Rivaroxaban (Xarelto®), a potent, orally bioavailable, and direct FXa inhibitor.[3][5] This guide will dissect the key structural modifications and their impact on inhibitory potency, offering valuable insights for researchers and professionals in drug development.
The Central Role of Factor Xa in Coagulation
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.[6] By inhibiting FXa, the conversion of prothrombin to thrombin is blocked, thereby preventing the formation of fibrin clots. The 4-(4-aminophenyl)morpholin-3-one scaffold serves as a crucial P4 moiety in a class of FXa inhibitors, interacting with the S4 binding pocket of the enzyme.[6]
The Genesis of a Lead Compound: From Screening to a Morpholinone Core
The journey to understanding the SAR of 4-(4-aminophenyl)morpholin-3-one analogs is intrinsically linked to the discovery of Rivaroxaban. Initial high-throughput screening of approximately 200,000 compounds identified several hits that selectively inhibited human FXa.[5][6] Subsequent lead optimization efforts focused on a new class of oxazolidinone derivatives.[5] A critical breakthrough in this optimization process was the introduction of the 4-(4-aminophenyl)morpholin-3-one moiety as the P4 group, which demonstrated a significant enhancement in FXa affinity.[3]
Comparative Analysis of P4 Moiety Modifications
The S4 binding pocket of FXa is a deep and narrow hydrophobic pocket.[6] The morpholin-3-one group proved to be a key component for potent inhibition, outperforming several other analogs. The following table summarizes the comparative inhibitory activity of key analogs, highlighting the importance of the morpholin-3-one structure.
| Compound ID | P4 Moiety | FXa IC50 (nM) | Rationale for Modification |
| Analog 1 | 4-(4-Aminophenyl)morpholine | 40 | Removal of the carbonyl group from the morpholinone ring to assess its importance. |
| Analog 2 | 4-(4-Aminophenyl)thiomorpholine | >1000 | Substitution of the oxygen atom in the morpholine ring with sulfur to explore the impact on binding. |
| Rivaroxaban | 4-(4-Aminophenyl)morpholin-3-one | 0.7 | Introduction of a carbonyl group to the morpholine ring, which proved to be a pivotal modification for high potency.[3] |
Data is synthesized from SAR discussions in the discovery of Rivaroxaban.
The data clearly indicates that the carbonyl group at the 3-position of the morpholine ring is crucial for high-potency FXa inhibition. The oxygen atom at the 4-position of the morpholinone acts as a hydrogen bond donor, enhancing the complementarity of the compound with the S4 pocket.[6] This interaction is a key distinguishing feature that other aromatic P4 substituents like benzene or pyridine do not possess to the same effect.[6] The replacement of the morpholine oxygen with sulfur in Analog 2 resulted in a dramatic loss of activity, further underscoring the importance of the specific heteroatom arrangement in the morpholin-3-one ring for optimal interaction with the FXa S4 pocket.
The Aminophenyl Linker: A Bridge to Potency
The 4-aminophenyl group serves as a rigid linker, correctly positioning the morpholin-3-one moiety within the S4 pocket of FXa. Modifications to this linker have been explored, but the 1,4-disubstituted phenyl ring has been found to be optimal for maintaining the necessary geometry for potent inhibition.
Experimental Protocols
Synthesis of 4-(4-Aminophenyl)morpholin-3-one
A common synthetic route to the core intermediate, 4-(4-aminophenyl)morpholin-3-one, involves a multi-step process starting from p-nitroaniline. The general workflow is outlined below.
Caption: General synthetic workflow for 4-(4-aminophenyl)morpholin-3-one.
Step-by-Step Methodology:
-
Cyclization: p-Nitroaniline is reacted with a dihaloether, such as bis(2-chloroethyl) ether, typically under reflux conditions, to form 4-(4-nitrophenyl)morpholine.
-
Oxidation: The benzylic position of the morpholine ring is oxidized to a carbonyl group to yield 4-(4-nitrophenyl)morpholin-3-one. This step is crucial for introducing the key structural feature for high-potency FXa inhibition.
-
Reduction: The nitro group on the phenyl ring is reduced to an amine, commonly through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to afford the final product, 4-(4-aminophenyl)morpholin-3-one.
In Vitro Factor Xa Inhibition Assay
The inhibitory activity of the synthesized analogs against human FXa is typically determined using a chromogenic substrate assay.
Caption: Workflow for a typical in vitro Factor Xa inhibition assay.
Detailed Protocol:
-
Reagent Preparation: All assays are performed in a suitable buffer (e.g., Tris-HCl) containing NaCl and CaCl2. Human FXa and a chromogenic substrate specific for FXa are prepared in the assay buffer.
-
Incubation: A fixed concentration of human FXa is pre-incubated with varying concentrations of the test compound (analog) for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
Signal Detection: The rate of substrate cleavage, which results in a color change, is monitored by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The structure-activity relationship of 4-(4-aminophenyl)morpholin-3-one analogs as Factor Xa inhibitors is a compelling example of successful lead optimization in modern drug discovery. The key takeaway for researchers is the critical importance of the morpholin-3-one moiety, specifically the carbonyl group and the ring oxygen, for achieving high-potency inhibition of FXa. The insights gained from the development of Rivaroxaban underscore the value of systematic structural modifications and robust biological evaluation in identifying highly effective and selective drug candidates.
Future research in this area could explore further subtle modifications of the morpholinone ring to fine-tune pharmacokinetic and pharmacodynamic properties. Additionally, the application of this privileged scaffold to other therapeutic targets where interactions with a deep hydrophobic pocket are desired could be a fruitful avenue for new drug discovery campaigns.
References
-
Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Pernerstorfer, J., Schlemmer, K. H., Reinemer, P., & Perzborn, E. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. [Link]
-
Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., & Misselwitz, F. (2011). The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor. Nature Reviews Drug Discovery, 10(1), 61–75. [Link]
-
Kubitza, D., Perzborn, E., & Berkowitz, S. D. (2013). The discovery of rivaroxaban: translating preclinical assessments into clinical practice. Frontiers in Pharmacology, 4, 143. [Link]
-
Bonilha Dezena, R., & Pires Rosa, P. C. (2024). Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation. Pharmacy & Pharmacology International Journal, 12(2), 53-59. [Link]
-
PubChem. (n.d.). Rivaroxaban. National Center for Biotechnology Information. Retrieved from [Link]
-
Study.com. (n.d.). Rivaroxaban: Pharmacology, Classification & Structure. Retrieved from [Link]
-
ResearchGate. (2013). Chemical structure of rivaroxaban. Retrieved from [Link]
-
Arborpharm. (2025). Rivaroxaban Derivatives From Supplier Arborpharm. Retrieved from [Link]
- Mladentsev, D. Y., Kuznetsova, E. N., & Dashkin, R. R. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development.
- Google Patents. (2015). WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof.
- Farmacia Journal. (2025). AN OVERVIEW OF THE PHARMACEUTICAL PROFILE OF RIVAROXABAN.
-
Patsnap. (n.d.). Synthetic methods of related substances F and G of rivaroxaban. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing rivaroxaban process impurity. Retrieved from [Link]
- ACS Publications. (2007). Tetrahydro-isoquinoline-Based Factor Xa Inhibitors. Journal of Medicinal Chemistry.
- PubMed Central (PMC). (n.d.). Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches.
- Google Patents. (n.d.). (12)
- ResearchGate. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form.
- Google Patents. (n.d.). US20140319720A1 - Pharmaceutical compositions comprising rivaroxaban.
- ResearchGate. (n.d.).
- MDPI. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.
- ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- PubMed. (2020).
- PubMed Central (PMC). (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022).
- OUCI. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022).
- Scribd. (n.d.). Bioorganic & Medicinal Chemistry Letters: Article Info.
- PubMed Central (PMC). (n.d.).
- OUCI. (n.d.).
- Semantic Scholar. (2015). Study on the Synthesis of Rivaroxaban.
Sources
- 1. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
A Head-to-Head Comparison of Catalytic Systems for Morpholinone Synthesis: A Guide for Researchers
The morpholinone scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals, including the antiemetic drug Aprepitant (EMEND®).[1] Its prevalence is due to the favorable physicochemical properties it imparts, such as improved aqueous solubility and metabolic stability. Consequently, the development of efficient, stereoselective, and scalable methods for constructing this privileged N,O-heterocycle is of paramount importance to drug development professionals.
This guide provides a comprehensive, head-to-head comparison of prominent catalytic systems for morpholinone synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalyst class, providing field-proven insights to inform your catalyst selection and reaction design. We will examine transition metal catalysts—including palladium, copper, gold, and rhodium—as well as the burgeoning field of organocatalysis, presenting supporting data, detailed experimental protocols, and visual workflows to create a self-validating guide for the discerning researcher.
Palladium Catalysis: Versatility in Ring Formation
Palladium catalysts are renowned for their versatility in C-C and C-heteroatom bond formation. In morpholinone synthesis, palladium-based systems offer multiple strategic approaches, primarily revolving around oxidative cyclization and cascade reactions.
Wacker-Type Aerobic Oxidative Cyclization
One of the most direct methods involves the Wacker-type aerobic oxidative cyclization of unsaturated amino alcohols. This approach, championed by Stahl and others, utilizes a base-free Pd(II) catalyst to construct the morpholinone ring from readily available alkene-containing substrates.[2] The key advantage lies in its use of molecular oxygen as the terminal oxidant, resulting in a green and atom-economical process.
Mechanism Rationale: The reaction is initiated by the coordination of the alkene to the Pd(II) center. A subsequent intramolecular Wacker-type nucleophilic attack by the hydroxyl group, followed by β-hydride elimination and reductive elimination, forms the heterocyclic ring and regenerates the active catalyst.
Oxidative Lactonization of Diethanolamines
An alternative strategy involves the oxidative lactonization of N-substituted diethanolamines. Waymouth and colleagues have shown that a cationic palladium complex, [(neocuproine)Pd(OAc)]₂(OTf)₂, can effectively catalyze this transformation.[3] This method is particularly valuable for synthesizing N-substituted morpholin-2-ones, which can serve as monomers for creating functionalized poly(aminoesters) via ring-opening polymerization.[3]
Cascade C(sp³)–H Functionalization
More advanced palladium catalysis enables cascade reactions that form complex structures from simple precursors. The Gaunt group reported a Pd(II)-catalyzed cascade involving γ-C(sp³)–H olefination and subsequent annulation of morpholinone-derived amines to forge functionalized pyrrolidines, showcasing the power of C-H activation strategies starting from a pre-formed morpholinone core.[4] While not a de novo synthesis of the morpholinone ring itself, it highlights the utility of palladium in elaborating this key scaffold.
Copper Catalysis: A Workhorse for Multicomponent Reactions
Copper catalysts, being more economical and less toxic than palladium, have emerged as powerful tools for morpholinone synthesis, particularly in multicomponent reaction formats that enhance synthetic efficiency.
Three-Component Synthesis
A highly efficient, one-step approach involves a copper-catalyzed three-component reaction between an amino alcohol, an aldehyde, and a diazomalonate.[5][6] This transformation assembles highly substituted morpholines directly from simple, commercially available starting materials.
Mechanistic Insights: The proposed mechanism begins with the reaction of the diazo ester with the Cu(I) catalyst to form a copper carbenoid intermediate. Concurrently, the amino alcohol and aldehyde condense to form an in situ imino alcohol. This species then reacts with the copper carbenoid, leading to an insertion product. The final ring-closing step occurs via nucleophilic attack of the malonate enolate onto the iminium group, furnishing the morpholine product and regenerating the copper catalyst.[5]
Caption: Proposed catalytic cycle for the copper-catalyzed three-component morpholine synthesis.
Copper-Promoted Oxyamination
Another strategy employs copper(II) 2-ethylhexanoate to promote the intramolecular addition of an alcohol and intermolecular coupling of an amine across an alkene (oxyamination).[7] This method provides direct access to 2-aminomethyl functionalized morpholines with good yields and high diastereoselectivity, which are valuable synthons in drug discovery.[7]
Chiral Phosphoric Acid (CPA) Organocatalysis: The Enantioselective Frontier
For the synthesis of chiral morpholinones, which are critical for developing stereospecific drugs, organocatalysis with chiral Brønsted acids has become a dominant strategy. Specifically, chiral phosphoric acids (CPAs) have enabled highly enantioselective syntheses that were previously difficult to achieve.
Asymmetric Aza-Benzilic Ester Rearrangement
A landmark development is the CPA-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[1][8][9][10] This reaction proceeds through a sophisticated domino sequence involving a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal.[10] This formally represents an unprecedented asymmetric aza-benzilic ester rearrangement.[9]
Causality of Enantioselection: The chiral phosphoric acid catalyst plays a crucial role in orchestrating the stereochemical outcome. It activates the substrates through hydrogen bonding and forms a chiral ion pair with the iminium intermediate. This intimate association within the chiral environment dictates the facial selectivity of the subsequent cyclization and rearrangement steps, leading to high enantiomeric excess.[9][10] The sense of asymmetric induction is catalyst-dependent, allowing access to either enantiomer.[9]
Caption: Key steps in the CPA-catalyzed enantioselective synthesis of morpholinones.
Gold, Rhodium, and Other Metals: Niche and Emerging Methods
While palladium and copper are workhorses, other metals offer unique reactivity for specific morpholinone syntheses.
-
Gold (Au) Catalysis: Gold(I) catalysts, such as AuCl(PPh₃)/AgNTf₂, are effective for the cyclization of alkynylamines or alkynylalcohols to form morpholine derivatives.[11][12] These reactions proceed through a cascade of cyclization and isomerization steps under mild conditions.[12]
-
Rhodium (Rh) Catalysis: Rhodium catalysts enable the highly diastereoselective and enantioselective intramolecular cyclization of nitrogen-tethered allenols.[13] This atom-economic pathway provides access to highly substituted morpholines with excellent yields and stereocontrol.[13]
-
Zinc (Zn) and Iron (Fe) Catalysis: Simple Lewis acids like ZnCl₂ have been shown to catalyze the cyclizative 1,2-rearrangement to create morpholinones with challenging aza-quaternary stereocenters.[14] Iron(III) has been used to catalyze the diastereoselective synthesis of disubstituted morpholines from allylic alcohol derivatives.[2]
Head-to-Head Catalyst Performance Summary
The choice of catalyst is dictated by the specific synthetic goal, including desired substitution pattern, stereochemistry, cost, and scalability.
| Catalyst System | General Reaction Type | Key Advantages | Key Limitations | Typical Yields | Stereoselectivity |
| Palladium (Pd) | Oxidative Cyclization, Lactonization | High functional group tolerance, multiple reaction pathways (e.g., Wacker-type).[2][3] | Catalyst cost, potential for metal contamination, often requires specific precursors. | Good to Excellent | Generally high diastereoselectivity.[15] |
| Copper (Cu) | Multicomponent Reaction, Oxyamination | Low cost, high efficiency, good for building complexity quickly.[5][6] | Diastereoselectivity can be low in some multicomponent systems.[5] | Good to Excellent | Variable; can be high in oxyamination,[7] often poor in three-component reactions.[5] |
| Chiral Phosphoric Acid | Asymmetric Domino Reaction | Excellent enantioselectivity, metal-free, mild conditions.[1][9] | Substrate scope can be limited to specific glyoxals and amino alcohols. | High to Excellent | Excellent (up to >99% ee, 20:1 dr).[9] |
| Gold (Au) | Alkyne/Allene Cyclization | Very mild conditions, unique reactivity with unsaturated systems.[11][12] | High catalyst cost, requires alkyne/allene precursors. | Moderate to Good | Dependent on substrate. |
| Rhodium (Rh) | Allenol Cyclization | Excellent yields and stereocontrol (diastereo- and enantio-).[13] | High catalyst cost, requires specific allenol substrates. | High to Excellent | Excellent (>99:1 dr, >99.9% ee).[13] |
Detailed Experimental Protocols
To ensure this guide is a practical tool, we provide validated, step-by-step protocols for two distinct and powerful methods.
Protocol 1: Copper-Catalyzed Three-Component Synthesis of a Highly Substituted Morpholine[5]
This protocol describes the synthesis of diethyl 4-(4-methylphenyl)-2,2-dimethylmorpholine-3,3-dicarboxylate.
-
Reagents & Equipment:
-
2-amino-2-methylpropan-1-ol (1a)
-
p-tolualdehyde (2a)
-
Diethyl 2-diazomalonate (3a)
-
Copper(I) iodide (CuI)
-
Anhydrous toluene
-
Schlenk tube or sealed vial, magnetic stirrer, heating block
-
Standard purification equipment (rotary evaporator, column chromatography)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add copper(I) iodide (0.01 mmol, 1 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add 2-amino-2-methylpropan-1-ol (1.2 mmol, 1.2 equiv).
-
Add p-tolualdehyde (1.2 mmol, 1.2 equiv).
-
Add diethyl 2-diazomalonate (1.0 mmol, 1.0 equiv) as the limiting reagent.
-
Seal the tube and place it in a pre-heated oil bath or heating block at 80-90 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure morpholine product.
-
Protocol 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of a C3-Substituted Morpholinone[9]
This protocol describes the asymmetric synthesis of a chiral morpholinone from an arylglyoxal and a 2-(arylamino)ethan-1-ol.
-
Reagents & Equipment:
-
Arylglyoxal (e.g., phenylglyoxal monohydrate) (0.2 mmol, 1.0 equiv)
-
2-(Arylamino)ethan-1-ol (0.24 mmol, 1.2 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (0.02 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene or CH₂Cl₂)
-
4 Å molecular sieves
-
Standard reaction vial, magnetic stirrer
-
Standard purification equipment (column chromatography, HPLC for ee determination)
-
-
Procedure:
-
To a dried reaction vial containing a stir bar, add the arylglyoxal (0.2 mmol) and 4 Å molecular sieves.
-
Add the 2-(arylamino)ethan-1-ol (0.24 mmol) and the CPA catalyst (0.02 mmol).
-
Add the anhydrous solvent (2.0 mL).
-
Seal the vial and stir the mixture at the specified temperature (e.g., room temperature or 40 °C) for 24-72 hours.
-
Monitor the reaction by TLC. The formation of a less polar spot indicates product formation.
-
Upon completion, filter the reaction mixture to remove the molecular sieves and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral stationary phase HPLC analysis.
-
Conclusion and Future Outlook
The synthesis of morpholinones has matured significantly, with a diverse catalytic toolbox now available to researchers.
-
For rapid construction of complex, substituted achiral morpholinones , copper-catalyzed multicomponent reactions offer unparalleled efficiency.[5][6]
-
For accessing N-substituted morpholinones and novel polymers , palladium-catalyzed oxidative lactonization is a powerful method.[3]
-
For the critical task of producing enantioenriched morpholinones , chiral phosphoric acid organocatalysis stands as the undisputed state-of-the-art, providing exceptional levels of stereocontrol.[1][9]
Future advancements will likely focus on expanding the substrate scope of these powerful enantioselective methods, developing more sustainable catalysts using earth-abundant metals, and integrating these catalytic steps into telescoped or flow-chemistry processes to further streamline the synthesis of these vital medicinal scaffolds.
References
-
Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]
-
Miller, A. W., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
-
He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]
-
He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
-
He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. [Link]
-
Maiti, D., et al. (2021). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]
-
Biscoe, M. R., et al. (2013). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. PubMed. [Link]
-
Miller, A. W., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Publications. [Link]
-
MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. [Link]
-
Garcı́a-Garcı́a, P., et al. (2011). A gold(I)‐catalyzed morpholine ring synthesis. ResearchGate. [Link]
-
Palchykov, V. A. & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
Wolfe, J. P., et al. (2006). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]
-
Wolfe, J. P., et al. (2014). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. ResearchGate. [Link]
-
Waymouth, R. M., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. [Link]
-
Zhu, J., et al. (2021). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. [Link]
-
He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. [Link]
-
Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC - NIH. [Link]
-
Gevorgyan, V., et al. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Raman, V. & Chandrasekharam, M. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
-
Ohta, T., et al. (1993). Synthesis and reaction of optically active morpholinones. RSC Publishing. [Link]
-
Benaglia, M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. [Link]
-
Wang, J., et al. (2019). Gold catalysis in quinoline synthesis. RSC Publishing. [Link]
-
Benaglia, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
-
Bode, J. W., et al. (2015). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. [Link]
-
Ziyaei, A., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. RSC Publishing. [Link]
-
Walczak, M. A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]
-
Geng, Y., et al. (2019). Direct on-surface synthesis of gold–phthalocyanine via cyclization of cyano-groups with gold adatoms. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
